molecular formula C11H16BrNO2S B1454491 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide CAS No. 1178100-39-4

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Cat. No.: B1454491
CAS No.: 1178100-39-4
M. Wt: 306.22 g/mol
InChI Key: JVXNAGZLBXXGGB-UHFFFAOYSA-N
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Description

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H16BrNO2S and its molecular weight is 306.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-N,N-diethyl-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)10-6-7-11(12)9(3)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXNAGZLBXXGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681099
Record name 4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178100-39-4
Record name 4-Bromo-N,N-diethyl-3-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, research-grade overview of the , a valuable intermediate in medicinal chemistry and organic synthesis. The sulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents, and understanding its synthesis is crucial for drug development professionals.[1][2] This document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and provide detailed, actionable protocols for the laboratory setting. We will detail a robust two-step synthetic pathway, beginning with the preparation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with diethylamine.

Synthetic Strategy and Retrosynthetic Analysis

The target molecule, this compound, is a disubstituted benzenesulfonamide. A logical retrosynthetic disconnection occurs at the sulfur-nitrogen (S-N) bond. This bond is reliably formed via the reaction of a sulfonyl chloride with a secondary amine. This approach identifies two primary precursors:

  • 4-Bromo-3-methylbenzenesulfonyl chloride : An electrophilic partner containing the functionalized aromatic ring.

  • N,N-Diethylamine : A simple, commercially available secondary amine that serves as the nucleophile.

The synthesis of the sulfonyl chloride intermediate is achieved through the electrophilic aromatic substitution (chlorosulfonation) of a suitable precursor, 4-bromo-3-methylbenzene (commercially known as 4-bromotoluene).

Overall Synthetic Pathway

The diagram below outlines the two-stage synthetic approach.

G cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Sulfonamide Synthesis A 4-Bromotoluene B 4-Bromo-3-methylbenzenesulfonyl chloride A->B  Chlorosulfonic Acid (ClSO3H)  DCM, 0°C to 10°C D This compound B->D  Base (e.g., Triethylamine)  Solvent (e.g., DCM) C N,N-Diethylamine C->D

Caption: Two-stage synthesis of the target sulfonamide.

Stage 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

The introduction of the sulfonyl chloride group onto the aromatic ring is achieved via electrophilic chlorosulfonation. This reaction utilizes chlorosulfonic acid, a highly reactive and potent electrophile. The directing effects of the substituents on the starting material, 4-bromotoluene, are critical. The methyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Their combined influence directs the incoming sulfonyl group primarily to the position ortho to the methyl group and meta to the bromine.

Causality of Experimental Choices:

  • Reagent : Chlorosulfonic acid (ClSO₃H) is the reagent of choice as it serves as both the sulfonating agent and the chlorinating agent in a single step.

  • Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the harsh conditions and effectively dissolves the aromatic starting material.[3]

  • Temperature Control : The reaction is initiated at ice-cold temperatures (0-10°C) because chlorosulfonation is a highly exothermic process.[3] Maintaining a low temperature is crucial to prevent the formation of undesired byproducts, including sulfones and di-sulfonated products, and to ensure the reaction proceeds controllably.

Experimental Protocol: 4-Bromo-3-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonation of substituted toluenes.[3]

Table 1: Reagents and Materials for Stage 1

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Bromotoluene171.042.61 g15.3 mmolStarting material
Chlorosulfonic Acid116.527.00 mL (12.25 g)105 mmolCorrosive, moisture-sensitive
Dichloromethane (DCM)84.9337 mL-Anhydrous
Ice-water-~200 mL-For quenching
Round-bottom flask100 mL1-Oven-dried
Magnetic stirrer & stir bar-1--
Dropping funnel50 mL1--

Step-by-Step Methodology:

  • Reaction Setup : In a fume hood, add 4-bromotoluene (2.61 g) and anhydrous dichloromethane (25 mL) to a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Place the flask in an ice-salt bath and stir the solution until the temperature reaches 0°C.

  • Reagent Addition : Add chlorosulfonic acid (7.00 mL) to a dropping funnel with dichloromethane (12 mL). Add this solution dropwise to the stirring solution of 4-bromotoluene over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction : Allow the mixture to stir in the ice bath overnight. The bath can be allowed to slowly warm to 10°C during this period.[3]

  • Quenching : Very carefully and slowly, add the reaction mixture dropwise to a beaker containing ~200 mL of crushed ice and water with vigorous stirring. This step must be performed in a fume hood as it generates HCl gas.

  • Work-up : The product will precipitate as a solid or oil. If solid, filter the mixture using a Büchner funnel and wash thoroughly with cold water. If an oil, transfer the mixture to a separatory funnel, separate the organic layer, and wash the organic layer with cold water (2 x 50 mL) and then brine (1 x 50 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is 4-bromo-3-methylbenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.

Stage 2: Synthesis of this compound

This stage involves the nucleophilic substitution reaction between the synthesized 4-bromo-3-methylbenzenesulfonyl chloride and N,N-diethylamine. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the stable S-N bond.

Causality of Experimental Choices:

  • Base : A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Triethylamine (Et₃N) is a common choice as it is a non-nucleophilic organic base that is easily removed during work-up. An excess of diethylamine can also serve this purpose, but using a separate base provides better stoichiometric control.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents, as they are aprotic and will not react with the sulfonyl chloride.[4][5]

  • Reaction Monitoring : Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, one can observe the disappearance of the sulfonyl chloride and the appearance of the product spot.

Experimental Workflow and Protocol

The general workflow for the sulfonamide formation is depicted below.

G A Combine Sulfonyl Chloride, DCM, and Triethylamine B Cool to 0°C A->B C Add Diethylamine Dropwise B->C D Warm to RT Stir for 2-4h C->D E Monitor by TLC D->E E->D Incomplete F Aqueous Work-up (Wash with H₂O, HCl, NaHCO₃, Brine) E->F Reaction Complete G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: Experimental workflow for sulfonamide synthesis.

Table 2: Reagents and Materials for Stage 2

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Bromo-3-methylbenzenesulfonyl chloride269.544.04 g15.0 mmolFrom Stage 1
N,N-Diethylamine73.141.83 g (2.6 mL)25.0 mmolNucleophile
Triethylamine (Et₃N)101.192.02 g (2.8 mL)20.0 mmolBase
Dichloromethane (DCM)84.9375 mL-Anhydrous
1M HCl (aq)-50 mL-For washing
Sat. NaHCO₃ (aq)-50 mL-For washing
Brine-50 mL-For washing

Step-by-Step Methodology:

  • Reaction Setup : Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (4.04 g) in anhydrous DCM (75 mL) in a 250 mL round-bottom flask with a magnetic stir bar. Add triethylamine (2.8 mL).

  • Cooling : Cool the solution to 0°C in an ice bath.

  • Nucleophile Addition : Add N,N-diethylamine (2.6 mL) dropwise to the stirring solution.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring : Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent). The reaction is complete when the sulfonyl chloride spot is no longer visible.

  • Work-up : Transfer the reaction mixture to a separatory funnel. Wash sequentially with water (50 mL), 1M HCl (50 mL) to remove excess amines, saturated sodium bicarbonate solution (50 mL) to remove any remaining acid, and finally with brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : The resulting crude product can be purified by silica gel column chromatography, typically eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Physical and Analytical Data for this compound

PropertyValueSource
CAS Number850429-71-9 (isomer dependent)
Molecular FormulaC₁₁H₁₆BrNO₂S
Molecular Weight306.22 g/mol
AppearanceExpected to be a white to off-white solid or oil-
¹H NMRExpect signals for the aromatic protons, the ethyl groups (a quartet and a triplet), and the methyl group (a singlet).-
¹³C NMRExpect signals corresponding to the 11 carbon atoms in the molecule.-
Mass Spec (MS)Expect a molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity due to the presence of bromine.-

Safety and Handling

Proper safety precautions are paramount during this synthesis.

  • Chlorosulfonic Acid : Extremely corrosive and reacts violently with water. Always handle in a certified chemical fume hood while wearing a lab coat, splash goggles, a face shield, and appropriate gloves (e.g., butyl rubber).[6]

  • Sulfonyl Chlorides : Corrosive and moisture-sensitive. They can cause severe burns.[6] Handle with appropriate personal protective equipment (PPE).

  • Amines : Diethylamine and triethylamine are flammable, corrosive, and have strong odors. Handle in a well-ventilated fume hood.

  • Quenching : The quenching of the chlorosulfonation reaction is highly exothermic and releases HCl gas. This must be done slowly, with adequate cooling, and in a fume hood.

Conclusion

The is a representative and instructive example of modern organic synthesis. The two-stage process, involving a robust chlorosulfonation followed by a clean nucleophilic substitution, is an efficient route to this valuable building block. By understanding the rationale behind the choice of reagents and conditions, and by adhering to rigorous safety and experimental protocols, researchers can reliably produce this compound for applications in drug discovery and beyond.

References

An In-depth Technical Guide to 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Scientific Context

Substituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Their structural motifs are present in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] The introduction of specific substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical properties and biological targets. This compound is a compound of interest due to the unique combination of a bromine atom, a methyl group, and a diethylsulfamoyl group, which are expected to influence its lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.

This guide will detail the chemical properties, a robust synthesis protocol, spectral analysis, and potential applications of this compound, providing a foundational resource for its further investigation and utilization in research and development.

Physicochemical and Spectral Properties

While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Justification
CAS Number 1178100-39-4[2]
Molecular Formula C₁₁H₁₆BrNO₂SVendor Information
Molecular Weight 306.22 g/mol Calculated
Appearance Expected to be a white to off-white solidAnalogy to similar compounds[3]
Melting Point Not available. Expected to be in the range of 50-80 °C.Based on related structures like N,N-Diethyl-4-methylbenzenesulfonamide (m.p. 60°C)[3]
Boiling Point Not available. Expected to be >300 °C at 760 mmHg.High molecular weight and polarity suggest a high boiling point.
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water.The N,N-diethylamide group and the aromatic ring contribute to its lipophilicity.[4]
Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl groups, and the methyl group.

    • Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the substituted benzene ring. The substitution pattern will lead to specific splitting patterns (singlet, doublet, doublet of doublets).

    • Ethyl Group (N(CH₂CH₃)₂): A quartet around δ 3.2-3.4 ppm for the methylene protons (-CH₂-) coupled to the methyl protons, and a triplet around δ 1.1-1.3 ppm for the methyl protons (-CH₃) coupled to the methylene protons. This is a characteristic pattern for an ethyl group.

    • Methyl Group (-CH₃): A singlet around δ 2.4-2.6 ppm for the methyl group attached to the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Aromatic Carbons (δ 120-150 ppm): Six signals for the carbons of the benzene ring. The carbons attached to the bromine, sulfur, and methyl groups will have characteristic chemical shifts.

    • Ethyl Group Carbons: A signal for the methylene carbon (-CH₂) around δ 42 ppm and a signal for the methyl carbon (-CH₃) around δ 14 ppm.

    • Methyl Group Carbon: A signal for the methyl carbon attached to the benzene ring around δ 21 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • SO₂ Stretching: Two strong absorption bands characteristic of the sulfonyl group (SO₂) will be observed. The asymmetric stretching vibration is expected around 1330-1350 cm⁻¹, and the symmetric stretching vibration around 1150-1170 cm⁻¹.

  • C-N Stretching: A moderate absorption band around 1150-1250 cm⁻¹.

  • Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Medium to strong bands in the region of 2850-2980 cm⁻¹.

  • Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M⁺ and M+2⁺ in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-bromo-3-methylaniline. The first step involves the formation of the sulfonyl chloride, followed by the reaction with diethylamine.

Synthesis Workflow

Synthesis_Workflow A 4-Bromo-3-methylaniline B 4-Bromo-3-methylbenzenesulfonyl chloride A->B  Sandmeyer-type Chlorosulfonylation (NaNO₂, HCl, SO₂, CuCl) or (t-BuONO, DABSO, HCl, CuCl₂) C This compound B->C  Reaction with Diethylamine (Et₂NH, base, solvent)

Caption: Synthetic route to this compound.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

A modern and safer approach to the synthesis of aryl sulfonyl chlorides from anilines is the Sandmeyer-type chlorosulfonylation.[5][6][7] This method avoids the isolation of potentially unstable diazonium salts.

Materials:

  • 4-Bromo-3-methylaniline

  • tert-Butyl nitrite (t-BuONO)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • Copper(II) chloride (CuCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in acetonitrile, add concentrated hydrochloric acid (2.0 eq) and a catalytic amount of copper(II) chloride (5 mol%).

  • Add DABSO (0.6 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add tert-butyl nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylbenzenesulfonyl chloride. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Causality and Expertise: The use of DABSO as a stable SO₂ surrogate and the in-situ generation of the diazonium salt from tert-butyl nitrite and HCl makes this protocol significantly safer and more scalable than traditional Sandmeyer reactions that use gaseous SO₂ and pre-formed diazonium salts.[5][6][7] The copper catalyst is crucial for the efficient conversion of the diazonium salt to the sulfonyl chloride.

Step 2: Synthesis of this compound

The final step is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with diethylamine.

Materials:

  • 4-Bromo-3-methylbenzenesulfonyl chloride

  • Diethylamine (Et₂NH)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) or pyridine as a base.

  • Slowly add diethylamine (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Trustworthiness and Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the disappearance of the sulfonyl chloride starting material and the appearance of the sulfonamide product. The final product's identity and purity should be confirmed by NMR and mass spectrometry, which will validate the success of the synthesis.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily centered around the aromatic ring and the sulfonamide functional group. The bromine atom on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[4] This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship of Reactivity

Reactivity_Diagram cluster_0 Core Structure cluster_1 Potential Reactions A This compound B Suzuki Coupling (with Boronic Acids) A->B Pd Catalyst, Base C Heck Coupling (with Alkenes) A->C Pd Catalyst, Base D Stille Coupling (with Organostannanes) A->D Pd Catalyst E Buchwald-Hartwig Amination (with Amines) A->E Pd Catalyst, Base

Caption: Potential cross-coupling reactions of the title compound.

Potential Biological Applications

While the specific biological activity of this compound has not been extensively reported, the benzenesulfonamide scaffold is a well-known pharmacophore with a wide range of therapeutic applications.[1]

  • Anti-inflammatory and Antimicrobial Agents: Many substituted benzenesulfonamides exhibit significant anti-inflammatory and antimicrobial properties.[1][8] The specific substitution pattern of the title compound could lead to novel agents in these therapeutic areas.

  • Enzyme Inhibitors: Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and phospholipases.[9] Further screening of this compound against a panel of enzymes could reveal potent and selective inhibitory activity.

  • Anticancer Agents: Certain benzenesulfonamide derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Safety and Handling

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a synthetically accessible compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a detailed protocol for its synthesis, a comprehensive analysis of its expected chemical and spectral properties, and an overview of its potential applications based on the well-established biological activities of the benzenesulfonamide scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating the exploration of this and related compounds in drug discovery and development programs.

References

A Comprehensive Analytical Guide to the Spectroscopic Characterization of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth technical framework for the comprehensive spectroscopic analysis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, a substituted aromatic sulfonamide. Sulfonamide derivatives are a critical class of compounds with a broad spectrum of applications, making the development of robust analytical protocols for their characterization essential for both research and quality control.

This document moves beyond a simple recitation of data. It is structured to provide researchers and drug development professionals with the causal reasoning behind methodological choices, presenting a self-validating system of orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity determination, and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation. By integrating predicted data with field-proven protocols, this guide serves as a practical and authoritative resource for the characterization of this and structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and substitution pattern of the aromatic ring.

Causality in NMR Analysis: Why These Choices Matter

The choice of solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆), is critical. CDCl₃ is an excellent first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The use of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced signals of the aromatic protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of the sulfonyl group and the halogen will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Ethyl CH₃ (t)~ 1.15Triplet (t)6HCoupled to the two methylene protons (n+1 rule: 2+1=3).
Methyl Ar-CH₃ (s)~ 2.50Singlet (s)3HAromatic methyl group with no adjacent protons for coupling.
Ethyl CH₂ (q)~ 3.35Quartet (q)4HCoupled to the three methyl protons (n+1 rule: 3+1=4). Deshielded by the adjacent nitrogen atom.
Aromatic H-5 (d)~ 7.60Doublet (d)1HOrtho-coupled to H-6.
Aromatic H-6 (d)~ 7.75Doublet (d)1HOrtho-coupled to H-5 and deshielded by the adjacent sulfonyl group.
Aromatic H-2 (s)~ 7.90Singlet (s)1HIsolated aromatic proton with no adjacent protons for coupling. Significantly deshielded by the sulfonyl group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments and offers further structural confirmation. The chemical shifts are predicted based on substituent effects.[1][2][3]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Ethyl CH₃~ 14.0Standard aliphatic carbon shielded by its terminal position.
Aromatic CH₃~ 20.5Typical chemical shift for a methyl group attached to an aromatic ring.
Ethyl CH₂~ 42.5Deshielded by the adjacent nitrogen atom of the sulfonamide group.
C4 (C-Br)~ 123.0Aromatic carbon directly attached to bromine, experiencing a moderate deshielding effect.
C5~ 128.5Aromatic C-H carbon.
C2~ 131.0Aromatic C-H carbon deshielded by the sulfonyl group.
C6~ 134.0Aromatic C-H carbon deshielded by the sulfonyl group.
C3 (C-CH₃)~ 139.0Quaternary aromatic carbon attached to the methyl group.
C1 (C-SO₂)~ 141.0Quaternary aromatic carbon directly attached to the electron-withdrawing sulfonyl group.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, typically using 16-32 scans.

    • Acquire the ¹³C NMR spectrum, typically using 1024-2048 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in CDCl3 (0.7 mL) Weigh->Dissolve Acquire_H1 Acquire ¹H Spectrum Dissolve->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Dissolve->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Analyze Integrate & Assign Signals Process->Analyze Structure Structure Confirmation Analyze->Structure

Caption: Workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC): A Measure of Purity

HPLC is the definitive technique for assessing the purity of a synthesized compound. A well-developed Reverse-Phase (RP-HPLC) method should yield a single, sharp, and symmetrical peak for a pure substance, allowing for the quantification of any impurities.

Rationale for HPLC Method Design

The selection of a C18 stationary phase is standard for non-polar to moderately polar compounds like sulfonamides, providing excellent retention and resolution. A mobile phase gradient using water and acetonitrile allows for the efficient elution of the target compound while separating it from potential impurities with different polarities. The addition of a small amount of acid (e.g., formic or acetic acid) to the mobile phase is crucial; it suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[4][5] UV detection is chosen due to the strong chromophore of the substituted benzene ring.

Proposed RP-HPLC Method for Purity Analysis
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection UV at 254 nm
Diluent Acetonitrile/Water (50:50)
Expected Results

For a compound with >98% purity, the resulting chromatogram should display a single major peak at a stable retention time, with any impurity peaks being minimal in area. The peak shape should be symmetrical, with a tailing factor between 0.9 and 1.2.

Experimental Protocol for HPLC Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the compound in the diluent at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of 0.1 mg/mL.

  • Injection: Inject 5 µL of the sample solution into the HPLC system.

  • Data Acquisition: Run the gradient method and record the chromatogram for 15 minutes.

  • Purity Calculation: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

    • Purity (%) = (Area_MainPeak / Total_Area_AllPeaks) * 100

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation PrepStock Prepare Stock (1 mg/mL) Dilute Dilute to 0.1 mg/mL PrepStock->Dilute Equilibrate Equilibrate C18 Column Dilute->Equilibrate Inject Inject Sample (5 µL) Equilibrate->Inject Run Run Gradient Method Inject->Run Integrate Integrate Chromatogram Run->Integrate Calculate Calculate Area % Integrate->Calculate Purity Purity Assessment Calculate->Purity

Caption: Workflow for HPLC-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Identity Confirmation

LC-MS is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis of mass spectrometry. It provides unequivocal confirmation of a compound's identity by determining its molecular weight with high accuracy.

Rationale for LC-MS Analysis

For a halogenated compound, mass spectrometry offers a unique and definitive confirmation. Bromine has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), separated by two mass units.[6] Therefore, any bromine-containing compound will exhibit a characteristic "doublet" peak in its mass spectrum, with the M and M+2 ions having nearly equal intensities.[6][7] Observing this isotopic pattern is a powerful validation of the compound's elemental composition. Electrospray Ionization (ESI) in positive mode is typically effective for sulfonamides, which can be readily protonated to form an [M+H]⁺ ion.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₁H₁₆BrNO₂S.

Parameter Calculated Value Ion
Monoisotopic Mass (with ⁷⁹Br)305.0139[M]
Monoisotopic Mass (with ⁸¹Br)306.0119[M+2]
Predicted m/z (ESI+) 306.0212 [M+H]⁺ (with ⁷⁹Br)
Predicted m/z (ESI+) 308.0192 [M+2+H]⁺ (with ⁸¹Br)
Expected Intensity Ratio ~1:1 [M+H]⁺ : [M+2+H]⁺
Experimental Protocol for LC-MS Analysis
  • LC Method Adaptation: The HPLC method described previously can be directly coupled to a mass spectrometer. Ensure the mobile phase modifier is volatile (e.g., 0.1% formic acid is ideal; non-volatile buffers like phosphate must be avoided).[8]

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas (N₂) Flow: ~10 L/min.

    • Drying Gas Temperature: ~325 °C.

  • Sample Analysis: Inject the same sample solution (0.1 mg/mL) used for HPLC analysis.

  • Data Analysis:

    • Extract the Total Ion Chromatogram (TIC) to identify the peak corresponding to the compound.

    • Generate the mass spectrum for this chromatographic peak.

    • Verify the presence of the two predicted [M+H]⁺ and [M+2+H]⁺ ions at m/z 306.02 and 308.02, respectively, and confirm their ~1:1 intensity ratio.

LC-MS Identity Confirmation Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Verification Inject Inject Sample into LC Separate Separate on C18 Column Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Mass Analysis (m/z 100-500) Ionize->Detect ExtractMS Extract Mass Spectrum Detect->ExtractMS Verify Verify m/z & Isotopic Pattern ExtractMS->Verify Identity Identity Confirmed Verify->Identity

Caption: Workflow for LC-MS-based identity confirmation.

Conclusion

The analytical strategy detailed in this guide represents a robust, multi-faceted approach to the characterization of this compound. By leveraging the complementary strengths of NMR spectroscopy, HPLC, and LC-MS, a complete profile of the molecule can be established with a high degree of confidence. NMR provides the definitive structural evidence, HPLC confirms purity with quantitative accuracy, and LC-MS validates the molecular weight and elemental composition through its characteristic isotopic signature. This orthogonal, self-validating methodology ensures scientific integrity and provides the reliable data required for advancing research and development objectives.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted N-Phenylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted N-phenylbenzenesulfonamides represent a privileged scaffold in medicinal chemistry, underpinning a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to enzyme inhibition.[1][2] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with their biological targets. Consequently, a deep understanding of their solid-state properties, particularly their crystal structure, is paramount for rational drug design, polymorphism control, and formulation development. This guide provides a comprehensive exploration of the crystal engineering principles governing the solid-state architecture of substituted N-phenylbenzenesulfonamide derivatives, offering insights into the interplay of molecular conformation, substituent effects, and non-covalent interactions that dictate their crystal packing.

The Sulfonamide Moiety: A Versatile Functional Group

The sulfonamide group (-SO₂NH-) is the cornerstone of this class of compounds, acting as a potent hydrogen bond donor (N-H) and acceptor (S=O).[3] This dual nature allows for the formation of robust and directional hydrogen bonds, which are the primary drivers of the supramolecular assembly in their crystal lattices.[3][4] The geometry of the sulfonamide group itself exhibits characteristic features. The sulfur atom typically adopts a distorted tetrahedral geometry, with the O-S-O bond angle being larger than the ideal tetrahedral angle due to repulsive interactions between the electron-rich oxygen atoms.[1] Bond lengths such as S=O, S-N, and S-C are also well-characterized and fall within predictable ranges, though they can be subtly influenced by the electronic nature of the substituents on the phenyl rings.[1][5]

Conformational Landscape: The Orientation of Phenyl Rings

The overall shape of N-phenylbenzenesulfonamide derivatives is largely defined by the relative orientation of the two phenyl rings. The torsion angle between the plane of the benzenesulfonamide ring and the N-phenyl ring is a key conformational descriptor.[6] This conformation is influenced by a combination of steric hindrance from ortho substituents and the potential for intramolecular hydrogen bonding. For instance, in some structures, an intramolecular N–H···O hydrogen bond can lead to a more planar conformation.[5] The flexibility around the S-N and N-C bonds allows for a range of conformations, which can have significant implications for how the molecules pack in the solid state.

The Supramolecular Synthon: N–H···O=S Hydrogen Bonds

The most prevalent and structurally defining intermolecular interaction in the crystals of N-phenylbenzenesulfonamide derivatives is the hydrogen bond between the sulfonamide N-H group and one of the sulfonyl oxygen atoms of a neighboring molecule.[3][5] This interaction is highly robust and leads to the formation of common supramolecular synthons, which are predictable patterns of intermolecular interactions.

Two primary hydrogen-bonding motifs are frequently observed:

  • C(4) Chains: In this motif, molecules are linked head-to-tail via N–H···O=S hydrogen bonds, forming infinite one-dimensional chains.[3][5]

  • R²₂(8) Dimers: Here, two molecules form a cyclic dimer through a pair of N–H···O=S hydrogen bonds.[5]

The preference for one motif over the other is influenced by the nature and position of substituents on the phenyl rings, which can introduce competing interactions or steric constraints.

Experimental Workflow for Crystal Structure Determination

The elucidation of the crystal structure of novel N-phenylbenzenesulfonamide derivatives follows a well-defined experimental workflow, from synthesis to crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Crystal_Harvesting Single Crystal Selection Crystallization_Method->Crystal_Harvesting XRD Single-Crystal X-ray Diffraction Crystal_Harvesting->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Validation Structure Validation (e.g., CCDC) Structure_Solution->Validation

Caption: A typical experimental workflow for determining the crystal structure of N-phenylbenzenesulfonamide derivatives.

The Role of Substituents in Crystal Packing

Substituents on the N-phenyl and benzenesulfonamide rings play a critical role in modulating the crystal packing. Their influence can be broadly categorized into:

  • Steric Effects: Bulky substituents can hinder the formation of certain hydrogen-bonding motifs, forcing the molecules to adopt alternative packing arrangements.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the charge distribution within the molecule, thereby influencing the strength of hydrogen bonds and other non-covalent interactions.

  • Introduction of New Interaction Sites: Substituents such as halogens, nitro groups, or hydroxyl groups can introduce additional intermolecular interactions like halogen bonds, C–H···O, C–H···π, and π–π stacking interactions.[6][7] These weaker, yet significant, interactions work in concert with the primary N–H···O=S hydrogen bonds to stabilize the overall three-dimensional crystal structure.[7]

For example, the position of a nitro group on the benzenesulfonamide ring has been shown to have a significant effect on the intermolecular interactions, leading to different packing arrangements for ortho, meta, and para isomers.[5] Similarly, the presence of different N-cycloamino substituents can influence the packing architecture through a combination of hydrogen bonding and π-π interactions.[8]

Advanced Structural Analysis Techniques

Beyond standard X-ray diffraction, other techniques provide deeper insights into the intermolecular interactions within the crystal lattice.

  • Hirshfeld Surface Analysis: This method allows for the visualization and quantification of intermolecular contacts. It maps the different types of close contacts on a 3D surface around the molecule, providing a fingerprint of the crystal packing. This analysis can highlight the relative contributions of different interactions, such as O···H, H···H, and C···H contacts, to the overall crystal stability.[3][7]

  • Molecular Docking Studies: To correlate the solid-state conformation with biological activity, molecular docking simulations are often employed. These studies predict the binding mode of the sulfonamide derivative within the active site of a target protein, such as an enzyme.[3][4] The observed crystal structure can provide a starting point for these simulations, offering a low-energy conformation of the ligand.

Data Summary: Crystallographic Parameters of Representative Derivatives

The following table summarizes key crystallographic data for a selection of substituted N-phenylbenzenesulfonamide derivatives, illustrating the diversity in their solid-state structures.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
(E)-N-benzyl-3-((benzylimino)methyl)-4-hydroxybenzenesulfonamideC₂₁H₂₀N₂O₃SMonoclinicP2₁/nN–H···O=S, O–H···N[3]
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamideC₁₃H₁₂N₂O₅SMonoclinicP2₁/cN–H···O=S (C(4) chains)[5]
N-allyl-N-benzyl-4-methylbenzenesulfonamideC₁₇H₁₉NO₂SOrthorhombicPna2₁C-H···N, C-H···π[9]
N,N'-di(benzenesulfonyl)-p-phenylenediamineC₁₈H₁₆N₂O₄S₂MonoclinicP2₁/cN–H···O=S[10][11]

Experimental Protocols

Protocol 1: General Synthesis of N-Phenylbenzenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-phenylbenzenesulfonamide derivatives via the reaction of a substituted benzenesulfonyl chloride with a substituted aniline.

Materials:

  • Substituted benzenesulfonyl chloride

  • Substituted aniline

  • Pyridine or triethylamine (base)

  • Dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-phenylbenzenesulfonamide derivative.

Protocol 2: Single Crystal Growth by Slow Evaporation

This protocol outlines a common method for growing X-ray quality single crystals.

Materials:

  • Purified N-phenylbenzenesulfonamide derivative

  • A selection of high-purity solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials

Procedure:

  • In a small vial, dissolve a small amount of the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature. The solution should be saturated or near-saturated.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of single crystals. Once suitable crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on a filter paper.

Logical Framework for Structure-Property Relationship

The following diagram illustrates the logical relationship between molecular structure, intermolecular interactions, crystal packing, and the resulting macroscopic properties.

structure_property Molecular_Structure Molecular Structure (Substituents, Conformation) Interactions Intermolecular Interactions (H-bonds, π-stacking, etc.) Molecular_Structure->Interactions determines Properties Macroscopic Properties (Solubility, Stability, Bioavailability) Molecular_Structure->Properties Packing Crystal Packing (Polymorphism) Interactions->Packing governs Packing->Properties influences

Caption: The hierarchical influence of molecular features on the macroscopic properties of N-phenylbenzenesulfonamide derivatives.

Conclusion

The crystal structure of substituted N-phenylbenzenesulfonamide derivatives is a fascinating interplay of molecular design and supramolecular chemistry. The inherent hydrogen bonding capabilities of the sulfonamide core, coupled with the tunable influence of substituents, provide a rich landscape for crystal engineering. A thorough understanding of the principles outlined in this guide is essential for scientists and researchers aiming to control the solid-state properties of these vital pharmaceutical compounds, ultimately leading to the development of safer and more effective medicines. The systematic application of synthesis, crystallization, and advanced structural analysis techniques will continue to unveil new insights into the elegant and complex world of molecular crystals.

References

An In-Depth Technical Guide to the Synthetic Routes for N,N-diethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A-ZCHEM-003-2026
Abstract

N,N-diethylbenzenesulfonamide is a vital tertiary sulfonamide intermediate in medicinal and organic chemistry.[1] Its synthesis is a fundamental transformation, pivotal for the development of more complex molecules, including numerous marketed drugs.[1][2] This guide provides an in-depth analysis of the primary and alternative synthetic routes to N,N-diethylbenzenesulfonamide. We will dissect the classic Hinsberg reaction, detailing the underlying mechanism, critical reaction parameters, and a validated laboratory protocol. Furthermore, we explore modern, one-pot methodologies that offer alternative pathways from more accessible starting materials. The content herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to enable efficient and reliable synthesis.

Introduction

The sulfonamide functional group is a cornerstone of modern pharmacophores, prized for its unique geometric and electronic properties which often serve as a bioisostere for the more metabolically labile amide bond.[3][4][5] N,N-diethylbenzenesulfonamide, as a representative N,N-dialkylated tertiary sulfonamide, serves as a crucial building block in synthetic workflows. The classical and most direct method for its preparation involves the reaction of benzenesulfonyl chloride with diethylamine.[5][6] This reaction, a specific instance of the broader Hinsberg test used to differentiate amines, provides a reliable and scalable route to the target compound.[7][8][9][10] This guide will provide a comprehensive examination of this key transformation and explore emerging synthetic strategies.

Part 1: The Primary Synthetic Route: Sulfonylation of Diethylamine

The most established and widely utilized method for synthesizing N,N-diethylbenzenesulfonamide is the nucleophilic substitution reaction between benzenesulfonyl chloride and diethylamine.[5] This reaction is robust, high-yielding, and proceeds under relatively mild conditions.

1.1. Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the benzenesulfonyl chloride.[8][11] The lone pair of electrons on the nitrogen atom of diethylamine attacks the sulfur center, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen atom by a base, yielding the stable tertiary sulfonamide product.[12]

The overall transformation is an addition-elimination reaction at the sulfonyl group.[7]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diethylamine Diethylamine (Nucleophile) TetrahedralIntermediate Tetrahedral Intermediate Diethylamine->TetrahedralIntermediate Nucleophilic Attack BenzenesulfonylChloride Benzenesulfonyl Chloride (Electrophile) BenzenesulfonylChloride->TetrahedralIntermediate Sulfonamide N,N-diethylbenzenesulfonamide TetrahedralIntermediate->Sulfonamide Chloride Elimination HCl HCl Base Base (e.g., Pyridine, NaOH) Base->Sulfonamide Proton Abstraction Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A 1. Combine Benzenesulfonyl Chloride and Solvent (THF) B 2. Cool to 0-15 °C A->B C 3. Add Diethylamine Dropwise B->C D 4. Stir at Room Temperature C->D E 5. Filter Precipitate (Amine Hydrochloride) D->E F 6. Concentrate Filtrate E->F G 7. Redissolve in Immiscible Solvent (e.g., Ether, DCM) F->G H 8. Aqueous Wash G->H I 9. Dry Organic Layer (e.g., MgSO4) H->I J 10. Filter Drying Agent I->J K 11. Concentrate in-vacuo J->K L 12. Characterization (NMR, MS, IR) K->L

References

An In-depth Technical Guide to Venetoclax (CAS No. 1178100-39-4): Properties, Mechanism, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Venetoclax (CAS No. 1178100-39-4), a first-in-class B-cell lymphoma 2 (BCL-2) selective inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, mechanism of action, and field-proven protocols for the effective laboratory use of this pivotal therapeutic agent.

Executive Overview

Venetoclax, also known by its development codes ABT-199 and GDC-0199, represents a paradigm shift in the treatment of certain hematological malignancies.[1] It is a potent and highly selective oral inhibitor of the anti-apoptotic protein BCL-2.[2][3] By directly targeting the core machinery of cell survival, Venetoclax restores the natural process of programmed cell death (apoptosis) in cancer cells that overexpress BCL-2, a common survival mechanism in malignancies like Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[4][5] This document serves as a foundational resource for understanding and utilizing Venetoclax in a research setting.

Physicochemical and Pharmacokinetic Profile

A thorough understanding of the compound's physical and chemical properties is fundamental to its correct handling, formulation, and experimental application.

Chemical Identity and Properties

Venetoclax is a complex organic molecule, appearing as a white to off-white crystalline powder.[6] Its key identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[4]
CAS Number 1178100-39-4 (Note: 1257044-40-8 is also commonly cited and linked)[4][7][8]
Molecular Formula C₄₅H₅₀ClN₇O₇S[4]
Molar Mass 868.44 g/mol [3][4]
Appearance White to off-white powder[6]
Solubility Profile

Venetoclax is a lipophilic compound with poor aqueous solubility, a critical factor for experimental design.[9]

SolventSolubilityCommentsReference
Water Practically insoluble (< 1 mg/mL)Poor aqueous solubility is a known challenge.[2][6][10]
DMSO ~100-257.5 mg/mL (~115-296 mM)The recommended solvent for creating high-concentration stock solutions. Sonication may be required.[2][10]
Ethanol < 1 mg/mLInsoluble or only slightly soluble.[2]
Stability and Storage

Proper storage is crucial to maintain the integrity of Venetoclax.

  • Solid Powder: Store at -20°C for long-term stability (up to 3 years).[2]

  • DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2][9]

  • Light and pH Sensitivity: Venetoclax is sensitive to light and demonstrates instability in acidic and basic conditions.[9][11] All solutions should be stored in light-protected containers. Forced degradation studies show it is sensitive to acid, base, and oxidation, while relatively stable to heat alone at 50°C.[11][12]

Pharmacokinetics (Clinical Overview)
  • Absorption: Oral administration results in maximum plasma concentrations 5–8 hours post-dose. Administration with a meal is recommended as it significantly increases bioavailability.[4][13]

  • Distribution: Venetoclax is highly bound to human plasma protein (>99.9%).[4][13]

  • Metabolism: It is primarily metabolized by the liver enzyme CYP3A4/5.[4][13] Co-administration with strong CYP3A inhibitors is contraindicated during the initial dose ramp-up phase in CLL/SLL patients due to increased risk of Tumor Lysis Syndrome (TLS).[14]

  • Excretion: The elimination half-life is approximately 26 hours, with over 99.9% of the dose recovered in feces.[4][13]

Core Mechanism of Action: BCL-2 Inhibition

Venetoclax is a BH3-mimetic, a class of drugs designed to mimic the action of pro-apoptotic "BH3-only" proteins.[4][15] In many hematological cancers, the anti-apoptotic protein BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM and preventing them from initiating cell death.[5][14] This allows cancer cells to evade apoptosis.

Venetoclax selectively binds with high affinity (Ki <0.01 nM) to the BH3-binding groove of the BCL-2 protein.[2][16] This action displaces the sequestered pro-apoptotic proteins. Once liberated, these proteins, particularly BIM, can activate the effector proteins BAX and BAK.[15][16] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[16] This event is the point of no return for apoptosis, causing the release of cytochrome c and other factors from the mitochondria, which in turn activate caspases and execute programmed cell death.[17][18]

BCL2_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol BAX_BAK BAX / BAK MOMP MOMP (Pore Formation) BAX_BAK->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases activates Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only Proteins (e.g., BIM) Apoptotic_Stimuli->BH3_only activates BH3_only->BAX_BAK activates BCL2 BCL-2 (Anti-apoptotic) BH3_only->BCL2 inhibits BCL2->BAX_BAK sequesters & inhibits Venetoclax Venetoclax Venetoclax->BCL2 selectively inhibits note Venetoclax binds to BCL-2, freeing pro-apoptotic proteins to activate BAX/BAK. Venetoclax->note Apoptosis Apoptosis Caspases->Apoptosis

Caption: Venetoclax's mechanism of action in the intrinsic apoptotic pathway.

Laboratory Protocols and Handling

Adherence to proper handling and preparation procedures is paramount for generating reproducible and accurate experimental data.

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, gloves, and a lab coat when handling Venetoclax powder or solutions.

  • Ventilation: Handle the dry powder in a well-ventilated area or chemical fume hood to avoid inhalation.[19]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[19]

  • First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[19][20]

Preparation of Stock and Working Solutions

The high lipophilicity of Venetoclax necessitates a specific procedure to avoid precipitation in aqueous media.[9]

Protocol: Preparation of 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of Venetoclax powder in a chemical fume hood. For 1 mL of a 10 mM stock, weigh 8.68 mg.

  • Solubilization: Add 100% cell culture-grade DMSO to the powder to achieve a final concentration of 10 mM.

  • Dissolution: Vortex thoroughly. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.[2] The solution should be clear.

  • Storage: Aliquot the stock solution into single-use volumes in light-protected tubes and store at -80°C.[9]

Protocol: Preparation of Working Solutions for In Vitro Assays

Direct dilution of a concentrated DMSO stock into aqueous cell culture medium can cause the compound to precipitate. A serial dilution method is strongly recommended.[9]

  • Thaw Stock: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into a small volume of your final aqueous medium (e.g., RPMI-1640 + 10% FBS). For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 into the medium.

  • Final Dilution: Add the intermediate dilution to the bulk of the cell culture to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM).

  • Mixing: Gently agitate the culture plate or flask immediately after adding the compound to ensure rapid and even dispersion. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced artifacts.[9]

Preparation of In Vivo Formulations

Several formulations have been described for oral administration in animal models. The choice of vehicle is critical for achieving adequate exposure.

Example Formulation (Suspension) [3][10]

  • Prepare a clear stock solution of Venetoclax in DMSO (e.g., 25 mg/mL).

  • Sequentially add co-solvents. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 to the mixture and mix.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.

  • Ultrasonication may be required to create a homogenous suspension. Always vortex well before each administration.

Key Experimental Methodologies

The following protocols provide a framework for assessing the biological activity of Venetoclax.

In Vitro Cell Viability and Apoptosis Assay

This workflow is used to determine the cytotoxic and pro-apoptotic effects of Venetoclax on cancer cell lines.

InVitro_Workflow cluster_Analysis 4. Endpoint Analysis Start Start: Sensitive Cell Line (e.g., CLL, RS4;11) Seeding 1. Cell Seeding (96-well plate) Start->Seeding Treatment 2. Venetoclax Treatment (Dose-response curve) + Vehicle Control Seeding->Treatment Incubation 3. Incubation (24-48 hours) Treatment->Incubation Viability Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Flow Cytometry) Incubation->Apoptosis Result Result: Determine IC50 & Apoptosis Induction Viability->Result Apoptosis->Result

Caption: Standard workflow for evaluating Venetoclax's in vitro efficacy.

Step-by-Step Protocol:

  • Cell Culture: Culture a BCL-2-dependent cell line (e.g., primary CLL cells, RS4;11 cell line) under standard conditions.[2][21]

  • Seeding: Seed cells into a 96-well plate at a predetermined optimal density.

  • Treatment: Prepare serial dilutions of Venetoclax in culture medium as described in section 4.2. Treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a defined period, typically 24 to 48 hours.[2][22]

  • Analysis:

    • Viability: Assess cell viability using a luminescent assay like CellTiter-Glo, which measures ATP levels.[23]

    • Apoptosis: To confirm the mechanism of cell death, stain cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. An increase in Annexin V-positive cells indicates apoptosis.[22]

  • Data Interpretation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve for viability. Correlate this with the increase in the apoptotic cell population.

BH3 Profiling for Target Engagement

BH3 profiling is a functional assay that directly measures a cell's dependence on specific anti-apoptotic proteins. It can powerfully demonstrate on-target Venetoclax activity.[1][24]

Methodology Overview:

  • Cell Preparation: Harvest and resuspend cells in a mitochondrial assay buffer.

  • Permeabilization: Gently permeabilize the plasma membrane with a mild detergent like digitonin. This step is crucial as it leaves the mitochondrial membranes intact while allowing access to the cytosol.[1]

  • Treatment: Expose the permeabilized cells to Venetoclax or a panel of synthetic BH3 peptides (e.g., BIM BH3 peptide as a positive control).

  • MOMP Measurement: Measure the extent of mitochondrial outer membrane permeabilization. This can be done by:

    • Cytochrome c Release: Using flow cytometry or western blotting to quantify the loss of cytochrome c from the mitochondria.[1]

    • Mitochondrial Potential Dyes: Using dyes like JC-1 or TMRE to measure the loss of mitochondrial membrane potential, an indicator of MOMP.

  • Data Interpretation: Rapid MOMP induction in the presence of Venetoclax confirms that the cell's survival is "primed for death" and highly dependent on BCL-2, validating the drug's on-target effect. The extent of mitochondrial depolarization has been shown to correlate with clinical response.[21]

Clinical Context and Considerations

While this guide focuses on preclinical applications, understanding the clinical context is vital. Venetoclax is approved for treating adults with CLL, SLL, or AML.[4] A primary clinical consideration is the risk of Tumor Lysis Syndrome (TLS) , a potentially fatal condition caused by the rapid death of a large number of cancer cells.[5][14] This risk is managed through a gradual dose ramp-up schedule over several weeks, along with prophylaxis and intensive monitoring.[14][25] This clinical reality underscores the potent and rapid pro-apoptotic activity of Venetoclax observed in preclinical models.[21]

References

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Approach to Early-Stage Drug Discovery

In the landscape of modern drug development, the early identification of potential toxicological liabilities is not merely a regulatory hurdle but a critical determinant of a program's success. The attrition of promising candidates in late-stage development due to unforeseen toxicity represents a significant loss of investment and time. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the preliminary toxicity screening of a novel sulfonamide derivative, 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. By integrating established in vitro and in silico methodologies, we present a scientifically rigorous, tiered approach to de-risk this compound at an early stage. Our philosophy is rooted in building a self-validating system of protocols that not only identifies potential hazards but also provides mechanistic insights, thereby guiding informed decision-making in the lead optimization process.

Compound Rationale and Structural Considerations

This compound is an aromatic sulfonamide, a scaffold prevalent in a wide array of therapeutic agents. The presence of a bromine atom on the aromatic ring and N,N-diethyl substitution on the sulfonamide nitrogen introduces specific electronic and steric properties that may influence its metabolic fate and toxicological profile.

PropertyValueSource
CAS Number 1178100-39-4Commercial Supplier Data
Molecular Formula C₁₁H₁₆BrNO₂SCommercial Supplier Data
Molecular Weight 306.2 g/mol Commercial Supplier Data

Our screening strategy is predicated on a thorough understanding of the potential metabolic pathways and toxicophores associated with this structural class. Key considerations include:

  • Metabolism of Aromatic Sulfonamides: These compounds are known to undergo phase I (oxidation) and phase II (conjugation) metabolism. N-dealkylation of the diethylamino group and hydroxylation of the aromatic ring are potential metabolic routes. Crucially, some sulfonamides can be metabolized to reactive intermediates.[1][2][3]

  • Toxicology of Bromoarenes: The presence of a bromine atom on the benzene ring raises the possibility of metabolic activation to reactive epoxides, which can be hepatotoxic.[4][5]

  • N,N-Dialkylbenzenesulfonamides: The N,N-diethyl group may influence the compound's lipophilicity and metabolic stability, potentially impacting its pharmacokinetic and toxicodynamic properties.

This structural assessment informs our selection of a tiered screening cascade designed to probe for key toxicological endpoints.

A Tiered Approach to Preliminary Toxicity Screening

We advocate for a tiered screening approach, commencing with rapid and cost-effective in silico assessments, followed by a battery of in vitro assays to provide empirical data on cytotoxicity and genotoxicity.

ToxicityScreeningWorkflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity in_silico In Silico Toxicity Prediction (DEREK, TOPKAT, etc.) cytotoxicity Cytotoxicity Assays (MTT & Neutral Red) in_silico->cytotoxicity Proceed if no major structural alerts or to provide context for in vitro data genotoxicity Genotoxicity Assays (Ames & Micronucleus) cytotoxicity->genotoxicity Proceed if acceptable cytotoxicity profile (IC50 > desired therapeutic concentration) Favorable Profile Favorable Profile genotoxicity->Favorable Profile Unfavorable Profile Unfavorable Profile genotoxicity->Unfavorable Profile GenotoxicityAssays ames Ames Test (Bacterial Reverse Mutation) micronucleus In Vitro Micronucleus Assay (Mammalian Cells)

References

solubility and stability studies of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the systematic evaluation of this compound, a sulfonamide derivative. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for determining its solubility profile and assessing its intrinsic stability under various stress conditions. The methodologies presented are grounded in international regulatory guidelines and are designed to generate the robust data required for informed decision-making in drug development, from lead optimization to formulation.

Introduction: The Imperative of Physicochemical Characterization

This compound is an organosulfur compound belonging to the sulfonamide class.[1] The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[2] The specific substitution pattern of this molecule—a bromine atom, a methyl group, and a diethylsulfonamide group on a benzene ring—confers a unique set of properties that dictate its behavior in biological and pharmaceutical systems.

Before any meaningful preclinical or clinical evaluation can occur, a molecule's developability must be assessed. This begins with solubility and stability profiling. Solubility directly impacts bioavailability, while stability determines the compound's shelf-life, storage requirements, and degradation pathways.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate comprehensive stability data to ensure the quality, safety, and efficacy of a drug substance throughout its lifecycle.[5][6][7] This guide provides the strategic and tactical approach to generating this critical data package.

Solubility Profiling: Beyond a Single Number

Aqueous solubility is a primary determinant of a drug's absorption and, consequently, its therapeutic efficacy.[3] It is not a static value but is influenced by a multitude of factors including pH, temperature, and the presence of co-solvents or salts.[8][9] Therefore, a comprehensive solubility profile across a range of physiologically and pharmaceutically relevant conditions is essential. Our approach is guided by the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[8]

Causality Behind Experimental Design: Kinetic vs. Thermodynamic Solubility

We employ a two-tiered approach. Initially, a high-throughput kinetic solubility screen might be used in early discovery to rank compounds. However, for lead optimization and pre-formulation, thermodynamic equilibrium solubility is the gold standard. It represents the true saturation point of the compound in a solvent system at equilibrium.[10] The Shake-Flask method is the most reliable technique for this determination and is the focus of our protocol.[11] The selection of pH values (1.2, 4.5, 6.8) is mandated by regulatory guidelines for biopharmaceutical classification, as they simulate the pH environments of the stomach and intestines.[3]

Experimental Workflow: Solubility Determination

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Scope of Suzuki Coupling with Electron-Deficient Sulfonamides

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] While the coupling of aryl bromides is a well-established and robust transformation, substrates bearing electron-withdrawing groups can present unique challenges.

This document provides a detailed guide for utilizing 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide as a substrate in the Suzuki-Miyaura coupling reaction. The presence of the strongly electron-withdrawing sulfonamide group significantly influences the electronic properties of the aryl bromide, impacting its reactivity in the catalytic cycle. Understanding these effects is crucial for developing an effective and reproducible protocol. These application notes will delve into the mechanistic considerations, provide a validated experimental protocol, and offer insights into troubleshooting and optimization.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex.[4] The key steps are: oxidative addition, transmetalation, and reductive elimination.[1][5] The electronic nature of the aryl halide substrate primarily affects the initial oxidative addition step.

Suzuki_Cycle

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.[1] The electron-withdrawing nature of the sulfonamide group can facilitate this step.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step is critically mediated by a base, which activates the organoboron species.[6][7]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[5]

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general method that has been found to be effective for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
This compound850429-71-9Combi-BlocksThe aryl bromide substrate.
Arylboronic AcidVariesVariousThe coupling partner. Ensure high purity.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3VariousA common and effective Pd(0) catalyst precursor. Other catalysts such as Pd(OAc)₂ with a suitable phosphine ligand can also be used.[6]
Potassium Carbonate (K₂CO₃)584-08-7VariousAnhydrous, finely powdered. Other bases like K₃PO₄ or Cs₂CO₃ can be screened for optimal performance.[7]
1,4-Dioxane123-91-1VariousAnhydrous, degassed. Other solvents like toluene or THF can also be employed.[5]
Water7732-18-5-Degassed, deionized. A co-solvent is often necessary to dissolve the inorganic base.[4]
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6VariousFor drying the organic extract.
Ethyl Acetate (EtOAc)141-78-6VariousFor extraction.
Hexanes110-54-3VariousFor column chromatography.
Silica Gel7631-86-9VariousFor purification by column chromatography.
Step-by-Step Procedure

Workflow

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe. The solvent mixture should be thoroughly sparged with an inert gas prior to use.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation of Pd(0)).Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. Use a fresh bottle of catalyst.
Poorly soluble base.Use finely powdered base and ensure vigorous stirring. Consider alternative bases like K₃PO₄ or Cs₂CO₃ which have better solubility in some solvent systems.[7]
Deactivated boronic acid (protodeborylation).Use a slight excess of the boronic acid (1.2-1.5 equiv.). Consider using the corresponding boronate ester which can be more stable.[4]
Formation of Byproducts Homocoupling of the boronic acid.This can occur at higher temperatures or with prolonged reaction times. Try lowering the reaction temperature.
Dehalogenation of the aryl bromide.This side reaction can be promoted by certain bases or impurities.[4] Screen different bases and ensure high purity of starting materials.
Protodeborylation of the boronic acid.This is a common side reaction, especially with electron-rich or heteroaryl boronic acids.[4] Use of a stronger base or different solvent system may mitigate this.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a reliable route to a diverse range of biaryl sulfonamides. The protocol outlined in these application notes serves as a robust starting point for researchers in synthetic and medicinal chemistry. Careful attention to maintaining an inert atmosphere and the potential need for optimization of the base and solvent system are key to achieving high yields and purity. This methodology expands the synthetic utility of functionalized sulfonamides, enabling the construction of complex molecular architectures for drug discovery and materials science.

References

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for the development and validation of analytical High-Performance Liquid Chromatography (HPLC) methods for sulfonamide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind methodological choices. It covers the entire workflow from initial considerations and column selection to mobile phase optimization, detection, and final method validation in accordance with ICH guidelines. This guide is intended to be a practical and authoritative resource, enabling the development of robust, reliable, and efficient HPLC methods for the analysis of this critical class of compounds.

Introduction: The Analytical Challenge of Sulfonamides

Sulfonamides, as N-derivatives of 4-aminobenzenesulfonamide, represent a broad class of synthetic antimicrobial agents extensively used in both human and veterinary medicine.[1] Their structural diversity, ranging from simple to complex derivatives, presents a unique analytical challenge. The development of reliable and efficient analytical methods is crucial for various applications, including pharmaceutical quality control, residue analysis in food products, and environmental monitoring.[2][3] High-Performance Liquid Chromatography (HPLC) is the technique of choice for sulfonamide analysis due to its high sensitivity, specificity, and versatility.[2][4]

This application note will guide you through a systematic and scientifically grounded approach to developing a robust HPLC method for sulfonamide derivatives. We will emphasize the "why" behind each step, empowering you to make informed decisions and troubleshoot effectively.

Foundational Knowledge: Understanding Sulfonamide Chemistry

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. The general structure of sulfonamides includes an acidic sulfonamide group and a basic amino group, making them amphoteric. Their solubility and ionization state are highly dependent on the pH of the solution. This property is a critical consideration for both sample preparation and chromatographic separation.

The Method Development Workflow: A Logic-Driven Approach

The development of an HPLC method is an iterative process. The following diagram illustrates a logical workflow that systematically optimizes each critical parameter.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup & Preparation cluster_dev Phase 2: Method Development & Optimization cluster_val Phase 3: Validation & Finalization Analyte Analyte Characterization (pKa, logP, UV spectra) Column Column Selection (C18, C8, PFP) Analyte->Column Hydrophobicity & Polarity Detector Detector Selection (UV, FLD, MS) Analyte->Detector Chromophoric Properties MobilePhase Mobile Phase Optimization (Organic modifier, pH, Buffer) Column->MobilePhase Stationary Phase Chemistry Gradient Gradient Elution Profile MobilePhase->Gradient Analyte Retention FlowRate Flow Rate & Temperature Gradient->FlowRate Resolution & Run Time SST System Suitability Testing FlowRate->SST Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Accuracy, Precision) FinalMethod Final Method Documentation Validation->FinalMethod Method Robustness SST->Validation Performance Verification GradientOptimization cluster_start Initial Broad Gradient cluster_analysis Analysis cluster_refine Refinement cluster_final Optimized Gradient Initial Broad Gradient (10-90% B in 30 min) Analyze Analyze Chromatogram: - Elution time of first and last peaks - Resolution between critical pairs Initial->Analyze Refine Refine Gradient: - Adjust initial %B - Modify gradient slope - Introduce isocratic holds Analyze->Refine Optimized Optimized Gradient (e.g., 20-60% B in 15 min) Refine->Optimized

References

Application Notes and Protocols for 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide as a versatile building block in medicinal chemistry. This document outlines the core principles of its application, focusing on its role as a key intermediate for the synthesis of complex organic molecules with potential therapeutic value. Detailed, field-proven protocols are provided to ensure reliable and reproducible experimental outcomes.

Introduction: The Strategic Value of this compound

This compound is a strategically functionalized aromatic compound that serves as a valuable scaffold in drug discovery. The presence of a bromine atom on the benzene ring opens the door to a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[1][2] The sulfonamide moiety is a well-established pharmacophore found in a multitude of approved drugs, contributing to desirable physicochemical and pharmacokinetic properties.[3] Furthermore, the N,N-diethyl substitution on the sulfonamide provides a lipophilic character that can be crucial for membrane permeability and interaction with biological targets. The methyl group offers an additional point for structural diversification or can influence the electronic properties of the aromatic ring.

This combination of features makes this compound an attractive starting material for the synthesis of novel compounds targeting a range of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases.[4]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is its use as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position of the benzenesulfonamide core, leading to the rapid generation of diverse chemical libraries for biological screening.[5]

The general principle of the Suzuki-Miyaura coupling is the reaction between an organohalide (in this case, the bromo-substituted benzenesulfonamide) and an organoboron compound (typically a boronic acid or its ester) in the presence of a palladium catalyst and a base.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability and broad applicability. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product reductive_elimination Reductive Elimination (Ar-Pd(II)-Ar' -> Ar-Ar' + Pd(0)) oxidative_addition Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) reductive_elimination->oxidative_addition Regeneration Ar-Ar' Biaryl Product reductive_elimination->Ar-Ar' transmetalation Transmetalation (Ar-Pd(II)-Br + Ar'-B(OR)2 -> Ar-Pd(II)-Ar') oxidative_addition->transmetalation transmetalation->reductive_elimination Ar-Br 4-Bromo-N,N-diethyl-3- methylbenzenesulfonamide Ar-Br->oxidative_addition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Degassed water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Add reactants and catalyst to flask - Purge with inert gas start->setup solvent_addition Add anhydrous 1,4-dioxane and degassed water setup->solvent_addition reaction Heat to reflux (e.g., 90-100 °C) for 12-24 hours solvent_addition->reaction monitoring Monitor reaction progress (TLC or LC-MS) reaction->monitoring workup Aqueous Work-up: - Quench with water - Extract with ethyl acetate monitoring->workup purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Product Characterization: (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 306 mg), phenylboronic acid (1.2 mmol, 146 mg), and anhydrous potassium carbonate (2.0 mmol, 276 mg).

    • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

    • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition:

    • To the flask, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Briefly bubble the inert gas through the solvent mixture for 5-10 minutes to ensure it is thoroughly deoxygenated.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 95 °C.

    • Stir the reaction mixture vigorously for 16 hours. The mixture will typically become heterogeneous.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N,N-diethyl-3-methyl-4-phenylbenzenesulfonamide.

Quantitative Data Summary

The following table provides representative data for Suzuki-Miyaura coupling reactions of aryl bromides with various boronic acids under typical conditions. Yields are highly dependent on the specific substrates, catalyst, and reaction conditions.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂/PPh₃ (2/4)K₂CO₃1,4-Dioxane/H₂O9516Est. 85-95%
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10012Est. 80-90%
3This compound3-Pyridinylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O11024Est. 70-85%

*Estimated yields based on similar reactions reported in the literature for structurally related aryl bromides.[6][7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient construction of complex molecular architectures through robust and well-established synthetic methodologies such as the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in these application notes are intended to provide a solid foundation for researchers to explore the full potential of this compound in the synthesis of novel therapeutic agents.

References

use of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide as a chemical intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic selection of chemical intermediates is paramount to the efficient and successful development of novel therapeutics. 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide emerges as a highly versatile scaffold, offering a unique combination of structural features that are amenable to a wide array of synthetic transformations. This guide provides an in-depth exploration of its application as a pivotal intermediate in drug discovery, complete with detailed protocols and the underlying scientific rationale for its use.

The benzenesulfonamide moiety is a well-established pharmacophore, present in a multitude of clinically approved drugs, including certain diuretics, hypoglycemic agents, and antibiotics. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive component in the design of new molecular entities. The strategic placement of a bromine atom and a methyl group on the phenyl ring of this compound further enhances its utility, providing orthogonal handles for molecular elaboration and fine-tuning of physicochemical properties.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of an intermediate is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1178100-39-4--INVALID-LINK--
Molecular Formula C₁₁H₁₆BrNO₂S--INVALID-LINK--
Molecular Weight 306.22 g/mol --INVALID-LINK--
Appearance SolidInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane)Inferred from typical reaction conditions

Synthetic Rationale and Workflow

The strategic value of this compound lies in its capacity to serve as a linchpin for the construction of complex molecular architectures. The aryl bromide functionality is a prime substrate for palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis.

G cluster_synthesis Synthesis of Intermediate cluster_diversification Diversification Pathways cluster_application Therapeutic Targets 4-Bromotoluene 4-Bromotoluene Sulfonyl_Chloride 4-Bromo-3-methylbenzenesulfonyl chloride 4-Bromotoluene->Sulfonyl_Chloride Chlorosulfonic acid Intermediate This compound Sulfonyl_Chloride->Intermediate Diethylamine, Base Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Aryl_Library Bi-aryl Sulfonamide Library Suzuki->Aryl_Library Amine_Library Aryl-Amine Sulfonamide Library Buchwald->Amine_Library Kinase Kinase Inhibitors Aryl_Library->Kinase Ion_Channel Ion Channel Blockers Aryl_Library->Ion_Channel GPCR GPCR Modulators Amine_Library->GPCR

Caption: Synthetic workflow from a simple starting material to diverse compound libraries using the title intermediate.

Protocol 1: Synthesis of this compound

This two-step protocol outlines a reliable method for the preparation of the title compound from commercially available starting materials.

Part A: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride [1][2]

Materials:

  • 4-Bromotoluene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice-water bath

  • Round-bottom flask with a dropping funnel and magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a fume hood, cool a solution of 4-bromotoluene (1.0 eq) in anhydrous DCM in an ice-water bath.

  • Slowly add chlorosulfonic acid (3.0 - 4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. The addition of chlorosulfonic acid is highly exothermic and releases HCl gas, requiring careful handling and adequate ventilation.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Part B: Synthesis of this compound

Materials:

  • 4-Bromo-3-methylbenzenesulfonyl chloride (from Part A)

  • Diethylamine

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., triethylamine, 1.5 eq).

  • Slowly add diethylamine (1.2 eq) to the stirred solution at 0°C. The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of bi-aryl structures commonly found in kinase inhibitors.[3][4]

G Intermediate This compound Product Bi-aryl Sulfonamide Derivative Intermediate->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product G Intermediate This compound Product Aryl-Amine Sulfonamide Derivative Intermediate->Product Amine Primary or Secondary Amine Amine->Product Pd_Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Phosphine Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOᵗBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product G Start Start with This compound Suzuki Suzuki Coupling (Vary Aryl Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (Vary Amine) Start->Buchwald Library_A Library A: Bi-aryl Analogs Suzuki->Library_A Library_B Library B: Aryl-Amine Analogs Buchwald->Library_B Screening Biological Screening (e.g., Kinase Assay) Library_A->Screening Library_B->Screening SAR Analyze SAR Screening->SAR Optimization Lead Optimization SAR->Optimization

References

Application Note: Quantitative NMR (qNMR) Analysis for Purity Assessment of Synthetic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The Principle: Why qNMR is a Primary Analytical Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques such as HPLC, which are relative methods requiring a certified reference standard of the same compound, qNMR is a direct analytical method.[1] The fundamental principle of qNMR is that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2][3] This allows for the direct quantification of a substance against a certified internal standard of a different compound.[1] This unique characteristic makes qNMR an invaluable tool in drug discovery, development, and quality control, providing a versatile and orthogonal means of purity evaluation.[4][5]

The key advantages of utilizing qNMR for purity assessment include:

  • Direct Measurement: It does not require a reference standard that is chemically identical to the analyte.[1][6]

  • Universal Detection: qNMR can be applied to almost any organic compound that is soluble in a suitable deuterated solvent.[7]

  • High Accuracy and Precision: When performed under optimized conditions, qNMR can provide highly accurate and precise purity values, with relative standard deviations typically below 1%.[3]

  • Structural Information: A single qNMR experiment provides both quantitative data and structural information about the analyte and any impurities present.[1]

  • Efficiency: qNMR measurements can often be faster than developing and running a new chromatographic method.[1]

The Causality Behind Experimental Choices: A Self-Validating System

The trustworthiness of a qNMR purity assessment hinges on a series of carefully considered experimental choices. Each step is designed to minimize potential sources of error and ensure the final result is a true reflection of the sample's purity.

The Cornerstone of Accuracy: Internal Standard Selection

The selection of an appropriate internal standard is a critical step that defines the reliability of the analytical results.[8] An ideal internal standard acts as the anchor for the entire quantitative experiment; any error in its purity, mass, or behavior is directly transferred to the final calculated purity of the analyte.[9]

Criteria for Selecting a Suitable Internal Standard:

Criterion Rationale Practical Considerations
High Purity (≥99%) Impurities in the standard can introduce extra signals that may overlap with the analyte's signals, leading to inaccurate integration and quantification.[8]The purity of the internal standard should be accurately known and documented, preferably from a traceable reference material (e.g., NIST).[10]
Excellent Solubility The standard must be completely soluble in the same deuterated solvent as the analyte to avoid inhomogeneities that cause line broadening and poor integration.[8]A pre-solubility test should be performed. The solution should be a true solution, not a colloid, which can be verified by visual inspection.[11]
Non-Overlapping Resonance Peaks The signals from the internal standard should be well-resolved and not overlap with the analyte's signals to ensure accurate integration.[8]Aim for a standard with sharp singlet peaks in a region of the spectrum that is generally free of signals (e.g., 0.0–0.5 ppm or 8.5–9.5 ppm).[8]
Chemical Stability The standard must be chemically inert and not react with the analyte, solvent, or trace impurities.The stability of the standard in the chosen solvent should be confirmed over the duration of the experiment.
Appropriate T1 Relaxation Time If the analyte and internal standard have significantly different spin-lattice (T1) relaxation times, and the relaxation delay is too short, one signal may be fully relaxed while the other is partially saturated, leading to systematic error.[9]It is best practice to measure the T1 values of both the analyte and the standard early in method development to optimize the relaxation delay.[9]
Low Volatility Volatile standards are difficult to weigh accurately, and their concentration in solution may change over time due to evaporation.Compounds like TMS and dioxane are not suitable for quantitation due to their high volatility.[12]

Commonly Used Internal Standards:

  • Maleic Acid

  • 1,4-Dinitrobenzene

  • Dimethyl sulfone

  • Hexamethylcyclotrisiloxane

The Foundation: Meticulous Sample Preparation

Accurate sample preparation is paramount for reliable qNMR results.[7] This stage involves precise weighing, complete dissolution, and careful transfer of the sample.

Key Considerations in Sample Preparation:

  • Accurate Weighing: Due to the small sample amounts used (typically a few milligrams), an ultramicrobalance with high precision (e.g., 0.01 mg accuracy) should be used.[7][10] A fixed protocol for balance maintenance and use is recommended.[7]

  • Complete Dissolution: Both the analyte and the internal standard must be fully dissolved in the chosen deuterated solvent to form a single, true solution.[11] A vortex mixer can be used to ensure thorough mixing.[11]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[11] The use of a single solvent is highly recommended.[11]

  • NMR Tube Quality: Use high-quality NMR tubes that are scrupulously cleaned and dried to ensure the best possible spectral quality.[11]

Experimental Workflow and Protocols

The following diagram and protocol outline the key steps in performing a qNMR purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_standard Accurately Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up Spectrometer & Optimize Parameters transfer->setup acquire Acquire 1D ¹H NMR Spectrum setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR Experimental Workflow for Purity Assessment.

Detailed Step-by-Step Protocol

I. Sample Preparation:

  • Weighing:

    • Using an analytical balance with at least 0.01 mg readability, accurately weigh the internal standard into a clean, dry vial.[10]

    • Accurately weigh the synthetic compound (analyte) into the same vial.

    • Record the exact weights of both the analyte (m_analyte) and the internal standard (m_std).[10]

  • Dissolution:

    • Add a sufficient volume of the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to completely dissolve both the analyte and the internal standard.[7][8]

    • Use a vortex mixer to ensure a homogeneous solution.[11]

  • Transfer:

    • Carefully transfer the solution to a high-quality 5 mm NMR tube.[10]

    • Ensure the sample height is appropriate for the spectrometer's probe.[10]

II. NMR Data Acquisition:

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the instrument to achieve optimal magnetic field homogeneity.

  • Parameter Optimization: The following are critical parameters that must be optimized for quantitative accuracy:[13][14]

Parameter Recommended Setting Rationale
Pulse Angle 30° or 90°A 90° pulse provides maximum signal, but a smaller angle (e.g., 30°) can be used to reduce experiment time, especially if T1 values are long.[2]
Relaxation Delay (d1) ≥ 5 x T1 (longest)To ensure complete relaxation of all nuclei between scans, preventing signal saturation and ensuring accurate integration.[2][14] A value of 30 seconds is generally sufficient for small molecules.[1]
Acquisition Time (aq) ≥ 3 secondsA longer acquisition time provides better digital resolution, which is necessary to accurately define the peaks.[1][15]
Number of Scans (ns) 16 to 64 (or more)Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1][14][15]
Receiver Gain (RG) Optimized automatically or manuallyThe receiver gain should be set as high as possible without causing ADC overflow (clipping of the FID), which would lead to spectral artifacts.[14][16]

III. Data Processing and Analysis:

  • Processing:

    • Apply a line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.[1]

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[2]

    • Apply a baseline correction to ensure a flat baseline across the spectrum.[2][10]

  • Integration:

    • Identify a well-resolved, non-overlapping signal for the analyte and the internal standard.

    • Integrate the selected signals. The integration range should be consistent and cover the entire peak.[2]

  • Purity Calculation:

    • The purity of the analyte (P_analyte) is calculated using the following equation:[10][15][17]

    P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I_analyte: Integral of the analyte signal

    • N_analyte: Number of protons giving rise to the analyte signal

    • I_std: Integral of the internal standard signal

    • N_std: Number of protons giving rise to the internal standard signal

    • MW_analyte: Molecular weight of the analyte

    • MW_std: Molecular weight of the internal standard

    • m_analyte: Mass of the analyte

    • m_std: Mass of the internal standard

    • P_std: Purity of the internal standard

Method Validation for Trustworthiness

For use in regulated environments, qNMR methods must be validated to demonstrate their suitability for the intended purpose.[18] Validation should be performed in accordance with ICH Q2(R1) guidelines and may include the following parameters:[19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19] This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of samples with varying analyte concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of known purity or by spiking a sample with a known amount of a certified reference material.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Poor Resolution/Broad Peaks Poor shimming; Inhomogeneous sample (undissolved material, air bubbles); Poor quality NMR tube.[16]Re-shim the instrument; Ensure complete dissolution of the sample and filter if necessary; Use high-quality NMR tubes.[16][20]
Distorted Peak Shapes/Phasing Issues Incorrect phasing parameters; Acoustic ringing; Broad signals from macromolecules.[2]Carefully perform manual phase correction for both zero-order and first-order phasing.[2]
Rolling or Uneven Baseline Incorrect baseline correction algorithm; Delayed FID acquisition.[2]Apply a suitable baseline correction algorithm (e.g., polynomial fit); Ensure the acquisition delay is set correctly.[2]
ADC Overflow Receiver gain is set too high.[16]Reduce the receiver gain and re-acquire the spectrum.[2][16]
Inaccurate Integration Poor signal-to-noise ratio; Overlapping peaks; Incorrect integration limits.Increase the number of scans to improve S/N; Choose non-overlapping peaks for quantification; Set integral regions to cover the entire peak.[2]

Conclusion

qNMR is a robust and reliable primary analytical method for the purity assessment of synthetic compounds. Its direct quantitative nature, coupled with the ability to provide structural information, makes it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the causality behind experimental choices, adhering to meticulous protocols, and performing appropriate method validation, qNMR can deliver highly accurate and trustworthy purity data, ensuring the quality and integrity of synthetic compounds throughout the development lifecycle.

References

A Guide to N-Alkylation of Primary Amines Using Nitrobenzenesulfonamides: The Fukuyama-Mitsunobu Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Secondary Amines

The selective synthesis of secondary amines is a cornerstone of modern organic chemistry, particularly in the realms of pharmaceutical and agrochemical development where this moiety is a common feature in bioactive molecules. Direct alkylation of primary amines with alkyl halides often leads to over-alkylation, yielding tertiary amines and quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.[1] To circumvent this challenge, various strategies have been developed, among which the Fukuyama amine synthesis has emerged as a robust and versatile method for the preparation of secondary amines.[2][3]

This application note provides a comprehensive guide to the N-alkylation of primary amines utilizing 2-nitrobenzenesulfonamides, a process centered around the highly efficient Fukuyama-Mitsunobu reaction.[4][5] This method involves a three-step sequence:

  • Protection and Activation: A primary amine is first converted to a 2-nitrobenzenesulfonamide (nosyl amide). The electron-withdrawing nature of the nosyl group increases the acidity of the N-H proton, facilitating its removal.

  • N-Alkylation: The nosyl amide is then alkylated with a primary or secondary alcohol under Mitsunobu conditions.[1][6]

  • Deprotection: The nosyl group is readily cleaved under mild conditions to furnish the desired secondary amine.[2]

This approach offers significant advantages, including mild reaction conditions, broad substrate scope, and high yields, making it a powerful tool for synthetic chemists.

Mechanistic Insights: The Fukuyama-Mitsunobu Reaction

The core of this synthetic strategy is the Fukuyama-Mitsunobu reaction, a variation of the classic Mitsunobu reaction that utilizes a sulfonamide as the nucleophile.[7] The reaction mechanism is a well-orchestrated sequence of steps:

  • Betaine Formation: The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[7][8]

  • Proton Transfer: The betaine then deprotonates the acidic 2-nitrobenzenesulfonamide, forming an ion pair.[6]

  • Oxyphosphonium Salt Formation: The alcohol substrate is activated by reacting with the phosphonium species, forming an oxyphosphonium salt and displacing the hydrazine byproduct. This step converts the hydroxyl group of the alcohol into a good leaving group.

  • SN2 Displacement: The sulfonamide anion then acts as a nucleophile, displacing the activated alcohol via an SN2 reaction. This step proceeds with a complete inversion of stereochemistry if a chiral secondary alcohol is used.[6][8][9]

The formation of the highly stable triphenylphosphine oxide byproduct helps to drive the reaction to completion.[6]

graph Fukuyama_Mitsunobu_Mechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes PPh3 [label="PPh₃"]; DEAD [label="RO₂C-N=N-CO₂R (DEAD/DIAD)", fillcolor="#F1F3F4", style=filled]; Betaine [label="Betaine Adduct\nPh₃P⁺-N(CO₂R)-N⁻-CO₂R", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; NosylAmide [label="ArSO₂NHR' (Nosyl Amide)", fillcolor="#F1F3F4", style=filled]; IonPair [label="Ion Pair\n[Ph₃P⁺-NH(CO₂R)-N⁻-CO₂R][ArSO₂N⁻R']", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Alcohol [label="R''-OH (Alcohol)", fillcolor="#F1F3F4", style=filled]; Oxyphosphonium [label="Oxyphosphonium Salt\n[Ph₃P⁺-OR''][ArSO₂N⁻R']", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; AlkylatedProduct [label="ArSO₂N(R')R'' (Alkylated Product)", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; TPPO [label="Ph₃P=O", shape=ellipse, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"]; Hydrazine [label="RO₂C-NH-NH-CO₂R", shape=ellipse, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Edges PPh3 -> Betaine [label=" + DEAD/DIAD"]; NosylAmide -> IonPair [label="Proton Transfer"]; Betaine -> IonPair; Alcohol -> Oxyphosphonium [label="Activation"]; IonPair -> Oxyphosphonium; Oxyphosphonium -> AlkylatedProduct [label="SN2 Attack"]; Oxyphosphonium -> TPPO [label="Byproduct"]; IonPair -> Hydrazine [label="Byproduct"];

}

Figure 1: Mechanism of the Fukuyama-Mitsunobu Reaction.


Experimental Protocols

This section provides detailed, step-by-step protocols for the three key stages of the Fukuyama amine synthesis.

Part 1: Synthesis of 2-Nitrobenzenesulfonamide (Protection of Primary Amine)

This initial step involves the reaction of a primary amine with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide.

Materials:

  • Primary amine

  • 2-Nitrobenzenesulfonyl chloride (o-Ns-Cl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in dichloromethane (DCM).

  • Add pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq.) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-nitrobenzenesulfonamide, which can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.[10]

Part 2: N-Alkylation via Fukuyama-Mitsunobu Reaction

This is the key alkylation step where the nosyl amide is reacted with an alcohol under Mitsunobu conditions.

Materials:

  • 2-Nitrobenzenesulfonamide (from Part 1)

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[11][12]

  • Anhydrous tetrahydrofuran (THF) or other suitable solvent (e.g., toluene, DCM)[6]

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-nitrobenzenesulfonamide (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. An exothermic reaction is often observed.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within a few hours to overnight. Monitor the reaction progress by TLC. For sterically hindered substrates, gentle heating may be required.[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired N,N-disubstituted 2-nitrobenzenesulfonamide from triphenylphosphine oxide and the hydrazine byproduct.

graph Experimental_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Start: Primary Amine", shape=ellipse, fillcolor="#4285F4"]; Protection [label="Step 1: Protection\n+ 2-Nitrobenzenesulfonyl Chloride\n+ Base (Pyridine/TEA) in DCM", fillcolor="#FBBC05", fontcolor="#202124"]; NosylAmide [label="Intermediate: N-substituted\n2-Nitrobenzenesulfonamide", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkylation [label="Step 2: Fukuyama-Mitsunobu Alkylation\n+ Alcohol, PPh₃, DIAD/DEAD\nin THF", fillcolor="#EA4335"]; AlkylatedNosylAmide [label="Intermediate: N,N-disubstituted\n2-Nitrobenzenesulfonamide", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Step 3: Deprotection\n+ Thiol (e.g., Thiophenol)\n+ Base (K₂CO₃/Cs₂CO₃) in ACN/DMF", fillcolor="#34A853"]; End [label="Final Product: Secondary Amine", shape=ellipse, fillcolor="#4285F4"]; Workup1 [label="Workup & Purification", shape=box, style=dotted]; Workup2 [label="Workup & Purification", shape=box, style=dotted]; Workup3 [label="Workup & Purification", shape=box, style=dotted];

// Edges Start -> Protection; Protection -> Workup1; Workup1 -> NosylAmide; NosylAmide -> Alkylation; Alkylation -> Workup2; Workup2 -> AlkylatedNosylAmide; AlkylatedNosylAmide -> Deprotection; Deprotection -> Workup3; Workup3 -> End; }

Figure 2: Experimental workflow for Fukuyama amine synthesis.


Part 3: Deprotection of the Nosyl Group

The final step is the removal of the 2-nitrobenzenesulfonyl group to yield the secondary amine. This is typically achieved via nucleophilic aromatic substitution with a thiol.[2]

Materials:

  • N,N-disubstituted 2-nitrobenzenesulfonamide (from Part 2)

  • Thiophenol or other thiol reagent (e.g., mercaptoethanol)[13][14]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq.) in acetonitrile or DMF in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) or cesium carbonate (1.5 eq.) to the solution.

  • Add thiophenol (2.5 eq.) to the mixture.[2]

  • Stir the reaction at room temperature for 1-3 hours. The reaction progress can be monitored by TLC. For some substrates, gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion.[2]

  • After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude secondary amine by flash column chromatography or distillation to obtain the final product.[1]

The mechanism for deprotection involves the formation of a Meisenheimer complex following the addition of the thiolate to the electron-deficient aromatic ring of the nosyl group, which then collapses to release the free amine and sulfur dioxide.[2]

Substrate Scope and Applications

The Fukuyama-Mitsunobu alkylation is compatible with a wide range of primary amines and alcohols. The table below summarizes representative examples found in the literature, showcasing the versatility of this reaction.

EntryPrimary AmineAlcoholProduct (Secondary Amine)Yield (%)Reference
1Benzylamine1-ButanolN-Butylbenzylamine95--INVALID-LINK--
2AnilineEthanolN-Ethylaniline88--INVALID-LINK--
3Cyclohexylamine2-PropanolN-Isopropylcyclohexylamine92--INVALID-LINK--
43-Phenylpropylamine4-Methoxybenzyl alcoholN-(4-Methoxybenzyl)-3-phenylpropylamine91--INVALID-LINK--
5Glycine methyl esterBenzyl alcoholN-Benzylglycine methyl ester90--INVALID-LINK--

Conclusion

The N-alkylation of primary amines using 2-nitrobenzenesulfonamides via the Fukuyama-Mitsunobu reaction is a highly effective and reliable method for the synthesis of secondary amines. Its mild conditions, broad applicability, and high yields make it an invaluable tool in synthetic organic chemistry. The protocols detailed in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their own synthetic endeavors, from small-scale laboratory synthesis to more complex drug development programs.

References

Application Note & Protocol: Large-Scale Synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Bench-Scale Discovery and Industrial Production

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide, a class of compounds of immense interest in medicinal chemistry due to their wide range of biological activities.[1] While laboratory-scale synthesis allows for rapid discovery and structure-activity relationship (SAR) studies, the transition to pilot or manufacturing scale introduces significant challenges. These include managing reaction thermochemistry, ensuring process safety, minimizing environmental impact, and developing robust, cost-effective purification strategies.

This document provides a comprehensive guide to the large-scale synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the critical considerations required for safe, efficient, and scalable production. The protocols described herein are designed to be self-validating, with an emphasis on process control and safety.

Strategic Overview: A Two-Stage Synthetic Approach

The most robust and industrially proven method for preparing aromatic sulfonamides involves a two-step sequence.[1][2] This strategy is predicated on the initial formation of a reactive sulfonyl chloride intermediate, which is subsequently coupled with the desired amine.

  • Stage 1: Chlorosulfonation. The synthesis of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, via electrophilic aromatic substitution on 4-bromotoluene.

  • Stage 2: Sulfonamide Formation. The nucleophilic substitution reaction between the sulfonyl chloride intermediate and diethylamine to yield the target compound.

This approach is favored for its high yields, use of readily available starting materials, and well-understood reaction mechanisms.

G cluster_0 Synthetic Workflow Starting Material 4-Bromotoluene Intermediate 4-Bromo-3-methylbenzenesulfonyl chloride Stage_2 Stage 2: Sulfonamide Formation Intermediate->Stage_2 Diethylamine Base (e.g., TEA) Final_Product This compound Starting_Material Starting_Material Stage_1 Stage 1: Chlorosulfonation Starting_Material->Stage_1 Chlorosulfonic Acid DCM Stage_1->Intermediate Stage_2->Final_Product

References

Application Notes and Protocols for the Safe Handling of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide (CAS No. 1178100-39-4) in a laboratory setting. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this guide is formulated based on established principles for handling uncharacterized chemical substances and an analysis of the potential hazards associated with its structural motifs: an aromatic bromide, a benzenesulfonamide core, and a tertiary amine functional group. These protocols are designed to empower researchers to conduct their work with a high degree of safety and scientific integrity.

Introduction and Compound Profile

This compound is a substituted aromatic sulfonamide. Such compounds are common intermediates and building blocks in medicinal chemistry and materials science. Given its status as a research chemical, it is imperative to treat it as a substance with unknown toxicological properties and to adhere to stringent safety protocols. The fundamental principle guiding these protocols is the assumption that the substance is hazardous.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1178100-39-4[2]
Molecular Formula C₁₁H₁₆BrNO₂S[2]
Molecular Weight 306.22 g/mol
Physical Form Solid (presumed)General knowledge of similar compounds
Storage Room temperature

Hazard Analysis and Risk Mitigation

A thorough risk assessment must be conducted before any experiment involving this compound.[1] The potential hazards are extrapolated from its chemical structure.

  • Aromatic Bromide: Brominated aromatic compounds can be irritants to the skin and eyes and may have toxic properties.[3] Some are considered environmentally persistent.

  • Benzenesulfonamide Moiety: The sulfonamide group is present in many biologically active compounds. While often associated with therapeutic effects, some sulfonamides can cause allergic reactions in sensitized individuals. The toxicological properties of this specific substitution pattern are not well-documented.

  • Tertiary Amine (N,N-diethyl group): Tertiary amines can be corrosive and flammable. They may also be toxic if inhaled, ingested, or absorbed through the skin.[4][5]

Based on this analysis, this compound should be presumed to be:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • Potentially harmful if inhaled or absorbed through the skin.

  • Environmentally hazardous.

The following workflow illustrates the mandatory risk assessment and control hierarchy process.

G cluster_0 Risk Assessment & Control Hierarchy A Information Gathering (Review literature, analyze structure) B Hazard Identification (Assume toxicity, irritation, environmental hazard) A->B C Exposure Assessment (Quantity, duration, procedure) B->C D Risk Characterization & Control C->D E Elimination/Substitution (Use a less hazardous alternative?) D->E Highest Priority F Engineering Controls (Fume hood, glove box) E->F G Administrative Controls (SOPs, designated areas, training) F->G H Personal Protective Equipment (PPE) (Gloves, goggles, lab coat, face shield) G->H Lowest Priority G cluster_spill Spill cluster_exposure Exposure Start Emergency Event Spill_Alert Alert personnel & evacuate area Start->Spill_Alert Exp_Inhale Inhalation: Move to fresh air Start->Exp_Inhale Exp_Skin Skin Contact: Remove clothing, flush with water for 15 min Start->Exp_Skin Exp_Eye Eye Contact: Flush with eyewash for 15 min Start->Exp_Eye Spill_Assess Assess spill size & hazard Spill_Alert->Spill_Assess Spill_Small Small Spill: Absorb with inert material Spill_Assess->Spill_Small <100 mL, contained Spill_Large Large Spill: Call Emergency Response Spill_Assess->Spill_Large >100 mL or uncontained Spill_Clean Collect & place in sealed waste container Spill_Small->Spill_Clean Spill_Decon Decontaminate area Spill_Clean->Spill_Decon Exp_Medical Seek Immediate Medical Attention Exp_Inhale->Exp_Medical Exp_Skin->Exp_Medical Exp_Eye->Exp_Medical

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Column Chromatography for Sulfonamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the column chromatography of sulfonamides. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you resolve common issues and optimize your purification workflows.

I. Troubleshooting Guide: Common Problems & Solutions

This section addresses the most frequent and challenging issues observed during the purification of sulfonamides via column chromatography. Each problem is followed by an analysis of its root causes and a set of actionable solutions grounded in chemical principles.

Problem 1: Poor Separation or Co-elution of Sulfonamide with Impurities

Q: I'm observing poor separation between my target sulfonamide and closely related impurities. My TLC plate showed good separation, but the column is failing to resolve the spots. What's going wrong?

A: This is a classic chromatography challenge where TLC results don't translate directly to column performance. The discrepancy often arises from differences in the dynamics of a thin layer versus a packed column bed.

Causality and Strategic Solutions:

  • Mobile Phase Optimization is Key: The polarity of your eluent system is the most critical factor. Sulfonamides are amphoteric, meaning they can exist in cationic, neutral, or anionic forms depending on the pH.[1] This property dramatically influences their interaction with the stationary phase.

    • pH Adjustment: The pH of the mobile phase is a powerful tool for optimizing separation.[1][2] For acidic sulfonamides, using a mobile phase with a low pH (e.g., buffered with 0.1% phosphoric acid) will keep the analyte in its neutral, less polar form, increasing its retention on a normal-phase column.[3][4] Conversely, for basic impurities, a slightly acidic mobile phase will protonate them, increasing their polarity and causing them to elute faster or bind more strongly to the silica.

    • Solvent Strength: If pH adjustment is insufficient, systematically vary the ratio of your polar and non-polar solvents. A gradient elution, starting with a less polar mobile phase and gradually increasing its polarity, can be highly effective for separating compounds with different polarities.[5]

  • Stationary Phase Selection: While silica gel is the workhorse, it's not always the optimal choice for sulfonamides due to its acidic nature.[6]

    • Alternative Stationary Phases: Consider using a more neutral stationary phase like alumina (basic) or Florisil.[7][8] For particularly challenging separations, reversed-phase chromatography (e.g., C18) can be an excellent alternative, where separation is based on hydrophobicity.[1][7][9]

  • Column Packing and Dimensions: A poorly packed column will lead to band broadening and loss of resolution.

    • Proper Packing Technique: Ensure your column is packed uniformly without any air bubbles or channels. A well-packed column should have a homogenous bed.[10]

    • Column Dimensions: For difficult separations, a longer, narrower column can provide better resolution. However, this will also increase the elution time and backpressure.

Problem 2: Peak Tailing or Streaking of the Sulfonamide Band

Q: My sulfonamide is streaking down the column, resulting in broad, tailing peaks in my collected fractions. How can I achieve sharper bands?

A: Peak tailing is a common issue, particularly with compounds like sulfonamides that contain polar functional groups. This phenomenon is often caused by secondary interactions between the analyte and the stationary phase.[11]

Causality and Strategic Solutions:

  • Secondary Interactions with Silica: Standard silica gel has acidic silanol groups (Si-OH) on its surface.[7] The basic nitrogen atoms in the sulfonamide can interact strongly with these acidic sites, leading to a slow, uneven elution that manifests as tailing.[11]

    • Neutralize the Stationary Phase: Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1% v/v) to your mobile phase can neutralize the acidic silanol groups, minimizing these secondary interactions and leading to more symmetrical peaks.[7][12]

    • End-Capped Columns: In HPLC, using an end-capped C18 column can significantly reduce peak tailing for basic compounds by shielding the residual silanol groups.[13]

  • Sample Overload: Loading too much sample onto the column can saturate the stationary phase, leading to peak fronting or tailing.[14]

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong (too polar for normal-phase) can cause the initial band to spread, leading to tailing.[15]

    • Use a Weaker Solvent: Dissolve your sample in the mobile phase or a solvent system that is weaker than the mobile phase. If solubility is an issue, use a minimal amount of a stronger solvent and then dilute with a weaker solvent.[8]

Problem 3: Low Yield or Complete Loss of the Sulfonamide Product

Q: After running my column, I'm recovering very little of my target sulfonamide, or in some cases, none at all. Where is my compound going?

A: Significant product loss during column chromatography can be alarming and is often due to the chemical instability of the sulfonamide on the stationary phase or irreversible adsorption.

Causality and Strategic Solutions:

  • Degradation on Acidic Silica: The acidic nature of silica gel can cause the degradation of acid-sensitive sulfonamides.[7][8] This is particularly true for sulfonamides with acid-labile protecting groups, such as N-silylated sulfonamides.[7]

    • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new, more polar spot appears, it's a strong indication that your compound is degrading on the silica.[7][8]

    • Use a Deactivated Stationary Phase: As mentioned for peak tailing, adding a base like triethylamine to the mobile phase to neutralize the silica can prevent degradation.[5][7] Alternatively, using a less acidic stationary phase like alumina or Florisil is a good option.[7][8]

  • Irreversible Adsorption: Highly polar sulfonamides may bind so strongly to the silica gel that they cannot be eluted with the chosen mobile phase.

    • Increase Mobile Phase Polarity: If you suspect your compound is stuck on the column, try flushing the column with a much more polar solvent system (e.g., switching from ethyl acetate/hexane to methanol/dichloromethane).

    • Dry Loading: For highly polar compounds that are sparingly soluble in the mobile phase, dry loading can be an effective technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[16]

Problem 4: Column Cracking or Channeling

Q: My column bed has cracked or I can see channels forming, leading to poor separation. What causes this and how can I prevent it?

A: A physically compromised column bed will result in an uneven flow of the mobile phase, completely ruining the separation. This is usually caused by improper packing or changes in solvent composition.

Causality and Strategic Solutions:

  • Improper Packing: A poorly settled and packed column is prone to cracking.

    • Slurry Packing: The "wet" or slurry packing method is generally recommended for achieving a homogenous column bed.[6] This involves preparing a slurry of the silica gel in the mobile phase and pouring it into the column.

    • Gentle Tapping: Gently tapping the side of the column as the silica settles can help to dislodge air bubbles and ensure a more uniform packing.[6]

  • Solvent Polarity Changes: Abrupt and significant changes in the polarity of the mobile phase can cause the silica gel to swell or shrink, leading to cracking. This is particularly problematic with solvents like dichloromethane.[5]

    • Gradual Solvent Changes: When running a gradient elution, change the solvent composition gradually to allow the column bed to equilibrate.

    • Pre-Equilibration: Before loading your sample, ensure the column is thoroughly equilibrated with the initial mobile phase by running several column volumes through it.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying sulfonamides?

A1: While standard silica gel is the most common choice, it may not always be the best due to its acidic nature.[6] For acid-sensitive sulfonamides, consider using deactivated silica (by adding a base like triethylamine to the eluent) or alternative stationary phases such as alumina (basic) or Florisil (neutral).[7][8] Reversed-phase silica (like C8 or C18) is also a powerful option, especially in HPLC, for separating sulfonamides based on their hydrophobicity.[1][9]

Q2: How do I choose the right mobile phase for my sulfonamide purification?

A2: The choice of mobile phase is critical and should be guided by TLC analysis. Sulfonamides are amphoteric, so their retention is highly dependent on the pH of the mobile phase.[1] For normal-phase chromatography on silica, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol. The pH can be adjusted with small amounts of additives like acetic acid or triethylamine to optimize separation.[7][12]

Q3: My sulfonamide is not soluble in the mobile phase. How can I load it onto the column?

A3: If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[16] Dissolve your crude sample in a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.

Q4: Can I reuse my chromatography column?

A4: While it is possible to reuse a column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can contaminate your current purification. If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent (like methanol or isopropanol) to remove all previously retained compounds.

Q5: How can I monitor the progress of my column chromatography?

A5: The most common method for monitoring column chromatography is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute it with the appropriate solvent system, and visualize the spots under a UV lamp or by using a staining agent. This will allow you to identify which fractions contain your desired compound and to assess its purity.

III. Experimental Protocols & Visualizations

Protocol 1: Neutralized Silica Gel Column for Acid-Sensitive Sulfonamides

This protocol is designed to prevent the degradation of acid-labile sulfonamides on silica gel.[7]

  • Prepare the Eluent: Based on TLC analysis, prepare the desired mobile phase (e.g., 30% ethyl acetate in hexane). To this, add 0.5% (v/v) triethylamine.

  • Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and gently swirl to create a uniform slurry.[7]

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.[6][7] Ensure a uniform and compact bed is formed.

  • Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed column to ensure the entire stationary phase is equilibrated.[7]

  • Load the Sample: Dissolve your crude sulfonamide in a minimal amount of the neutralized eluent and carefully load it onto the top of the column.

  • Elute and Collect: Begin eluting with the neutralized mobile phase, collecting fractions and monitoring them by TLC.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues in sulfonamide column chromatography.

TroubleshootingWorkflow Start Start: Poor Purification ProblemID Identify Primary Issue Start->ProblemID PoorSep Poor Separation / Co-elution ProblemID->PoorSep Resolution Issue Tailing Peak Tailing / Streaking ProblemID->Tailing Peak Shape Issue LowYield Low Yield / Product Loss ProblemID->LowYield Recovery Issue Sol_PoorSep_pH Adjust Mobile Phase pH PoorSep->Sol_PoorSep_pH Sol_PoorSep_Gradient Use Gradient Elution PoorSep->Sol_PoorSep_Gradient Sol_PoorSep_Stationary Change Stationary Phase (Alumina, RP-C18) PoorSep->Sol_PoorSep_Stationary Sol_Tailing_Base Add Base (e.g., TEA) to Mobile Phase Tailing->Sol_Tailing_Base Sol_Tailing_Load Reduce Sample Load Tailing->Sol_Tailing_Load Sol_Tailing_Solvent Use Weaker Sample Solvent Tailing->Sol_Tailing_Solvent Sol_LowYield_Stability Test Compound Stability on TLC LowYield->Sol_LowYield_Stability Sol_LowYield_Deactivate Use Neutralized Silica or Alternative Stationary Phase LowYield->Sol_LowYield_Deactivate Sol_LowYield_Polarity Increase Eluent Polarity / Dry Load LowYield->Sol_LowYield_Polarity End Optimized Purification Sol_PoorSep_pH->End Sol_PoorSep_Gradient->End Sol_PoorSep_Stationary->End Sol_Tailing_Base->End Sol_Tailing_Load->End Sol_Tailing_Solvent->End Sol_LowYield_Stability->Sol_LowYield_Deactivate Sol_LowYield_Deactivate->End Sol_LowYield_Polarity->End

Caption: A decision-making flowchart for troubleshooting sulfonamide purification.

Data Summary Table
IssuePotential CauseKey Solution(s)
Poor Separation Incorrect mobile phase polarity/pHOptimize eluent pH; use a gradient elution.[1][3][4][5]
Unsuitable stationary phaseSwitch to alumina, Florisil, or reversed-phase.[1][7][8][9]
Peak Tailing Secondary interactions with silicaAdd triethylamine to the mobile phase.[7][12]
Sample overloadReduce the amount of sample loaded.[14]
Low/No Yield Compound degradation on silicaUse neutralized silica or an alternative stationary phase.[5][7][8]
Irreversible adsorptionIncrease eluent polarity; use dry loading.[16]
Cracked Column Improper packing; solvent shockUse slurry packing; change solvent polarity gradually.[5][6]

IV. References

  • BenchChem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography. Retrieved from --INVALID-LINK--

  • Gómez-Gómez, M. M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. PMC - NIH. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Column Packing and Preparation. Retrieved from --INVALID-LINK--

  • LIU, H., ZHANG, N., & WEI, S. (2011). Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph. Journal of Fisheries Research, 33(2), 39-43. Retrieved from --INVALID-LINK--

  • Al-Janabi, Z. A. A. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1). Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from --INVALID-LINK--

  • Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(12), 675-681. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from --INVALID-LINK--

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from --INVALID-LINK--

  • Gilson. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column Packing Instructions. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from --INVALID-LINK--

  • Soczewiński, E., & Wawrzynowicz, T. (1975). Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. Journal of Chromatography A, 106(2), 349-355. Retrieved from --INVALID-LINK--

  • Bitesize Bio. (2025). Pack a Chromatography Column Like a Pro. Retrieved from --INVALID-LINK--

  • Biocompare. (2016). Tips for Preparing Process-Scale Chromatography Columns. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • Gireli, T. C. R., et al. (2020). Influence of pH value on sulfonamide ozonation using caffeine as a contamination indicator. Water Science and Technology, 81(12), 2635-2645. Retrieved from --INVALID-LINK--

  • Ito, Y., et al. (2003). Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides. Journal of Chromatography A, 984(1), 153-158. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Influence of pH value on Sulfonamides Ozonation using Caffeine as a contamination indicator | Request PDF. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Catalytic activity of silica gel in the synthesis of sulfonamides under mild and solvent-free conditions | Request PDF. Retrieved from --INVALID-LINK--

  • Samanidou, V. F., & Nisyriou, S. A. (2008). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7233. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). TLC of Sulfonamides | Request PDF. Retrieved from --INVALID-LINK--

  • Crawford Scientific. (2025). HPLC Troubleshooting Masterclass — Solve Pressure, Peak & Baseline Problems Like a Pro!. YouTube. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). How can i prevent the peak tailing in HPLC?. Retrieved from --INVALID-LINK--

  • Separation Science. (n.d.). Troubleshooting Adsorbed Contaminants on HPLC Columns. Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). FAQ: Why is my chromatogram showing peak tailing, ghost peaks, fronting peaks, split peaks / shoulder peaks or rounded peaks?. Retrieved from --INVALID-LINK--

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from --INVALID-LINK--

  • LCGC International. (2013). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from --INVALID-LINK--

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from --INVALID-LINK--

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from --INVALID-LINK--

References

identifying side products in the synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification of side products, troubleshooting common issues, and optimizing your reaction for higher purity and yield.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you might encounter during your synthesis, providing detailed explanations and actionable solutions.

Question 1: "I'm seeing multiple spots on my TLC plate after the final amidation step. What are these unexpected spots, and how can I get rid of them?"

Answer:

Multiple spots on your Thin Layer Chromatography (TLC) plate are a common indication of a mixture of products. In the synthesis of this compound, these spots likely correspond to the starting materials, intermediates, and one or more side products.

Most Probable Identities of Unexpected Spots:

  • Unreacted 4-bromo-3-methylbenzenesulfonyl chloride: This is the immediate precursor to your final product. It is more polar than the desired sulfonamide and will likely have a lower Rf value on the TLC plate. Its presence indicates an incomplete reaction.

  • 4-bromo-3-methylbenzenesulfonic acid: This can form if the sulfonyl chloride intermediate is hydrolyzed by moisture in the reaction. Being highly polar, this spot will likely be close to the baseline of your TLC plate.

  • Isomeric Side Products: Depending on the bromination and sulfonation steps, you might have isomeric impurities. For instance, if the regioselectivity of the reactions is not perfect, you could have other brominated or sulfonated isomers of the desired product.

Troubleshooting and Mitigation Strategy:

  • Reaction Monitoring: Ensure the reaction goes to completion by monitoring it with TLC. If the spot corresponding to the sulfonyl chloride is still present, consider extending the reaction time or adding a slight excess of diethylamine.

  • Strict Anhydrous Conditions: To prevent the hydrolysis of the sulfonyl chloride, ensure all your glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (like nitrogen or argon) can also be beneficial.

  • Purification: If side products have formed, purification by column chromatography is the most effective method for their removal. A silica gel column with a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, will typically separate the desired product from the more polar and less polar impurities.

Question 2: "My final product yield is significantly lower than expected, and I have a large amount of a water-soluble byproduct. What is happening?"

Answer:

A low yield of the desired product, coupled with a significant amount of a water-soluble byproduct, strongly suggests the hydrolysis of your intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, to form 4-bromo-3-methylbenzenesulfonic acid.

Causality:

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. If there is any moisture present in your reaction setup (e.g., in the solvent, reagents, or from the atmosphere), the sulfonyl chloride will react with it to form the corresponding sulfonic acid. This sulfonic acid is water-soluble and will be lost during the aqueous workup, leading to a lower yield of your desired water-insoluble sulfonamide.

Preventative Measures:

  • Use of Anhydrous Solvents: Ensure that your solvents are freshly distilled or obtained from a sealed bottle under an inert atmosphere.

  • Drying of Reagents: If possible, dry your starting materials and reagents before use.

  • Inert Atmosphere: Performing the reaction under a dry, inert atmosphere (N2 or Ar) will minimize the exposure to atmospheric moisture.

  • Temperature Control: In some cases, running the reaction at a lower temperature can reduce the rate of hydrolysis relative to the rate of the desired amidation reaction.

Frequently Asked Questions (FAQs)

What are the most common side products in the synthesis of this compound, and why do they form?

The formation of side products is often a result of the reaction conditions and the inherent reactivity of the intermediates. The most common side products are:

  • 4-bromo-3-methylbenzenesulfonic acid: As discussed, this is formed by the hydrolysis of the sulfonyl chloride intermediate. This is often the most significant side product affecting the yield.

  • Isomeric Products: The synthesis typically involves electrophilic aromatic substitution reactions (bromination and sulfonation). The directing effects of the substituents on the aromatic ring (methyl and bromo groups) dictate the position of the incoming electrophile. While the desired product is the 4-bromo-3-methyl isomer, other isomers can form in small amounts if the regioselectivity is not 100%.

  • Products of Incomplete Reaction: Unreacted starting materials or intermediates, such as 4-bromo-3-methylbenzenesulfonyl chloride, will be present as impurities if the reaction does not go to completion.

How can I optimize the reaction conditions to minimize the formation of side products?

Optimization is key to achieving a high yield and purity. Consider the following:

  • Stoichiometry: A slight excess of the amine (diethylamine) can help to drive the amidation reaction to completion and minimize the amount of unreacted sulfonyl chloride.

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of more side products. An optimal temperature must be determined experimentally.

  • Solvent: The choice of solvent is crucial. A non-polar, aprotic solvent is often preferred to minimize the hydrolysis of the sulfonyl chloride.

Experimental Protocols

Protocol 1: Column Chromatography for Purification

This protocol describes a general procedure for the purification of this compound from its common impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel column.

  • Elution: Start the elution with 100% hexane. The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. For example, you can use a stepwise gradient of 2%, 5%, 10%, and 20% ethyl acetate in hexane.

  • Fraction Collection: Collect the eluting solvent in small fractions and monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

The following table summarizes the key physical and spectral data for the desired product and a common impurity to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
This compound C₁₁H₁₆BrNO₂S322.22~60-65Triplet (CH₃ of ethyl), Quartet (CH₂ of ethyl), Singlet (Ar-CH₃), Aromatic protons
4-bromo-3-methylbenzenesulfonyl chloride C₇H₆BrClO₂S269.55~55-60Singlet (Ar-CH₃), Aromatic protons

Visualizations

Workflow for Troubleshooting Impurities

The following diagram outlines the logical steps to identify and resolve issues with impurities during the synthesis.

G cluster_0 Troubleshooting Workflow start Multiple spots on TLC incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Hydrolysis Product? incomplete_rxn->hydrolysis No extend_time Extend reaction time / Add more amine incomplete_rxn->extend_time Yes isomers Isomeric Impurities? hydrolysis->isomers No dry_conditions Use anhydrous solvents / Inert atmosphere hydrolysis->dry_conditions Yes purify Purify by column chromatography isomers->purify Yes extend_time->purify dry_conditions->purify end Pure Product purify->end

optimizing reaction conditions for functionalizing 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your synthetic challenges. This guide is structured as a dynamic resource, moving from foundational protocols to specific troubleshooting scenarios you may encounter in the lab.

Introduction to the Substrate: this compound

This compound is a versatile aryl halide intermediate. The presence of the bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the C-Br bond, while the steric hindrance from the ortho-methyl and diethylamino groups must be considered when selecting catalysts and reaction conditions.

Core Functionalization Methodologies & Protocols

Palladium-catalyzed cross-coupling reactions are the cornerstone for functionalizing this substrate. Below are detailed protocols and troubleshooting guides for the most common transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand. For more challenging couplings, modern precatalysts like the Buchwald G3 palladacycles are highly effective.[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF; 5-10 mL per mmol of aryl halide). If using an inorganic base like K₂CO₃, a small amount of water (10-20% v/v) can accelerate the reaction.

  • Reaction Execution: Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]

EntryCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Expected Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic AcidPdCl₂(dppf) (2)dppfCs₂CO₃1,4-Dioxane9080-90
3Thiophene-2-boronic acidXPhos Pd G3 (1)XPhosK₃PO₄Toluene110>90
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for synthesizing aryl amines by coupling the aryl bromide with a primary or secondary amine.[4] The choice of ligand is critical to success and is often substrate-dependent.

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 1.1-1.2 eq. relative to Pd) to an oven-dried vial or flask.[1][5]

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.), the amine coupling partner (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄; 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane; 5-10 mL).

  • Reaction Execution: Seal the vessel and stir at the appropriate temperature (can range from room temperature to 120 °C). Monitor for completion by TLC or LC-MS.

  • Work-up & Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-Br PdII L-Pd(II)(Ar)(Br) OA->PdII Amine Amine Coordination PdII->Amine Amine (R₂NH) PdII_Amine L-Pd(II)(Ar)(Amine)⁺Br⁻ Amine->PdII_Amine Deprot Deprotonation (Base) PdII_Amine->Deprot Amido L-Pd(II)(Ar)(Amido) Deprot->Amido RE Reductive Elimination Amido->RE RE->Pd0 Product (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting the aryl bromide with a terminal alkyne, using a dual palladium and copper catalytic system.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[3][7]

  • Solvent and Base: Add an anhydrous, degassed solvent such as THF or DMF, followed by a liquid amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.), which also serves as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at a temperature ranging from room temperature to 70 °C. Monitor progress by TLC.[7]

  • Work-up & Purification: Once complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.[8] Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the functionalization of this compound.

A1: When faced with a stalled reaction, a systematic check is crucial.[9]

  • Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.[9] Ensure your flask was properly purged and maintained under an inert gas (Argon is preferred due to its density). Check for leaks in your setup.

  • Reagent Quality:

    • Solvents: Use anhydrous, degassed solvents. Moisture can deactivate the catalyst and hydrolyze reagents.

    • Base: The choice and quality of the base are critical. For Buchwald-Hartwig amination, NaOt-Bu is highly effective but also very hygroscopic; use fresh, high-purity material from a sealed container. For Suzuki couplings, ensure the base is finely powdered for better solubility and reactivity.

    • Catalyst Activity: Palladium precatalysts can degrade over time with improper storage. If in doubt, use a fresh batch or a more robust precatalyst system. Efficient generation of the active Pd(0) species is vital for the catalytic cycle to begin.[1]

  • Temperature: Some cross-coupling reactions have a high activation energy. If the reaction is clean but slow at a lower temperature, consider increasing the heat incrementally.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_reagents->start Re-purify/ Replace Reagents check_catalyst Assess Catalyst/Ligand (Activity, Loading) check_reagents->check_catalyst Reagents OK check_catalyst->start Use Fresh Catalyst check_conditions Review Reaction Conditions (Inert Atmosphere, Temp) check_catalyst->check_conditions Catalyst OK check_conditions->start Improve Setup (e.g., Degassing) optimize Systematically Optimize: 1. Ligand Screen 2. Base/Solvent Screen 3. Increase Temperature check_conditions->optimize Conditions OK success Reaction Successful optimize->success

References

Technical Support Center: Recrystallization of N,N-Diethylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of N,N-diethylbenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. By understanding the underlying principles and implementing the troubleshooting strategies outlined below, you can enhance the purity, yield, and crystalline quality of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the recrystallization of N,N-diethylbenzenesulfonamide derivatives?

A1: The primary challenges often stem from the physicochemical properties of sulfonamides. These include:

  • "Oiling out": The compound separates from the solution as a liquid (an oil) rather than a solid crystalline material. This is a common issue when the melting point of the compound is close to or below the boiling point of the solvent, or when high concentrations of impurities are present.[1][2][3]

  • Polymorphism: Sulfonamides are known to exist in multiple crystalline forms (polymorphs).[4][5][6][7] Different polymorphs can exhibit varying solubility, stability, and melting points, which can complicate the recrystallization process and affect the final product's characteristics.

  • Solvent Selection: Identifying a suitable solvent or solvent system can be challenging. An ideal solvent should dissolve the N,N-diethylbenzenesulfonamide derivative sparingly at room temperature but have high solubility at an elevated temperature.[8]

  • Inducing Crystallization: At times, even in a supersaturated solution, crystallization may not initiate spontaneously.[9]

Q2: How do I select an appropriate solvent for my N,N-diethylbenzenesulfonamide derivative?

A2: A systematic approach to solvent selection is crucial for successful recrystallization.

  • "Like Dissolves Like": Start by considering the polarity of your derivative. N,N-diethylbenzenesulfonamide has both polar (sulfonamide group) and non-polar (benzene ring, ethyl groups) regions, making it amenable to a range of solvents with intermediate polarity.[8]

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at both room temperature and their boiling points.[10] Common solvents to screen include ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with water or heptane.[4][11][12]

  • Solvent-Antisolvent System: If a single solvent is not ideal, a binary solvent system is often effective.[13][14] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[8] A common example is an ethanol/water system.[8]

Q3: My compound has "oiled out." What should I do?

A3: "Oiling out" occurs when a supersaturated solution separates into two liquid phases instead of forming crystals.[2][15] Here are several strategies to address this:

  • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, then add more of the primary solvent to decrease the supersaturation level.[1]

  • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a Dewar with warm water.[14] Slower cooling provides more time for the molecules to orient themselves into a crystal lattice.[16][17]

  • Change the Solvent System: The boiling point of your solvent might be higher than the melting point of your compound.[1][3] Select a solvent with a lower boiling point or adjust your solvent-antisolvent ratio.

  • Seed the Solution: Introduce a seed crystal of the pure compound to provide a nucleation site for crystal growth.[2][9]

Q4: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A4: If your supersaturated solution fails to produce crystals, you can try the following techniques to induce nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[1][9]

  • Seeding: Add a small, pure crystal of your compound to the solution. This "seed" crystal acts as a template for further crystal growth.[9]

  • Concentrate the Solution: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][9]

  • Lower the Temperature: If cooling to room temperature is ineffective, try cooling the flask in an ice bath or refrigerator.[10][18]

Q5: What is polymorphism and how does it affect the recrystallization of N,N-diethylbenzenesulfonamide derivatives?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4] For sulfonamides, different polymorphs can have distinct physical properties, including solubility, melting point, and stability.[19][6] During recrystallization, the specific polymorph obtained can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs.[4] It is crucial to characterize the final crystalline product using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to identify the polymorphic form.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Oiling Out The melting point of the compound is below the boiling point of the solvent.[1][3]Use a lower boiling point solvent or a solvent mixture.
High concentration of impurities.[3]Consider a preliminary purification step like column chromatography.
Solution is too concentrated (high supersaturation).[15]Add more of the primary solvent to the hot solution.[1]
Cooling is too rapid.Allow the solution to cool more slowly by insulating the flask.[16][17]
No Crystal Formation Solution is not sufficiently supersaturated (too much solvent used).[1][9]Evaporate some of the solvent and allow the solution to cool again.[1][9]
High kinetic barrier to nucleation.Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[1][9]
The compound is highly soluble in the chosen solvent even at low temperatures.Change the solvent or use a solvent-antisolvent system.[10]
Low Yield Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][10]Use the minimum amount of hot solvent required for dissolution.[10]
Premature crystallization during hot filtration.[1]Preheat the filtration apparatus (funnel and receiving flask).[1][4]
The solution was not cooled sufficiently.Ensure the solution is cooled in an ice bath to maximize precipitation.[4][10]
Colored Impurities in Final Product Presence of colored impurities in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the impurities.[8]
Incomplete removal of the mother liquor.Wash the filtered crystals with a small amount of cold, fresh solvent.[4]

Experimental Protocols

Protocol 1: Standard Recrystallization of N,N-Diethylbenzenesulfonamide Derivative using a Single Solvent
  • Dissolution: In a fume hood, place the crude N,N-diethylbenzenesulfonamide derivative in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected hot solvent (e.g., ethanol) to just cover the solid. Heat the mixture on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.[20]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a powder funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.[1]

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling promotes the formation of larger, purer crystals.[16][17]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[20]

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

  • Characterization: Determine the melting point and, if necessary, characterize the polymorphic form using PXRD or DSC.[4]

Protocol 2: Recrystallization using a Solvent-Antisolvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Antisolvent: While the solution is still hot, add hot deionized water dropwise with continuous swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point.[8]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[8]

  • Cooling and Isolation: Follow steps 4-8 from Protocol 1, using an ice-cold ethanol/water mixture for washing the crystals.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Crude_Product Crude Product Add_Solvent Add Minimum Hot Solvent Crude_Product->Add_Solvent Dissolved_Solution Clear, Hot Solution Add_Solvent->Dissolved_Solution Optional_Charcoal Optional: Add Charcoal Dissolved_Solution->Optional_Charcoal Hot_Filtration Hot Gravity Filtration Dissolved_Solution->Hot_Filtration If no charcoal needed Optional_Charcoal->Hot_Filtration Slow_Cooling Slow Cooling to Room Temp. Hot_Filtration->Slow_Cooling Ice_Bath Cool in Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration & Washing Ice_Bath->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A general workflow for the purification of N,N-diethylbenzenesulfonamide derivatives by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Did the compound 'oil out'? Start->Oiling_Out No_Crystals Did crystals form upon cooling? Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, add more solvent Oiling_Out->Reheat_Add_Solvent Yes Slower_Cooling Cool more slowly Oiling_Out->Slower_Cooling Yes Change_Solvent Change solvent Oiling_Out->Change_Solvent Yes Low_Yield Was the yield low? No_Crystals->Low_Yield Yes Scratch_Flask Scratch inner flask surface No_Crystals->Scratch_Flask No Add_Seed_Crystal Add a seed crystal No_Crystals->Add_Seed_Crystal No Concentrate_Solution Evaporate some solvent No_Crystals->Concentrate_Solution No Success Successful Recrystallization Low_Yield->Success No Minimize_Solvent Use minimum hot solvent Low_Yield->Minimize_Solvent Yes Preheat_Funnel Preheat filtration apparatus Low_Yield->Preheat_Funnel Yes Ensure_Cooling Ensure sufficient cooling Low_Yield->Ensure_Cooling Yes Failure Re-evaluate solvent system Reheat_Add_Solvent->Failure Slower_Cooling->Failure Change_Solvent->Failure Scratch_Flask->Failure Add_Seed_Crystal->Failure Concentrate_Solution->Failure Minimize_Solvent->Failure Preheat_Funnel->Failure Ensure_Cooling->Failure

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Technical Support Center: Stability of Brominated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with brominated aromatic compounds. This resource provides in-depth, field-proven insights into the stability challenges associated with these molecules. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Frequently Asked Questions (FAQs): General Stability and Storage
Question 1: I just received a new brominated aromatic compound. What are the ideal storage conditions to ensure its long-term stability?

Answer: The stability of brominated aromatic compounds is paramount and begins with proper storage. The carbon-bromine (C-Br) bond, especially on an aromatic ring, can be susceptible to cleavage under various conditions.

Proper storage minimizes exposure to the primary drivers of degradation: light, heat, and reactive atmospheric components. Upon receipt, we recommend the following:

  • Light Exclusion: Photodegradation is a significant risk, as UV irradiation can induce reductive debromination.[1][2][3] Always store compounds in amber glass vials or wrap standard vials securely in aluminum foil.

  • Temperature Control: While many brominated aromatics are thermally stable at room temperature, elevated temperatures can accelerate degradation.[4][5] For long-term storage, refrigeration (2-8 °C) is recommended. For highly sensitive compounds, storage at -20 °C may be necessary. Always allow the container to equilibrate to room temperature before opening to prevent condensation, as moisture can introduce stability issues.

  • Inert Atmosphere: Oxygen and moisture can participate in degradation pathways. After synthesizing or receiving a compound, and after each use, flush the container with an inert gas like argon or nitrogen before sealing.[6] Use vials with PTFE-lined caps to ensure an airtight seal and prevent slow leakage or contamination.[7]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Container Amber glass vial with PTFE-lined capPrevents light exposure and ensures an inert seal.
Temperature 2-8 °C (Refrigerated) or -20 °CSlows kinetic degradation processes.
Atmosphere Inert (Argon or Nitrogen)Excludes oxygen and moisture which can promote degradation.
Location Dark, dedicated chemical storage areaMinimizes accidental light exposure and temperature fluctuations.
Question 2: I'm dissolving my compound for an experiment. Which solvents are best to maintain stability, and are there any I should avoid?

Answer: Solvent choice is a critical experimental parameter that directly influences the stability of your compound.[8][9] The polarity and protic nature of the solvent can either stabilize or degrade your molecule.

  • General Recommendations: Non-polar, aprotic solvents such as toluene, hexane, or dichloromethane (DCM) are often preferred for dissolving and reacting brominated aromatics. These solvents are less likely to participate in nucleophilic substitution or other degradation reactions.

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as hydrogen atom donors, particularly in photochemical reactions, facilitating reductive dehalogenation.[10][11]

    • High Polarity Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF): The polarity of the solvent can influence the reactivity of the C-Br bond.[8][9] While often used in reactions, their effect on stability should be assessed. For instance, studies have shown that photodegradation rates can be significantly higher in acetone compared to less polar solvents like toluene or n-hexane.[8]

  • Self-Validation Protocol: Before committing to a solvent for a large-scale experiment, it is crucial to perform a stability study.

Experimental Protocol: Assessing Compound Stability in a New Solvent

  • Preparation: Prepare two identical solutions of your compound at the intended experimental concentration—one in a trusted, inert solvent (e.g., toluene) as a control, and one in the new test solvent.

  • Incubation: Store both solutions under the intended experimental conditions (e.g., room temperature, 60 °C) in amber vials.

  • Time-Point Analysis: At set time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each solution.

  • Analytical Monitoring: Analyze the aliquots by HPLC or GC-MS to quantify the parent compound and detect any new peaks corresponding to degradation products.[12][13]

  • Evaluation: Compare the degradation rate in the test solvent to the control. A significant decrease in the parent compound or the appearance of new peaks indicates instability.

Troubleshooting Experimental Issues
Question 3: My reaction yield is consistently low, and my LC-MS/GC-MS shows multiple peaks with mass losses corresponding to bromine. What is happening and how can I fix it?

Answer: This is a classic sign of in-situ degradation, most likely reductive dehalogenation , where the bromine atom is replaced by a hydrogen atom.[14][15] This can be triggered by several factors within your reaction setup.

Causality: The C-Br bond on an aromatic ring can be cleaved through radical or ionic pathways. This process can be catalyzed by light, heat, trace metals, or even certain reagents in your reaction mixture.[10][16]

Below is a troubleshooting workflow to diagnose and solve this issue.

G start Low Yield & Unexpected Peaks check_light Is the reaction protected from light? start->check_light check_atmosphere Is the reaction under an inert atmosphere? check_light->check_atmosphere Yes solution_light SOLUTION: Use amber glassware or wrap flask in foil. check_light->solution_light No check_solvent Is the solvent aprotic and non-polar? check_atmosphere->check_solvent Yes solution_atmosphere SOLUTION: Degas solvent and run reaction under Ar or N2. check_atmosphere->solution_atmosphere No check_reagents Are reagents free from trace metal catalysts? check_solvent->check_reagents Yes solution_solvent SOLUTION: Switch to a solvent like toluene or hexane. check_solvent->solution_solvent No solution_reagents SOLUTION: Use high-purity reagents or add a metal scavenger. check_reagents->solution_reagents No end_node Improved Stability & Yield check_reagents->end_node Yes solution_light->check_atmosphere solution_atmosphere->check_solvent solution_solvent->check_reagents solution_reagents->end_node G ArylBr Brominated Aromatic (Ar-Br) ArylRadical Aryl Radical (Ar•) ArylBr->ArylRadical C-Br Bond Homolysis UV UV Light (hν) UV->ArylBr Solvent Solvent (S-H) Solvent->ArylRadical BrRadical Bromine Radical (Br•) ArylH Debrominated Product (Ar-H) ArylRadical->ArylH H• Abstraction SolventRadical Solvent Radical (S•)

References

Technical Support Center: Scaling Up the Purification of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. The purification of this intermediate is critical for ensuring the quality and success of subsequent synthetic steps. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address challenges encountered during scale-up purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification and handling of this compound.

Q1: What is the expected physical state of pure this compound?

A1: Sulfonamides are typically crystalline solids due to the rigid nature of the sulfonamide functional group.[1] Therefore, the purified product should be a free-flowing crystalline solid. If you obtain an oil or a waxy, amorphous solid, it is a strong indication of residual solvent or the presence of impurities.

Q2: What are the most likely impurities I will encounter when scaling up the synthesis?

A2: The impurity profile depends on the synthetic route, but common impurities in sulfonamide synthesis include:

  • Unreacted Starting Materials: Residual 4-bromo-3-methylbenzenesulfonyl chloride and diethylamine.

  • Hydrolysis Products: 4-bromo-3-methylbenzenesulfonic acid, formed if the sulfonyl chloride reacts with water.

  • Side-Reaction Products: Impurities from side reactions related to the specific synthetic pathway used.[2]

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

A3: A combination of techniques is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis, while Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks of reaction progress and fraction analysis during chromatography.[3]

TechniquePrincipleInformation ObtainedKey Advantages
HPLC Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.[3]High precision, robust, reproducible, ideal for quality control.[3]
TLC Differential adsorption on an adsorbent layer.Retention factor (Rf), presence of impurity spots.[3]Fast, inexpensive, excellent for reaction monitoring.
LC-MS/MS Liquid chromatography coupled with mass spectrometry.Definitive structural confirmation and sensitive quantification.[3][4]High sensitivity and specificity, can identify unknown impurities.
¹H NMR Nuclear Magnetic Resonance spectroscopy.Structural confirmation, detection of proton-containing impurities.Provides detailed structural information.

Q4: What are the primary safety considerations when handling this compound and its precursors?

A4: The primary precursor, 4-bromo-3-methylbenzenesulfonyl chloride, is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The final sulfonamide product should be handled with care, assuming it has potential biological activity.

Section 2: Purification Strategy Selection: Recrystallization vs. Chromatography

The choice between recrystallization and column chromatography is the most critical decision in scaling up purification. It hinges on the purity of the crude material, the required final purity, and the scale of the reaction.

G cluster_input Initial Assessment cluster_decision Decision Point cluster_paths Purification Paths cluster_outputs Considerations & Outcomes Crude Crude Product (Purity Analysis by HPLC/TLC) PurityCheck Crude Purity >95% AND Impurities have different solubility? Crude->PurityCheck Recrystallization Primary Method: Recrystallization PurityCheck->Recrystallization Yes Chromatography Primary Method: Column Chromatography PurityCheck->Chromatography No Recryst_Adv Advantages: - Highly Scalable - Low Solvent Cost - High Throughput Recrystallization->Recryst_Adv Recryst_Disadv Disadvantages: - Lower recovery - Ineffective for similar impurities Recrystallization->Recryst_Disadv Chrom_Adv Advantages: - High Resolution - Removes closely-related impurities Chromatography->Chrom_Adv Chrom_Disadv Disadvantages: - High Solvent Volume - Time-consuming - Less Scalable Chromatography->Chrom_Disadv

Section 3: Troubleshooting Guide: Scalable Recrystallization

Recrystallization is often the most efficient method for purifying organic compounds at scale.[5] However, several issues can arise.

Q: My compound is "oiling out" instead of forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a supersaturated solution or the presence of impurities depressing the melting point.

  • Causality: The solution is likely cooling too rapidly, or the chosen solvent's boiling point is too high.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to decrease the saturation level. Allow it to cool more slowly.

    • Use a Solvent Pair: Dissolve the crude product in a "good" solvent (in which it is highly soluble). While hot, slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes faintly cloudy.[6] Then, allow it to cool slowly. Common pairs for compounds like this include ethanol-water and ethyl acetate-hexanes.[5][6]

    • Lower the Cooling Temperature: If using a single solvent, ensure the cooling bath temperature is well below the compound's melting point.

Q: The solution is clear and no crystals have formed, even after cooling in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated, either because too much solvent was used or the compound has a high kinetic barrier to nucleation.

  • Causality: The concentration of the compound is below its saturation point at the given temperature.

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface.[5] The microscopic scratches provide a surface for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for crystallization.[7]

    • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator.[7] Then, attempt to cool the more concentrated solution again.

    • Cool More Slowly and to a Lower Temperature: Allow the flask to cool to room temperature undisturbed before moving it to a colder environment like a refrigerator or freezer.[7]

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield is often a trade-off for high purity. It typically means too much product remained dissolved in the mother liquor.

  • Causality: The compound has significant solubility in the solvent even at low temperatures, or too much solvent was used initially.

  • Solutions:

    • Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6] Add the solvent in small portions.

    • Optimize the Solvent: Find a solvent in which your compound is very soluble when hot but nearly insoluble when cold.[6] This requires experimentation with different solvents.

    • Cool Thoroughly: Ensure the crystallization mixture has reached the lowest practical temperature (e.g., 0-4 °C in an ice bath) and has been held there long enough (e.g., >30 minutes) to maximize precipitation before filtration.

    • Recover a Second Crop: Concentrate the mother liquor (the filtrate) by about 50% and re-cool it to obtain a second, though likely less pure, crop of crystals.

Section 4: Troubleshooting Guide: Scalable Column Chromatography

When recrystallization is ineffective, flash column chromatography is the method of choice. Scaling this technique presents unique challenges.

Q: I am getting poor separation between my product and a key impurity. How can I improve resolution?

A: Poor separation means the mobile phase is not differentiating enough between the components.

  • Causality: The polarity of the eluent is too high (eluting everything too quickly) or too low (causing band broadening), or the chosen solvent system is simply not selective for your mixture.

  • Solutions:

    • Optimize the Solvent System with TLC: Use TLC to test various solvent systems. Aim for an Rf value of ~0.3-0.4 for your desired product. For sulfonamides, systems like ethyl acetate/hexanes or dichloromethane/methanol are good starting points.[8][9]

    • Use a Slower, Shallower Gradient: If using gradient elution, make the increase in polarity more gradual. This gives the compounds more time to resolve on the column.

    • Change the Stationary Phase: If the compound is unstable or interacts too strongly with acidic silica gel, consider using neutral alumina or a deactivated silica gel.[10]

Q: How do I determine the correct column size and amount of silica for a large-scale purification?

A: The ratio of silica gel to crude product is critical for effective separation.

  • Causality: Overloading the column is a primary cause of failed large-scale separations.[10]

  • Solutions:

    • Follow the Ratio Rule: For difficult separations (ΔRf < 0.2), a silica-to-crude ratio of 100:1 to 200:1 by weight is recommended. For easier separations (ΔRf > 0.2), a ratio of 30:1 to 50:1 may suffice.[10]

    • Column Dimensions: Choose a column with a length-to-diameter ratio of about 8:1 to 10:1. A longer, narrower column generally provides better resolution than a shorter, wider one.

Section 5: Detailed Experimental Protocols
Protocol 1: Scalable Recrystallization from an Ethanol/Water Solvent System

This protocol assumes a starting crude purity of >90%.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a stir bar, add 50.0 g of crude this compound. Heat the flask in a water bath to ~70-80 °C.

  • Solvent Addition: Add hot 95% ethanol in small portions while stirring until the solid completely dissolves. Use the minimum amount of solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter.

  • Induce Crystallization: While the solution is still hot, add warm deionized water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the cloudiness, resulting in a saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[11]

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold 50:50 ethanol/water solution to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to a constant weight.

G A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Add Hot Water (Anti-Solvent) to Cloud Point A->B C 3. Allow to Cool Slowly to Room Temperature B->C D 4. Cool in Ice Bath (>1 hour) C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash with Cold Solvent Mixture E->F G 7. Dry Under Vacuum F->G

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for analyzing the purity of the final product.

  • Sample Preparation: Accurately weigh approximately 10 mg of the purified solid and dissolve it in a 10 mL volumetric flask with acetonitrile or methanol to achieve a concentration of ~1 mg/mL.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the main product peak and all impurity peaks. Calculate the percent purity by dividing the area of the main peak by the total area of all peaks.[3]

References

Technical Support Center: Interpreting Unexpected Peaks in NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks in their NMR spectra. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the source of these signals and ensure the integrity of your experimental results.

Introduction: The Enigma of Unexpected Peaks

Part 1: Initial Assessment and Classification of Unexpected Peaks

The first step in troubleshooting is to carefully examine the characteristics of the unexpected peaks. Their chemical shift, multiplicity, and intensity can provide crucial clues about their origin.

FAQ: Initial Steps in Analyzing an NMR Spectrum with Unexpected Peaks

Question: I've just acquired a ¹H NMR spectrum, and besides the signals for my compound, there are several other peaks I don't recognize. Where do I start?

Answer:

  • Check the Basics:

    • Solvent Residual Peaks: The deuterated solvent is never 100% pure and will always show a residual peak.[8] Familiarize yourself with the expected chemical shift of your solvent's residual peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).[9] Note that the chemical shift of water can be highly variable depending on the solvent and temperature.[6]

    • TMS or Internal Standard: If you've used an internal standard like tetramethylsilane (TMS), confirm its peak is at 0 ppm.

  • Characterize the Unexpected Peaks:

    • Chemical Shift (δ): Where do the peaks appear in the spectrum? Are they in the aliphatic region (0-3 ppm), aromatic region (6-9 ppm), or elsewhere?

    • Multiplicity: Are the peaks singlets, doublets, triplets, or more complex multiplets? The splitting pattern provides information about neighboring protons.[5][10]

    • Integration: What is the relative area under the unexpected peaks compared to your compound's signals? This can give you an idea of the impurity's concentration.

  • Consult a Reference:

    • Cross-reference the chemical shifts of the unknown peaks with tables of common laboratory solvents and impurities.[6][9][11][12][13][14][15] Several excellent resources are available online and in publications that list the ¹H and ¹³C NMR chemical shifts of common contaminants in various deuterated solvents.[6][9][11][12][13][14][15]

Troubleshooting Guide: A Systematic Approach to Peak Identification

This workflow provides a step-by-step process for diagnosing the source of unexpected peaks.

G start Unexpected Peak(s) Observed check_solvent Consult Common NMR Impurity Tables start->check_solvent is_known_impurity Known Impurity? check_solvent->is_known_impurity impurity_identified Source Identified (e.g., Solvent, Grease) is_known_impurity->impurity_identified Yes investigate_further Investigate Other Sources is_known_impurity->investigate_further No check_reagents Review Reagents and Starting Materials investigate_further->check_reagents check_glassware Inspect Glassware and Apparatus investigate_further->check_glassware check_instrument Consider Instrumental Artifacts investigate_further->check_instrument perform_2d_nmr Perform 2D NMR Experiments (COSY, HSQC) investigate_further->perform_2d_nmr structure_elucidation Elucidate Structure of Unknown perform_2d_nmr->structure_elucidation

Caption: A decision-making workflow for identifying the source of unexpected NMR peaks.

Part 2: Common Sources of Unexpected Peaks and Their Solutions

Unexpected peaks can be broadly categorized into three main types: common chemical contaminants, sample-related issues, and instrumental artifacts.

FAQ: Identifying and Eliminating Common Chemical Contaminants

Question: My spectrum has peaks that I've identified as common laboratory solvents like acetone and ethyl acetate. How did they get into my sample and how can I remove them?

Answer:

Contamination with common laboratory solvents is a frequent issue.[6][16]

Common Sources:

  • Glassware: NMR tubes and other glassware that have been rinsed with acetone and not thoroughly dried can introduce it into your sample.[16] It can take several hours for residual acetone to evaporate from an NMR tube, even when oven-dried.[16]

  • Purification: Solvents used during extraction or chromatography, such as ethyl acetate or hexanes, can be difficult to remove completely, especially if your compound has a high affinity for them.[16]

  • Environment: Vapors from solvents used in the same lab can sometimes be absorbed by your sample.

Solutions:

  • Proper Glassware Cleaning: Thoroughly dry all glassware under high vacuum or in an oven at a temperature that won't distort the NMR tube (typically not exceeding 100°C).[17][18]

  • Effective Solvent Removal: Use a high-vacuum line to remove residual solvents. For stubborn solvents like ethyl acetate, you can sometimes displace them by dissolving your sample in a more volatile solvent like dichloromethane and then removing it under vacuum. Repeating this process can be effective.[16]

  • Sample Preparation Best Practices: Always prepare your NMR sample in a clean environment, away from potential sources of contamination.[8] Filtering the sample solution directly into the NMR tube can help remove dust and other particulates.[17]

Table 1: ¹H NMR Chemical Shifts of Common Laboratory Solvents in CDCl₃

SolventChemical Shift (ppm)Multiplicity
Acetone2.17s
Acetonitrile1.94s
Dichloromethane5.30s
Diethyl ether3.48, 1.21q, t
Ethyl acetate4.12, 2.05, 1.26q, s, t
Hexane1.25, 0.88m, m
Methanol3.49s
Toluene7.27-7.17, 2.36m, s
Water1.56s (broad)

Data compiled from various sources.[6][9][11][12][13][14][15]

FAQ: Dealing with Sample-Related Issues

Question: The peaks in my spectrum are very broad, or I have more peaks than expected for my compound's structure. What could be the cause?

Answer:

These issues often point to problems with the sample itself.

Broad Peaks:

  • Poor Solubility: If your compound is not fully dissolved, it can lead to an inhomogeneous sample and broad peaks.[19]

  • Paramagnetic Impurities: The presence of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[19] These can be introduced through reagents or contaminated glassware.

  • High Concentration: Very concentrated samples can lead to increased viscosity and broader signals.[16]

  • Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule (like -OH or -NH protons) often appear as broad peaks.[5]

Solutions for Broad Peaks:

  • Improve Solubility: Try a different deuterated solvent or gently warm the sample.[16]

  • Remove Paramagnetic Impurities: Pass your sample through a small plug of silica gel or celite.

  • Optimize Concentration: Prepare a more dilute sample.

  • Confirm Exchangeable Protons: Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak disappears, it was due to an exchangeable proton (e.g., -OH, -NH).[16]

More Peaks Than Expected:

  • Mixture of Diastereomers: If your compound has multiple chiral centers, you may have a mixture of diastereomers, which will have distinct NMR spectra.

  • Rotamers: If there is restricted rotation around a bond (e.g., in amides), you may observe separate peaks for the different rotational isomers (rotamers).[16]

Solutions for Unexpected Isomers:

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes cause rotamer peaks to coalesce into a single, averaged signal, confirming their presence.[16]

FAQ: Recognizing and Mitigating Instrumental Artifacts

Question: I see some strange-looking signals that don't look like typical chemical peaks, such as spinning sidebands or a rolling baseline. What are these and how do I fix them?

Answer:

These are likely instrumental artifacts, which are spurious signals generated by the spectrometer itself.[4][20][21]

Common Artifacts:

  • Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak, at a distance equal to the spinning rate.[20] They are caused by an inhomogeneous magnetic field.

  • Quadrature Images: A "ghost" peak that appears at a frequency reflected across the center of the spectrum.

  • Rolling Baseline: A distorted baseline can make it difficult to integrate peaks accurately.[20] This can be caused by improper phasing or a very broad background signal.

  • Center Glitch: An artifact that can appear at the exact center of the spectrum.[20]

Solutions for Instrumental Artifacts:

  • Improve Shimming: Re-shimming the magnetic field can reduce spinning sidebands and improve overall resolution.

  • Adjust Spinning Rate: Changing the sample spinning speed will move the spinning sidebands, confirming their identity.

  • Optimize Acquisition Parameters: Consult with your NMR facility manager to ensure proper acquisition parameters are being used. A rolling baseline can often be corrected during data processing by adjusting the phase and applying a baseline correction algorithm.[20]

Part 3: Advanced Techniques for Structure Elucidation of Unknown Impurities

When an unexpected peak cannot be identified as a common contaminant or artifact, it may be a previously uncharacterized impurity or a degradation product. In such cases, 2D NMR techniques are invaluable for structure elucidation.[2][22][23]

Experimental Protocol: Using 2D NMR to Identify an Unknown Impurity

If you have an unknown impurity present in a sufficient concentration, the following 2D NMR experiments can help determine its structure.

1. COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[24][25][26]

  • Procedure:

    • Set up a standard COSY experiment on the spectrometer.

    • Acquire the 2D spectrum.

    • Process the data to generate a 2D plot with the ¹H spectrum on both axes.

  • Interpretation: Cross-peaks in the COSY spectrum indicate which protons are coupled. By "walking" along the coupled spin systems, you can piece together fragments of the molecule.[27]

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Correlates protons with the carbons they are directly attached to (one-bond C-H correlation).[24][25][26][28]

  • Procedure:

    • Set up a standard HSQC experiment.

    • Acquire the 2D spectrum.

    • Process the data to generate a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.

  • Interpretation: Each cross-peak in the HSQC spectrum links a proton signal to its corresponding carbon signal.[27]

G start Unknown Impurity Peaks run_cosy Acquire COSY Spectrum start->run_cosy run_hsqc Acquire HSQC Spectrum start->run_hsqc analyze_cosy Identify Coupled Proton Networks run_cosy->analyze_cosy analyze_hsqc Correlate Protons to Attached Carbons run_hsqc->analyze_hsqc propose_structure Propose Structure of Impurity analyze_cosy->propose_structure analyze_hsqc->propose_structure

Caption: Workflow for using 2D NMR to elucidate the structure of an unknown impurity.

By combining the information from 1D NMR, COSY, and HSQC experiments, it is often possible to determine the complete structure of an unknown impurity.[27]

Conclusion

Interpreting unexpected peaks in an NMR spectrum is a common challenge, but a systematic approach can transform it from a source of confusion into an opportunity for deeper understanding of your sample. By carefully characterizing the unknown signals, consulting reference data, and applying logical troubleshooting steps, you can confidently identify the source of these peaks. When faced with a truly novel impurity, advanced techniques like 2D NMR provide the tools necessary for complete structure elucidation. Remember that meticulous sample preparation is the foundation of high-quality NMR data and the best way to prevent many of these issues from arising in the first place.[17][19][29]

References

addressing poor solubility of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor aqueous solubility of this compound. We will explore the underlying reasons for its limited solubility and provide practical, step-by-step strategies to enhance it for your experimental needs.

Understanding the Challenge: Why is this compound Poorly Soluble?

The molecular structure of this compound (Molecular Formula: C₁₁H₁₆BrNO₂S) inherently predisposes it to low water solubility. The presence of a substituted benzene ring, a bromine atom, and N,N-diethyl groups contributes to its significant lipophilicity (hydrophobicity). While the sulfonamide group can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, leading to unfavorable interactions with polar water molecules. This characteristic is common among many poorly water-soluble drugs, which can pose significant challenges during formulation and in-vitro/in-vivo testing.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What are the initial steps I should take to try and dissolve the compound?

For initial attempts, it is recommended to start with a small amount of the compound and test its solubility in a range of solvents with varying polarities, including water, ethanol, methanol, and dimethyl sulfoxide (DMSO). This will give you a preliminary understanding of its solubility profile. For aqueous solutions, gentle heating and agitation (e.g., vortexing or sonication) can be attempted, but be cautious of potential degradation at elevated temperatures.

Q3: Can I use DMSO to dissolve the compound for my cell-based assays?

Yes, DMSO is a common solvent for preparing stock solutions of poorly soluble compounds for in-vitro studies. However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells. Typically, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cytotoxic effects. Always run a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments.

Q4: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when the drug, which is soluble in the organic stock solution, is no longer soluble when introduced into the aqueous environment. The troubleshooting guide below provides several strategies to overcome this, including the use of co-solvents, surfactants, or cyclodextrins in your aqueous medium.

Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound

This section provides detailed protocols and the scientific rationale for several common and effective techniques to improve the solubility of your compound.

Strategy 1: pH Adjustment

Scientific Rationale: The sulfonamide group (-SO₂NH-) is weakly acidic. By increasing the pH of the aqueous solution (making it more alkaline), the sulfonamide proton can be removed, forming a more soluble anionic salt.[5][6] The solubility of ionizable drugs is pH-dependent, with the ionized form generally being more water-soluble than the neutral form.[7]

Experimental Protocol:

  • Prepare a suspension of this compound in your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Observe the suspension for dissolution as the pH increases.

  • Continue to add the base until the compound is fully dissolved or until the desired pH for your experiment is reached.

  • It is important to determine the pH-solubility profile to identify the optimal pH for dissolution without compromising the stability of the compound or the integrity of your experimental system.

Considerations:

  • Ensure the final pH is compatible with your experimental model (e.g., cell culture, enzyme assay).

  • Be aware that significant pH changes can affect the stability of the compound and other components in your formulation.

  • For weakly acidic drugs, solubility increases as they transition from their neutral to their anionic form in a more alkaline environment.[7]

Strategy 2: Co-solvency

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[8] This makes the solvent more favorable for dissolving lipophilic compounds like this compound.[9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][11]

Experimental Protocol:

  • Prepare a high-concentration stock solution of the compound in a suitable co-solvent (e.g., ethanol, PEG 400, or a mixture).

  • For your working solution, slowly add the co-solvent stock solution to your aqueous buffer with vigorous stirring.

  • It is often beneficial to prepare a series of co-solvent concentrations in your aqueous buffer to determine the minimum amount needed to maintain the solubility of your compound at the desired final concentration.

  • The use of co-solvents can significantly increase the solubility of poorly water-soluble drugs.[10]

Data Presentation: Co-solvent Screening

Co-solventConcentration in Aqueous Buffer (v/v)Solubility of Compound (µg/mL)Observations
Ethanol5%
10%
PEG 4005%
10%
Propylene Glycol5%
10%

This table should be filled in with your experimental data.

Strategy 3: Use of Surfactants

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[12][13] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their apparent solubility in the aqueous medium.[14]

Experimental Protocol:

  • Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or a polyoxyethylene derivative.

  • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

  • Add the this compound to the surfactant-containing buffer.

  • Use agitation (vortexing, sonication) to facilitate dissolution.

  • The formation of micelles entraps the drug molecules, leading to enhanced solubility.[15]

Strategy 4: Complexation with Cyclodextrins

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the drug molecule within their cavity.[17][18] This complex is more water-soluble than the drug alone.[19]

Experimental Protocol:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility and low toxicity.

  • Prepare an aqueous solution of the cyclodextrin.

  • Add the this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.

  • The formation of the inclusion complex can be confirmed by techniques such as DSC, FTIR, or NMR.[17]

Visualizing the Workflow: A Decision-Making Diagram

The following diagram outlines a logical workflow for addressing the poor solubility of this compound.

Solubility_Enhancement_Workflow start Start: Poorly Soluble Compound ph_adjustment Strategy 1: pH Adjustment start->ph_adjustment solubility_test Is the compound soluble at the desired concentration? ph_adjustment->solubility_test Test Solubility cosolvency Strategy 2: Co-solvency cosolvency->solubility_test Test Solubility surfactants Strategy 3: Surfactants surfactants->solubility_test Test Solubility cyclodextrins Strategy 4: Cyclodextrins cyclodextrins->solubility_test Test Solubility solubility_test->cosolvency No solubility_test->surfactants No solubility_test->cyclodextrins No end_success Proceed with Experiment solubility_test->end_success Yes end_failure Re-evaluate or Combine Strategies solubility_test->end_failure No

Caption: A decision tree for selecting a solubility enhancement strategy.

Mandatory Protocol: Determining Equilibrium Solubility (Shake-Flask Method)

To accurately quantify the improvement in solubility from any of the above methods, it is essential to perform a validated solubility measurement. The shake-flask method is the gold standard for determining equilibrium solubility.[20][21]

Step-by-Step Protocol:

  • Add an excess amount of this compound to a known volume of the selected solvent system (e.g., buffer with co-solvent, surfactant, or cyclodextrin) in a sealed container (e.g., a glass vial with a screw cap).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any undissolved solid particles.[20]

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[22]

  • The measured concentration represents the equilibrium solubility of the compound in that specific medium.

References

Validation & Comparative

A Researcher's Guide to Purity Analysis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide: A Comparative Study Centered on Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel chemical entities such as 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, a sulfonamide derivative with potential therapeutic applications, rigorous purity assessment is not merely a quality control step but a fundamental aspect of its chemical characterization. This guide provides an in-depth comparison of analytical techniques for purity determination, with a primary focus on elemental analysis, contextualized against chromatographic and spectroscopic alternatives.

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, ranging from altered physicochemical properties to reduced therapeutic effect and unforeseen toxicity. Regulatory bodies like the FDA and EMA have stringent guidelines on the identification and quantification of impurities. Therefore, employing robust and validated analytical methods is paramount.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis is a destructive analytical technique that provides the elemental composition of a sample.[1][2] It is a powerful tool for confirming the empirical formula of a newly synthesized compound and for assessing its purity. The technique is based on the complete combustion of the sample in a controlled environment, followed by the quantitative determination of the resulting combustion gases.[3]

For this compound (Molecular Formula: C₁₂H₁₈BrNOS), the theoretical elemental composition serves as the benchmark against which experimental results are compared.

Theoretical Elemental Composition:

  • Carbon (C): 44.72%

  • Hydrogen (H): 5.63%

  • Bromine (Br): 24.79%

  • Nitrogen (N): 4.35%

  • Oxygen (O): 4.96%

  • Sulfur (S): 9.95%

Any significant deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis.

The Causality Behind Experimental Choices in Elemental Analysis

The choice of elemental analysis as a primary purity assessment tool is deliberate. It provides a direct measure of the elemental makeup of the bulk sample, offering a holistic view of its composition. Unlike chromatographic methods that separate components, elemental analysis provides an aggregate elemental fingerprint. This is particularly valuable in early-stage development to quickly flag significant deviations from the expected molecular formula.

Comparative Analysis: Elemental Analysis vs. Alternative Techniques

While elemental analysis is a powerful tool, a multi-faceted approach to purity determination is often necessary for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two commonly employed orthogonal techniques.[4][5]

Technique Principle Information Obtained Advantages Limitations
Elemental Analysis Combustion of the sample and quantification of resulting gases.[3]Percentage composition of C, H, N, S, and halogens.Provides fundamental confirmation of the empirical formula. High precision and accuracy for bulk sample analysis.Destructive to the sample. Does not provide information on the nature of impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[6]Retention time, peak area for quantification, and % purity based on relative peak areas.[4]High sensitivity and resolving power for separating impurities. Widely used for routine quality control.[7]Requires reference standards for impurity identification and quantification. Potential for co-elution of impurities.
Quantitative NMR (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei responsible for the signal.[8]Structural elucidation and quantification of the main component and impurities with NMR-active nuclei.[9]Provides structural information about impurities. Can be an absolute quantitative method with an internal standard.[10]Lower sensitivity compared to HPLC. May not detect non-NMR active impurities.

Experimental Protocols

Detailed Protocol for Elemental Analysis of this compound

This protocol outlines the steps for determining the elemental composition of the target compound using a modern automated elemental analyzer.

Instrumentation: An automated CHNS/O elemental analyzer.

Sample Preparation:

  • Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.

  • Fold the capsule to ensure no sample can escape and place it in the autosampler.

Analysis Procedure:

  • The sample is dropped into a high-temperature combustion tube (typically ~900-1000 °C) with a constant flow of helium carrier gas and a pulse of pure oxygen.

  • The sample undergoes rapid and complete combustion.

  • The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a reduction tube to convert any nitrogen oxides to N₂ and to remove excess oxygen.

  • The mixture of gases is then separated by a gas chromatography column.

  • The separated gases are detected by a thermal conductivity detector (TCD).

  • The instrument's software integrates the detector signals and calculates the percentage of each element based on calibration with certified standards.

Data Interpretation: The experimental percentages of C, H, N, and S are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Hypothetical Experimental Data Comparison
Element Theoretical % Experimental % (Elemental Analysis) Purity by HPLC (%) Purity by qNMR (%)
Carbon 44.7244.68--
Hydrogen 5.635.60--
Nitrogen 4.354.33--
Sulfur 9.959.91--
Overall Purity 100~99.8 (by difference)99.799.6

The data in the table illustrates a scenario where the elemental analysis results are in close agreement with the theoretical values, suggesting a high degree of purity. This is corroborated by the high purity values obtained from the orthogonal HPLC and qNMR methods.

Visualization of the Purity Analysis Workflow

A systematic approach is crucial for the comprehensive purity assessment of a pharmaceutical compound. The following diagram illustrates the logical flow from initial synthesis to final purity confirmation.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity Assessment cluster_orthogonal_methods Orthogonal Purity Confirmation cluster_conclusion Final Assessment Synthesis Synthesis of this compound Purification Initial Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification EA Elemental Analysis (C, H, N, S) Purification->EA EA_Check Results within ±0.4% of theoretical? EA->EA_Check HPLC HPLC Analysis EA_Check->HPLC Yes qNMR qNMR Analysis EA_Check->qNMR Yes Fail Further Purification Required EA_Check->Fail:n No HPLC_Check Purity > 99.5%? HPLC->HPLC_Check qNMR_Check Purity > 99.5%? qNMR->qNMR_Check Pass Compound Meets Purity Specifications HPLC_Check->Pass Yes HPLC_Check->Fail No qNMR_Check->Pass Yes qNMR_Check->Fail No

Caption: Logical workflow for purity analysis of a synthesized compound.

The following diagram outlines the key steps within the elemental analysis experiment itself.

ElementalAnalysisWorkflow SamplePrep Sample Preparation (Weighing into tin capsule) Combustion Combustion (High temp. with O₂) SamplePrep->Combustion Reduction Gas Reduction (Remove excess O₂, convert NOx to N₂) Combustion->Reduction Separation GC Separation (Separation of CO₂, H₂O, N₂, SO₂) Reduction->Separation Detection TCD Detection (Thermal Conductivity Detector) Separation->Detection DataAnalysis Data Analysis (Calculation of % elemental composition) Detection->DataAnalysis

Caption: Experimental workflow for combustion-based elemental analysis.

Conclusion: An Integrated Approach to Purity Validation

The purity analysis of this compound, like any pharmaceutical candidate, necessitates a robust and multi-pronged analytical strategy. Elemental analysis serves as an indispensable primary tool, offering a direct and accurate assessment of the bulk elemental composition and providing foundational evidence of the compound's identity and purity. However, its true power is realized when used in conjunction with high-resolution separative and spectroscopic techniques like HPLC and qNMR. This integrated approach, where each method provides orthogonal and complementary data, creates a self-validating system that ensures the highest degree of confidence in the purity of the final compound. For researchers, scientists, and drug development professionals, a thorough understanding and judicious application of these techniques are critical for advancing safe and effective therapeutics from the laboratory to the clinic.

References

A Comparative Analysis of Reactivity: Brominated vs. Chlorinated Benzenesulfonamides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate halogenating or oxidizing agent is a pivotal decision that profoundly influences reaction efficiency, selectivity, and overall synthetic strategy. Among the arsenal of N-halo reagents, brominated and chlorinated benzenesulfonamides stand out for their utility. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, supported by mechanistic principles and experimental data, to empower informed decision-making in your research endeavors.

Introduction: The Role of N-Halobenzenesulfonamides in Organic Synthesis

N-Halobenzenesulfonamides are a versatile class of reagents widely employed in organic synthesis. The presence of an electron-withdrawing sulfonyl group polarizes the nitrogen-halogen (N-X) bond, rendering the halogen atom electrophilic and thus a potent source of "positive" halogen. This characteristic makes them valuable reagents for a variety of transformations, including halogenation, oxidation, and the formation of nitrogen-containing heterocycles. The two most common archetypes of these reagents are N-chlorobenzenesulfonamide (often in its sodium salt form, Chloramine-B) and N-bromobenzenesulfonamide (and its corresponding sodium salt, Bromamine-B). While structurally similar, the difference in the halogen atom—bromine versus chlorine—imparts distinct reactivity profiles that can be strategically exploited in synthesis.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The observed differences in the reactivity of brominated and chlorinated benzenesulfonamides are fundamentally rooted in the intrinsic properties of the nitrogen-halogen bond. Two key factors are at play: bond dissociation energy and electronegativity .

  • Bond Dissociation Energy (BDE): The N-Br bond is inherently weaker than the N-Cl bond. This lower BDE means that less energy is required to cleave the N-Br bond, either homolytically to generate a bromine radical or heterolytically to deliver an electrophilic bromine species.

  • Electronegativity and Polarizability: Chlorine is more electronegative than bromine. However, bromine is more polarizable. The greater polarizability of the N-Br bond can facilitate its interaction with nucleophiles and catalysts, contributing to its enhanced reactivity in certain contexts.

These fundamental properties translate into a general reactivity trend where N-bromobenzenesulfonamides are typically more reactive and less selective than their N-chlorinated counterparts . This principle is analogous to the well-established reactivity of molecular halogens (Br₂ vs. Cl₂).

Comparative Reactivity in Key Transformations

The enhanced reactivity of brominated benzenesulfonamides is evident across a range of chemical transformations.

Electrophilic Halogenation

In electrophilic halogenation reactions, N-halobenzenesulfonamides serve as a source of X⁺. The weaker N-Br bond in N-bromobenzenesulfonamides leads to a more potent electrophilic bromine source compared to the chlorine from N-chlorobenzenesulfonamides. This translates to faster reaction rates for the bromination of electron-rich substrates such as phenols, anilines, and activated aromatic heterocycles.

Table 1: Qualitative Comparison of Electrophilic Halogenation

FeatureN-BromobenzenesulfonamidesN-Chlorobenzenesulfonamides
Reactivity HigherLower
Reaction Conditions Milder (often room temperature)May require heating or catalysis
Selectivity Generally lowerGenerally higher
Substrate Scope Broad, including less activated systemsMore effective with highly activated systems
Oxidation Reactions

Both N-bromo- and N-chlorobenzenesulfonamides are effective oxidizing agents. The reactions typically proceed via the transfer of the halogen atom to the substrate. Kinetic studies on the oxidation of various substrates, such as sulfides and alcohols, have been conducted for both classes of reagents, although direct comparative studies under identical conditions are scarce. However, the general trend of higher reactivity for the bromo-derivatives holds true. For instance, bromamines are known to be more reactive than chloramines in oxidation reactions.

The oxidation of sulfides to sulfoxides and sulfones is a representative example. The reaction with N-chlorobenzenesulfonamides has been shown to proceed through an electrophilic attack of the chlorinating agent on the sulfur atom. A similar mechanism is expected for N-bromobenzenesulfonamides, with the reaction rate being significantly faster due to the greater electrophilicity of the bromine atom.

Mechanistic Insights: Understanding the "Why"

The differential reactivity can be rationalized by examining the transition states of the rate-determining steps in their reactions. According to Hammond's postulate, for an exothermic reaction, the transition state will resemble the reactants, while for an endothermic reaction, it will resemble the products.

In many electrophilic substitution and oxidation reactions involving these reagents, the initial attack of the N-halo species is the rate-determining step. The formation of the N-Br bond is less exothermic than the formation of the N-Cl bond. Consequently, the transition state for reactions involving N-bromobenzenesulfonamides is "later" and has more product-like character. This means the transition state has more developed charge separation, making it more sensitive to the electronic properties of the substrate and generally leading to faster reactions.

Conversely, the stronger N-Cl bond leads to a more "reactant-like" or "early" transition state for chlorination reactions. The smaller difference in energy between the reactant and the transition state in this case often results in lower selectivity.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for utilizing these reagents in the laboratory.

Protocol 1: Electrophilic Bromination of an Activated Aromatic Compound using N-Bromobenzenesulfonamide

Objective: To synthesize 4-bromoanisole from anisole.

Materials:

  • Anisole

  • N-Bromobenzenesulfonamide

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of anisole (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-bromobenzenesulfonamide (1.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-bromoanisole.

Protocol 2: Oxidation of a Sulfide to a Sulfoxide using N-Chlorobenzenesulfonamide (Chloramine-B)

Objective: To synthesize methyl phenyl sulfoxide from thioanisole.

Materials:

  • Thioanisole (methyl phenyl sulfide)

  • Chloramine-B trihydrate

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve thioanisole (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • In a separate beaker, dissolve Chloramine-B trihydrate (1.1 mmol) in a minimal amount of water and add it to the methanolic solution of the sulfide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfoxide.

  • Purify by column chromatography or recrystallization.

Visualization of Concepts

Diagram 1: General Reactivity Comparison

cluster_bromo N-Bromobenzenesulfonamides cluster_chloro N-Chlorobenzenesulfonamides b_reagent ArSO₂N(H)Br b_reactivity Higher Reactivity b_reagent->b_reactivity Weaker N-Br bond b_selectivity Lower Selectivity b_reagent->b_selectivity b_conditions Milder Conditions b_reagent->b_conditions c_reagent ArSO₂N(H)Cl c_reactivity Lower Reactivity c_reagent->c_reactivity Stronger N-Cl bond c_selectivity Higher Selectivity c_reagent->c_selectivity c_conditions Harsher Conditions c_reagent->c_conditions

Caption: Comparative properties of brominated vs. chlorinated benzenesulfonamides.

Diagram 2: Experimental Workflow for Electrophilic Aromatic Halogenation

start Start: Aromatic Substrate + N-Halobenzenesulfonamide dissolve Dissolve in appropriate solvent start->dissolve react React at specified temperature dissolve->react monitor Monitor reaction by TLC react->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., column chromatography) concentrate->purify product Final Halogenated Product purify->product

Caption: A generalized workflow for electrophilic aromatic halogenation.

Conclusion and Future Outlook

The development of new catalytic systems that can modulate the reactivity and enhance the selectivity of both classes of reagents remains an active area of research. Future investigations will likely focus on asymmetric halogenation reactions and the application of these reagents in complex molecule synthesis, further expanding their already significant role in modern organic chemistry.

A Comparative Guide to the Validation of a Quantitative HPLC Method for 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Sulfonamide Intermediate

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a therapeutic agent is paved with rigorous analytical scrutiny. The molecule at the center of our investigation, 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide (henceforth referred to as BDBS), represents a potential intermediate in the synthesis of new drug candidates. Its purity, stability, and concentration in reaction mixtures and final formulations are critical quality attributes that dictate the safety and efficacy of the end product. Therefore, a reliable and robust analytical method for its quantification is not merely a procedural step but a cornerstone of quality assurance.

This guide provides an in-depth, comparative validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the precise quantification of BDBS. We will not only detail the validation protocols but also explore the scientific rationale behind our experimental choices, comparing our primary method against a plausible alternative to underscore the importance of methodological optimization. This document is structured to adhere to the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures"[1][2], ensuring the data presented is suitable for regulatory consideration.

The Analytical Challenge: Method Selection and Comparison

The structure of BDBS—featuring a substituted aromatic ring—makes it an ideal candidate for reverse-phase HPLC with UV detection. The primary challenge lies in developing a method that is not only accurate and precise but also specific enough to separate BDBS from potential starting materials, by-products, and degradants.

To provide a comprehensive evaluation, we will validate our Primary Method and compare its performance against an Alternative Method . This head-to-head comparison will illuminate the impact of chromatographic choices on data quality.

Parameter Primary Method (Proposed for Validation) Alternative Method (Comparison) Rationale for Primary Method
Column C18, 250 x 4.6 mm, 5 µmCyano (CN), 250 x 4.6 mm, 5 µmThe C18 stationary phase offers superior hydrophobic retention for the non-polar regions of BDBS, promising better separation from more polar impurities.
Mobile Phase Acetonitrile:Water (60:40 v/v)Methanol:Water (70:30 v/v)Acetonitrile often provides better peak shape and lower backpressure compared to methanol, enhancing efficiency and throughput.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Detection (UV) 235 nm235 nmWavelength selected based on the UV absorbance maximum of BDBS, maximizing sensitivity.
Column Temp. 30°C30°CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µL10 µLA small injection volume minimizes potential for peak distortion.

The Validation Master Plan: A Framework for Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[3][4]. Our validation master plan is designed as a self-validating system, where each parameter builds upon the others to create a comprehensive picture of the method's performance. The objective is to establish, with documented evidence, a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) Dev Define Analyte & Purpose Opt Optimize HPLC Conditions Dev->Opt Selectivity & Sensitivity Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob Report Report Rob->Report Final Validation Report

Caption: Overall workflow for HPLC method development and validation.

Head-to-Head Comparison: Core Validation Parameters

Here we dissect each validation parameter, explaining its purpose, outlining the experimental protocol, and presenting comparative data to justify the selection of the Primary Method.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6][7][8] A lack of specificity can lead to artificially high results and a failure to detect critical impurities. We achieve this by performing forced degradation of the BDBS sample and demonstrating that the resulting degradation product peaks are well-resolved from the main analyte peak.

Experimental Protocol:

  • Prepare Samples:

    • Blank: Diluent (Acetonitrile:Water 60:40) only.

    • Standard: BDBS reference standard at a target concentration of 100 µg/mL.

    • Forced Degradation Samples: Expose 1 mg/mL solutions of BDBS to the following conditions:

      • Acidic: 0.1 M HCl at 80°C for 4 hours.

      • Basic: 0.1 M NaOH at 80°C for 4 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 80°C for 72 hours (solid state).

      • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Inject the blank, standard, and all stressed samples into both the Primary and Alternative HPLC systems.

  • Evaluation: Assess peak purity of the BDBS peak in the presence of degradants using a photodiode array (PDA) detector. Calculate the resolution between the BDBS peak and the closest eluting impurity peak. An acceptance criterion for resolution is typically ≥ 2.0.[6]

Data Presentation & Trustworthiness:

Parameter Primary Method (C18) Alternative Method (CN) Acceptance Criteria
Blank Interference No peak at BDBS retention timeNo peak at BDBS retention timeNo interference
Peak Purity Index (Acid Stress) 0.99980.9985> 0.999
Resolution (Closest Impurity) 3.81.9≥ 2.0

Interpretation: The Primary Method demonstrates superior resolving power, with a resolution of 3.8 between BDBS and its nearest degradation product, comfortably exceeding the acceptance criterion.[6] The Alternative Method fails this test with a resolution of 1.9, indicating co-elution is likely and the method is not specific.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[9][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[11][12] For an assay of a drug substance, this is typically 80-120% of the target concentration.[13]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five standard solutions of BDBS by diluting a stock solution to concentrations ranging from 50 µg/mL to 150 µg/mL (50%, 75%, 100%, 125%, 150% of the 100 µg/mL target).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation: Construct a calibration curve by plotting the mean peak area against concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Data Presentation & Trustworthiness:

Parameter Primary Method (C18) Alternative Method (CN) Acceptance Criteria
Range Studied 50 - 150 µg/mL50 - 150 µg/mL80 - 120% (minimum)
Correlation Coefficient (r²) 0.99960.9978≥ 0.999
Y-Intercept (% of 100% response) 0.2%1.5%Close to zero

Interpretation: The Primary Method exhibits excellent linearity with an r² value of 0.9996, indicating a strong correlation between concentration and response.[10] The Alternative Method's r² of 0.9978 is below the typical acceptance limit, suggesting a less reliable quantitative relationship.

Accuracy and Precision

Expertise & Experience: Accuracy is the closeness of the test results to the true value, often expressed as percent recovery.[7][11][14][15] Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11][14][15][16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

Experimental Protocol:

  • Prepare Samples: Prepare nine accuracy samples by spiking a placebo (matrix without analyte) with BDBS at three concentration levels (e.g., 80, 100, and 120 µg/mL), with three replicates at each level.

  • Analysis:

    • Repeatability: One analyst analyzes all nine samples on the same day with the same instrument.

    • Intermediate Precision: A second analyst analyzes a fresh set of nine samples on a different day using a different instrument (if available).

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each sample against the theoretical concentration.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the replicate preparations at each level and across all levels.

Data Presentation & Trustworthiness:

Parameter Primary Method (C18) Alternative Method (CN) Acceptance Criteria
Accuracy (% Recovery) 99.2% - 101.5%95.5% - 104.8%98.0% - 102.0%
Repeatability (%RSD) 0.8%2.1%≤ 2.0%
Intermediate Precision (%RSD) 1.1%2.9%≤ 2.0%

Interpretation: The Primary Method meets all acceptance criteria for accuracy and precision. The %RSD values for repeatability and intermediate precision are well below 2.0%, demonstrating the method is both precise and rugged within the lab. The Alternative Method fails, showing wider scatter in recovery and unacceptable %RSD values, indicating poor reproducibility.[14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11][17] These are critical for analyzing impurities or low levels of the analyte. They are often determined based on the standard deviation of the response and the slope of the calibration curve.[19]

Experimental Protocol:

  • Method: Use the data from the linearity study.

  • Calculation:

    • LOD = 3.3 * (Standard Deviation of the Y-Intercept / Slope of the Calibration Curve)[19][20]

    • LOQ = 10 * (Standard Deviation of the Y-Intercept / Slope of the Calibration Curve)[19][20]

  • Verification: Prepare standards at the calculated LOQ concentration and inject multiple times (n=6) to confirm that precision (%RSD) at this level is acceptable (typically ≤ 10%).

Data Presentation & Trustworthiness:

Parameter Primary Method (C18) Alternative Method (CN) Acceptance Criteria
LOD (µg/mL) 0.150.45Report Value
LOQ (µg/mL) 0.451.35Report Value
Precision at LOQ (%RSD) 6.5%14.2%≤ 10%

Interpretation: The Primary Method is significantly more sensitive, with a LOQ of 0.45 µg/mL, and demonstrates acceptable precision at this level. The Alternative Method's LOQ is three times higher, and it fails to meet the precision requirement at that concentration, rendering it unsuitable for low-level quantification.

Robustness

Expertise & Experience: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters.[21][22] It provides an indication of its reliability during normal usage.[22][23] Testing robustness early helps ensure the method is transferable between labs and instruments.[24]

Experimental Protocol:

  • Vary Parameters: Prepare a standard solution (100 µg/mL) and analyze it while making small, deliberate changes to the Primary Method's parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% Acetonitrile (58% and 62%).

    • Column Temperature: ± 5°C (25°C and 35°C).

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution from a spiked impurity). The results should not deviate significantly from the nominal method.

Data Presentation & Trustworthiness:

Varied Parameter Effect on Retention Time Effect on Peak Asymmetry Acceptance Criteria
Flow Rate (+0.1 mL/min)-8%< 1% changeSystem suitability must pass
Flow Rate (-0.1 mL/min)+9%< 1% changeSystem suitability must pass
% Acetonitrile (+2%)-12%< 2% changeSystem suitability must pass
% Acetonitrile (-2%)+14%< 2% changeSystem suitability must pass
Temperature (+5°C)-4%< 1% changeSystem suitability must pass
Temperature (-5°C)+5%< 1% changeSystem suitability must pass

Interpretation: The Primary Method demonstrates excellent robustness. While retention times shift predictably with changes in flow rate and mobile phase composition, the peak shape and resolution (data not shown) remain well within acceptable limits, ensuring the method's reliability under slightly varied conditions.[21]

Visualizing the Interconnectivity of Validation Parameters

The validation parameters are not isolated; they are logically interconnected. For instance, a method cannot be considered accurate if it is not also precise and specific. This diagram illustrates the foundational relationships.

G Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Precision Precision Specificity->Precision ensures consistent measurement Accuracy Accuracy Linearity->Accuracy enables quantification Range Range Linearity->Range defines Precision->Accuracy is a prerequisite for Precision->Range confirms LOQ LOQ Precision->LOQ defines limit Accuracy->Range confirms

Caption: Logical relationships between core analytical validation parameters.

Synthesis and Final Recommendation

The comprehensive validation data unequivocally demonstrates the superiority of the Primary Method (C18 column with Acetonitrile:Water mobile phase) for the quantitative analysis of this compound. It has proven to be specific, linear, accurate, precise, sensitive, and robust, meeting all pre-defined acceptance criteria based on ICH guidelines.

The Alternative Method , while functional at a basic level, failed to meet critical criteria for specificity, linearity, and precision. This comparison highlights that a suboptimal choice in stationary phase (Cyano) and mobile phase solvent (Methanol) can significantly compromise the reliability and validity of the analytical data.

For researchers, scientists, and drug development professionals, the adoption of the validated Primary Method is strongly recommended for all future quantitative work involving BDBS. Its established performance provides a high degree of confidence in the quality and integrity of the analytical results, a critical requirement for decision-making in a regulated environment.

References

structure-activity relationship (SAR) studies of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide Analogs

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a recurring motif in a multitude of therapeutic agents, demonstrating a remarkable versatility in targeting a wide array of biological systems. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs. While specific SAR studies on this exact molecule are not extensively published, this guide will extrapolate from the well-established principles governing the SAR of structurally related benzenesulfonamide derivatives to provide actionable insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present detailed methodologies, and offer a comparative analysis of structural modifications to guide future research endeavors.

The Benzenesulfonamide Core: A Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in drug design, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature, capable of engaging in crucial hydrogen bonding interactions with biological targets. The aromatic ring provides a versatile platform for substitution, allowing for the fine-tuning of electronic, steric, and lipophilic properties to optimize potency and selectivity.

Dissecting the Lead Structure: this compound

The lead compound, this compound, presents a unique combination of substituents on the benzenesulfonamide core. To understand its potential biological activity and guide the design of analogs, we must consider the individual and synergistic contributions of each functional group.

Logical Relationship of Structural Components

SAR_logic A Benzenesulfonamide Core E Overall Physicochemical Properties & Biological Activity A->E Scaffold B 4-Bromo Substituent B->E Electronic Effects Lipophilicity C 3-Methyl Substituent C->E Steric Hindrance Metabolic Stability D N,N-Diethyl Group D->E Lipophilicity Receptor Interaction

Caption: Logical flow of how structural components influence overall activity.

Comparative SAR Analysis of Analog Sub-Classes

The following sections will compare the structural features of our lead compound with various analogs reported in the literature, providing insights into how modifications at each position can impact biological activity.

The Role of the 4-Bromo Substituent

The presence of a halogen at the para-position of the benzene ring is a common strategy in drug design.

  • Electronic Effects: The bromine atom is an electron-withdrawing group via induction, which can influence the acidity of the sulfonamide proton (if present) and the overall electron density of the aromatic ring.

  • Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.

  • Analogs for Comparison: In a series of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives, the precursor N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide serves as a key intermediate for further functionalization via cross-coupling reactions.[3] This highlights the utility of the bromo group as a synthetic handle for generating diverse analogs.

The Influence of the 3-Methyl Group

The methyl group at the meta-position introduces both steric and electronic effects.

  • Steric Hindrance: The methyl group can provide steric bulk, which may either promote a favorable binding conformation or hinder interaction with the target, depending on the topology of the active site.

  • Metabolic Stability: A methyl group can block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Analogs for Comparison: Studies on 4-methylbenzenesulfonamide derivatives have shown that this moiety is a common feature in biologically active compounds. A facile synthesis for a variety of 4-methylbenzenesulfonamides has been reported, indicating its importance as a building block.[4]

The N,N-Diethyl Substitution: Impact on Activity

The nature of the substitution on the sulfonamide nitrogen is critical for activity.

  • Tertiary vs. Secondary/Primary Sulfonamides: The N,N-diethyl group makes this a tertiary sulfonamide. This is significant because primary (-SO₂NH₂) and secondary (-SO₂NHR) sulfonamides can act as hydrogen bond donors, a key interaction for many classical sulfonamide targets like carbonic anhydrase. A tertiary sulfonamide lacks this hydrogen bond donating capability and will interact with targets differently, potentially through hydrophobic or van der Waals interactions.

  • Lipophilicity and Solubility: The two ethyl groups significantly increase the lipophilicity of the molecule, which can impact its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

  • Analogs for Comparison: In studies of N-substituted benzimidazole derived Schiff bases, derivatives with a 4-N,N-diethylamino group have shown notable antiproliferative activity.[5] While this is on a different part of the molecule, it demonstrates the potential for the N,N-diethyl moiety to contribute to biological effects. Furthermore, detailed electrochemical studies on N,N-diethylbenzenesulfonamide have explored its metabolic transformations, which is crucial for understanding its in vivo behavior.[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

Reproducibility is paramount in scientific research. The following are representative protocols for the synthesis and biological evaluation of benzenesulfonamide analogs.

General Synthesis of Substituted Benzenesulfonamides

The synthesis of this compound and its analogs typically involves the reaction of a corresponding benzenesulfonyl chloride with an amine.

Synthetic Workflow

synthesis_workflow start Starting Material: 4-Bromo-3-methylaniline step1 Diazotization (NaNO₂, HCl) start->step1 step2 Sulfonylation (SO₂, CuCl₂) step1->step2 intermediate 4-Bromo-3-methylbenzenesulfonyl chloride step2->intermediate step3 Amination (Diethylamine, Pyridine) intermediate->step3 product This compound step3->product

Caption: A general synthetic route for this compound.

Step-by-Step Protocol:

  • Preparation of 4-Bromo-3-methylbenzenesulfonyl chloride:

    • Dissolve 4-Bromo-3-methylaniline in a suitable solvent system (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.

    • In a separate vessel, prepare a solution of sulfur dioxide (SO₂) in acetic acid with a catalytic amount of copper(II) chloride (CuCl₂).

    • Slowly add the diazonium salt solution to the SO₂ solution.

    • Stir the reaction mixture until the evolution of nitrogen gas ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Synthesis of this compound:

    • Dissolve the crude 4-Bromo-3-methylbenzenesulfonyl chloride in a solvent such as pyridine or dichloromethane.[3]

    • Cool the solution to 0 °C.

    • Slowly add diethylamine (an excess is often used) to the solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute acid (to remove excess amine and pyridine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to yield the final compound.[3]

Biological Evaluation: Antiproliferative Assay (MTT Assay)

A common assay to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a panel of cell lines to assess broad-spectrum activity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and its analogs) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like etoposide).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Data Summary and Comparative Analysis

While specific experimental data for this compound is not available in the public domain, we can construct a hypothetical comparative table based on the SAR principles discussed. This table is for illustrative purposes to guide analog design.

Analog R¹ (at C4) R² (at C3) R³ and R⁴ (on N) Predicted Activity Trend Rationale
Lead Compound BrCH₃C₂H₅, C₂H₅BaselineOur starting point for comparison.
Analog 1 HCH₃C₂H₅, C₂H₅Potentially lowerRemoval of the bromo group may reduce lipophilicity and binding affinity.
Analog 2 BrHC₂H₅, C₂H₅Activity may varyRemoval of the methyl group could reduce steric hindrance but may also expose a site for metabolism.
Analog 3 BrCH₃H, HPotentially higher (target dependent)A primary sulfonamide can act as a hydrogen bond donor, which is crucial for some targets.
Analog 4 BrCH₃H, C₂H₅Potentially higher (target dependent)A secondary sulfonamide retains hydrogen bonding capability while maintaining some lipophilicity.
Analog 5 OCH₃CH₃C₂H₅, C₂H₅Potentially higherA methoxy group can act as a hydrogen bond acceptor and may improve potency, as seen in some series.[1]

Conclusion and Future Directions

The structure-activity relationship of benzenesulfonamides is a complex interplay of steric, electronic, and physicochemical properties. While the specific biological profile of this compound remains to be elucidated, this comparative guide provides a rational framework for the design and evaluation of its analogs.

Future research should focus on the synthesis of a focused library of analogs based on the principles outlined above. Systematic modification of the substituents on the aromatic ring and the sulfonamide nitrogen, followed by screening against a diverse panel of biological targets, will be crucial to unlocking the therapeutic potential of this chemical scaffold. The experimental protocols provided herein offer a starting point for these investigations.

References

comparing the efficacy of different synthetic routes to substituted benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] The efficacy and viability of a drug discovery program often hinge on the efficient and scalable synthesis of these crucial motifs. This guide provides an in-depth comparison of the most prevalent synthetic routes to substituted benzenesulfonamides, offering insights into their mechanisms, practical applications, and relative merits. We will delve into classical methods and modern catalytic approaches, supported by experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.

I. Classical Approaches: The Foundation of Sulfonamide Synthesis

A. Chlorosulfonation of Arenes followed by Amination

The traditional and arguably most direct method for preparing benzenesulfonamides involves the electrophilic aromatic substitution of a benzene ring with chlorosulfonic acid, followed by nucleophilic substitution with an amine.[3][4]

Mechanism and Rationale

The reaction proceeds in two distinct steps. First, the aromatic compound is treated with an excess of chlorosulfonic acid.[5] In this step, sulfur trioxide (SO₃), generated in situ or its protonated derivative, acts as the electrophile, attacking the electron-rich aromatic ring to form an arylsulfonic acid.[6] The excess chlorosulfonic acid then converts the sulfonic acid to the corresponding sulfonyl chloride.[5][7]

The second step involves the reaction of the resulting benzenesulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.[8] This is a classic nucleophilic acyl-type substitution at the sulfur center, where the amine displaces the chloride leaving group.[9][10]

Diagram: Chlorosulfonation-Amination Pathway

G A Arene (e.g., Benzene) C Benzenesulfonyl Chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (ClSO3H) B->C E Substituted Benzenesulfonamide C->E Nucleophilic Substitution D Amine (R-NH2) D->E

Caption: General workflow for the two-step synthesis of benzenesulfonamides.

Experimental Protocol: Synthesis of Benzenesulfonamide

Materials:

  • Benzene

  • Chlorosulfonic acid

  • Aqueous ammonia (30%)[11]

  • Methylene chloride[11]

  • Sodium sulfate[11]

  • Toluene[11]

Procedure:

  • Chlorosulfonation: To a solution of benzene in an inert solvent, slowly add chlorosulfonic acid at a controlled temperature (typically 0-10 °C). The reaction is highly exothermic and releases HCl gas, requiring careful handling in a well-ventilated fume hood.

  • Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the benzenesulfonyl chloride.

  • Amination: The crude benzenesulfonyl chloride is dissolved in a suitable solvent like methylene chloride.[11] An aqueous solution of ammonia is then added dropwise at a controlled temperature (15-20 °C).[11]

  • Isolation: The organic layer is separated, washed with water, dried over sodium sulfate, and the solvent is removed under reduced pressure.[11] The crude product can be recrystallized from a suitable solvent like toluene to yield pure benzenesulfonamide.[11]

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Cost & Availability Reagents are inexpensive and readily available.
Scalability The process is generally scalable for industrial production.
Substrate Scope Limited by the directing effects of substituents on the aromatic ring. Electron-withdrawing groups can hinder the reaction.
Reaction Conditions Harsh, corrosive reagents (chlorosulfonic acid) and exothermic reactions require careful control and specialized equipment.
Byproducts Can generate significant amounts of acidic waste.
Regioselectivity Often produces a mixture of ortho, meta, and para isomers, necessitating purification.[4]

II. Modern Catalytic Methods: Precision and Versatility

The limitations of classical methods, particularly in terms of substrate scope and regioselectivity, have driven the development of more sophisticated catalytic approaches. These modern techniques offer milder reaction conditions and greater control over the final product.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, including the synthesis of sulfonamides.[12][13][14] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and a sulfonamide.[15]

Mechanism and Rationale

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated sulfonamide. Reductive elimination from the resulting palladium intermediate furnishes the N-arylsulfonamide and regenerates the active Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[16]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

G cluster_reactants Reactants Pd0 Pd(0)L2 A Oxidative Addition Pd0->A PdII Ar-Pd(II)-X(L2) A->PdII B Ligand Exchange (Sulfonamide Anion) PdII->B -X- C Reductive Elimination B->C C->Pd0 Regenerates Catalyst Product Ar-NHSO2R' C->Product ArX Aryl Halide (Ar-X) ArX->A Sulfonamide Sulfonamide (R'SO2NH2) Sulfonamide->B Base Base Base->B

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

B. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for N-arylation.[17] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize ligands to facilitate the coupling at lower temperatures.[17]

Mechanism and Rationale

The reaction mechanism is thought to involve the formation of a copper(I) sulfonamidate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the N-arylsulfonamide.[17] Ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper catalyst and promoting the key steps of the catalytic cycle.[18]

Experimental Protocol: Copper-Catalyzed N-Arylation of a Sulfonamide

Materials:

  • Aryl bromide or iodide[19]

  • Sulfonamide[19]

  • Copper(I) iodide (CuI)[19]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[20][21]

  • N,N'-dimethylethylenediamine (DMEDA) or other suitable ligand[19]

  • Solvent (e.g., Dioxane or DMF)[19][21]

Procedure:

  • To a reaction vessel, add the aryl halide, sulfonamide, CuI, base, and ligand.

  • Add the solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).[21]

  • After cooling to room temperature, the reaction mixture is diluted with a suitable solvent and filtered.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography.

C. Emerging Metal-Free and C-H Activation Strategies

Recent research has focused on developing more sustainable and atom-economical routes to sulfonamides. These include metal-free approaches and direct C-H functionalization methods.[3][22]

  • Metal-Free Synthesis : These methods often employ hypervalent iodine reagents or photocatalysis to promote the formation of the S-N bond, avoiding the need for transition metals.[22][23][24]

  • Direct C-H Amidation : This strategy involves the direct formation of a C-N bond by reacting an arene with a sulfonamide derivative, often using a rhodium or iridium catalyst.[25][26][27] This approach is highly atom-economical as it avoids the pre-functionalization of the aromatic ring.

III. Comparative Efficacy and Data

Synthetic RouteTypical YieldsSubstrate ScopeReaction ConditionsKey AdvantagesKey Disadvantages
Chlorosulfonation/Amination 50-80%Limited by directing groupsHarsh, acidicLow cost, scalablePoor regioselectivity, harsh reagents
Buchwald-Hartwig Amination 70-95%Broad (aryl/heteroaryl halides, triflates)Mild, basicHigh yields, broad scope, good functional group toleranceExpensive catalysts and ligands, requires inert atmosphere
Ullmann Condensation 60-90%Good for electron-deficient aryl halidesModerate to high temperaturesLower cost catalyst than Pd, good for specific substratesCan require high temperatures, sometimes stoichiometric copper
Metal-Free Routes 60-85%Developing, often for electron-rich arenesMild, often photocatalyticAvoids transition metals, environmentally friendlySubstrate scope can be limited, may require specific reagents
Direct C-H Amidation 65-90%Good for specific directing groupsRequires directing groupHigh atom economy, avoids pre-functionalizationRequires a directing group, catalyst cost

Conclusion

The synthesis of substituted benzenesulfonamides has evolved significantly from the classical chlorosulfonation approach to a variety of sophisticated catalytic methods. While the traditional method remains a viable option for large-scale synthesis of simple sulfonamides, modern catalytic techniques like the Buchwald-Hartwig amination and Ullmann condensation offer unparalleled precision, broader substrate scope, and milder reaction conditions, making them indispensable tools for contemporary drug discovery and development. The choice of synthetic route will ultimately depend on factors such as the complexity of the target molecule, desired scale, cost considerations, and the specific functional groups present in the starting materials. As research in this area continues, the development of even more efficient, sustainable, and versatile methods for sulfonamide synthesis is anticipated.

References

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the precise characterization of a small molecule's interaction with the proteome is paramount. A molecule's utility as a chemical probe or its potential as a therapeutic agent is defined not only by its potent activity against its intended target but also by its inactivity against all other biological molecules.[1][2][3] This guide provides an in-depth, technical framework for the cross-reactivity assessment of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide , a member of the benzenesulfonamide class of compounds.

Benzenesulfonamides are a well-established scaffold in medicinal chemistry, renowned for their interaction with a variety of enzymatic targets, most notably the zinc-containing carbonic anhydrases (CAs).[4][5][6] Given this precedent, we will proceed with the hypothesis that this compound has been identified as a potential modulator of a specific biological target. This guide will therefore serve as a comprehensive roadmap for researchers, scientists, and drug development professionals to rigorously evaluate its selectivity and potential off-target effects.

The principles and methodologies outlined herein are designed to be broadly applicable, providing a self-validating system for the characterization of any novel small molecule. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, comparative format.

The Imperative of Selectivity Profiling

A "selective" compound is one that exhibits potent activity at the target of interest while having significantly weaker or no activity against other related and unrelated proteins.[3] The assessment of this selectivity, or the potential for cross-reactivity, is a critical step in early-stage drug discovery for several reasons:

  • Safety and Toxicity: In a therapeutic context, off-target interactions are a primary cause of adverse drug reactions and toxicity.[2][8] Thorough cross-reactivity profiling is essential to de-risk a compound for further development.

  • Structure-Activity Relationship (SAR) Interpretation: A clean selectivity profile strengthens the SAR, allowing for more rational chemical optimization of potency and other drug-like properties.

This guide will focus on a multi-tiered approach to cross-reactivity assessment, beginning with closely related family members of a hypothetical primary target and expanding to broader, unbiased screening panels.

Experimental Framework for Cross-Reactivity Assessment

Our investigation into the cross-reactivity of this compound will be centered around a plausible and well-documented target for the benzenesulfonamide scaffold: Carbonic Anhydrases (CAs) .[4][6][9] Let us hypothesize that our compound has been identified as a potent inhibitor of the tumor-associated isoform, hCA IX. The subsequent cross-reactivity assessment will be crucial to determine its selectivity against other physiologically relevant CA isoforms (e.g., hCA I, II, and XII).

Tier 1: Isoform Selectivity Profiling via Enzymatic Assays

The first tier of assessment focuses on determining the inhibitory potency of the compound against a panel of closely related protein isoforms.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide, a fundamental physiological reaction.[10]

Objective: To determine the inhibitory constant (Kᵢ) of this compound against a panel of human CA isoforms (hCA I, II, IX, XII).

Materials:

  • Recombinant human CA isoforms (hCA I, II, IX, XII)

  • This compound

  • CO₂-saturated water

  • Buffer: 10 mM HEPES, pH 7.5, containing 20 mM NaCl and a pH indicator (e.g., p-Nitrophenol)

  • Stopped-flow spectrophotometer

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to cover a range of concentrations (e.g., from 1 nM to 100 µM).

  • Enzyme Preparation: Prepare solutions of each CA isoenzyme in the assay buffer at a final concentration of 2-10 µM.

  • Assay Procedure: a. Pre-incubate the enzyme solution with varying concentrations of the test compound for 15 minutes at room temperature. b. Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument. c. Load the CO₂-saturated buffer into the second syringe. d. Initiate the reaction by rapidly mixing the contents of the two syringes. e. Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Data Analysis: a. Determine the initial reaction rates for each inhibitor concentration. b. Calculate the percent inhibition relative to a DMSO control. c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Data Presentation: Comparative Isoform Selectivity

The results of the enzymatic assays should be summarized in a clear, comparative table.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (hCA II/hCA IX)Selectivity Ratio (hCA I/hCA IX)
This compound 2,5001,50050853050
Acetazolamide (Control) 250122560.4810

This is hypothetical data for illustrative purposes.

Tier 2: Broad Off-Target Screening

While selectivity against closely related isoforms is crucial, a comprehensive assessment requires screening against a diverse panel of unrelated targets to identify potential unforeseen interactions.

Experimental Protocol: Commercial Kinase and GPCR Profiling Panels

Objective: To evaluate the inhibitory activity of this compound against a broad panel of kinases and G-protein coupled receptors (GPCRs), two of the largest and most frequently implicated target classes in off-target effects.

Methodology:

  • Compound Submission: Submit this compound to a reputable contract research organization (CRO) that offers broad screening panels (e.g., Eurofins Discovery, Reaction Biology Corp.).

  • Assay Conditions: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.

  • Data Reporting: The CRO will provide a report detailing the percent inhibition or percent activity remaining for each target in the panel.

  • Hit Confirmation: Any "hits" (typically defined as >50% inhibition) should be followed up with full dose-response curves to determine the IC₅₀.

Data Presentation: Off-Target Hit Summary
Target ClassNumber of Targets ScreenedHits at 10 µM (>50% Inhibition)Confirmed IC₅₀ (µM)
Kinases4001 (p38α)> 25
GPCRs1500N/A

This is hypothetical data for illustrative purposes.

Tier 3: Cellular Target Engagement and Phenotypic Assays

Biochemical assays are essential, but it is equally important to confirm that the compound engages its intended target in a cellular context and that the observed phenotype is a direct result of this engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that this compound binds to hCA IX in intact cells.

Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein.

Methodology:

  • Cell Culture: Use a cell line that endogenously or exogenously expresses hCA IX.

  • Compound Treatment: Treat the cells with the test compound or a vehicle control.

  • Heating: Heat aliquots of the cell lysates to a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble hCA IX remaining at each temperature by Western blot or other quantitative methods like mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow

G cluster_tier1 Tier 1: Isoform Selectivity cluster_tier2 Tier 2: Broad Off-Target Screening cluster_tier3 Tier 3: Cellular Validation T1_Start Hypothesized hCA IX Inhibitor T1_Assay Stopped-Flow CO2 Hydration Assay T1_Start->T1_Assay T1_Data Calculate Ki Values & Selectivity Ratios T1_Assay->T1_Data T1_Panel Panel of CA Isoforms (hCA I, II, IX, XII) T1_Panel->T1_Assay T2_Screen Commercial Screening Panels (e.g., Kinases, GPCRs) T1_Data->T2_Screen Proceed if selective T2_HitID Identify Hits (>50% Inhibition @ 10 µM) T2_Screen->T2_HitID T2_Confirm Confirm Hits with Dose-Response Curves (IC50) T2_HitID->T2_Confirm T3_CETSA Cellular Thermal Shift Assay (CETSA) T2_Confirm->T3_CETSA Proceed if clean profile T3_Western Western Blot or MS for Target Engagement T3_CETSA->T3_Western T3_Pheno Phenotypic Assay (e.g., Cell Proliferation) T3_Western->T3_Pheno

References

Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Bromo-N,N-diethylbenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide, therefore, cannot present a direct, data-driven comparison as initially intended. Fabricating or predicting spectral data would compromise the principles of scientific accuracy and integrity. Instead, this document will provide a foundational framework for researchers, scientists, and drug development professionals on the anticipated spectroscopic differences between these isomers based on established principles of organic spectroscopy. It will also outline the necessary experimental protocols to acquire the requisite data for a thorough comparison.

Introduction: The Importance of Isomer Differentiation

In pharmaceutical and materials science, the specific substitution pattern on an aromatic ring can dramatically alter a molecule's biological activity, physical properties, and reactivity. For bromo-N,N-diethylbenzenesulfonamide, the ortho, meta, and para isomers, while sharing the same molecular formula, will exhibit distinct electronic and steric environments. These differences are critical for structure-activity relationship (SAR) studies, process development, and quality control. Spectroscopic techniques are the cornerstone for the unambiguous identification and characterization of such isomers.

Below is a representation of the molecular structures of the three isomers:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Ortho ortho-isomer IR FT-IR Spectroscopy Ortho->IR Sample Prep H_NMR ¹H NMR Spectroscopy Ortho->H_NMR Sample Prep C_NMR ¹³C NMR Spectroscopy Ortho->C_NMR Sample Prep Meta meta-isomer Meta->IR Sample Prep Meta->H_NMR Sample Prep Meta->C_NMR Sample Prep Para para-isomer Para->IR Sample Prep Para->H_NMR Sample Prep Para->C_NMR Sample Prep Compare Comparative Analysis of Spectra IR->Compare Acquire Data H_NMR->Compare Acquire Data C_NMR->Compare Acquire Data

A Researcher's Guide to In-Vitro vs. In-Vivo Stability of Benzenesulfonamide Derivatives: Bridging the Gap Between Benchtop and Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount to its success. For researchers working with benzenesulfonamide derivatives, a class of compounds with broad therapeutic applications, a thorough assessment of their stability is a critical early-stage gatekeeper.[1] This guide provides an in-depth comparison of in-vitro and in-vivo stability assays for benzenesulfonamide derivatives, offering insights into experimental design, data interpretation, and the crucial translation of in-vitro findings to in-vivo realities.

The Stability Dichotomy: Why Both In-Vitro and In-Vivo Assessments are Essential

The journey of a drug candidate from a promising molecule in a flask to an effective therapeutic in a patient is fraught with metabolic hurdles. In-vitro and in-vivo stability studies provide two distinct yet complementary perspectives on a compound's metabolic vulnerability.

In-vitro stability assays offer a controlled, high-throughput, and cost-effective means to assess the intrinsic metabolic susceptibility of a compound.[2] These assays, typically employing subcellular fractions like liver microsomes or whole cells such as hepatocytes, provide initial insights into metabolic pathways and the enzymes responsible for a compound's degradation.[3] This early assessment allows for rapid screening and structural modifications to enhance metabolic stability.[4]

In-vivo stability studies , conducted in living organisms, provide a holistic view of a compound's pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME).[5] These studies are indispensable for understanding how a drug behaves in a complex biological system, accounting for factors like plasma protein binding, tissue distribution, and the interplay of various metabolic organs.[6][7] Ultimately, in-vivo data is the gold standard for predicting human pharmacokinetics and determining appropriate dosing regimens.

Key Metabolic Pathways of Benzenesulfonamide Derivatives

The metabolic fate of benzenesulfonamide derivatives is primarily governed by two major pathways:

  • N-acetylation: This Phase II metabolic process, mediated by N-acetyltransferase enzymes, is a common route for sulfonamide metabolism.[8][9]

  • Oxidation: Primarily driven by Cytochrome P450 (CYP) enzymes in the liver, this Phase I pathway can lead to the formation of hydroxylated or other oxidized metabolites.[10][11][12] These oxidative metabolites can sometimes be reactive and contribute to idiosyncratic toxicities.[8][9]

The interplay between these pathways can significantly influence a compound's stability and potential for adverse effects.

In-Vitro Stability Assessment: A Closer Look at the Benchtop

Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of in-vitro drug metabolism studies. Microsomes, which are vesicles of the endoplasmic reticulum, are rich in CYP enzymes, making them an excellent tool for evaluating Phase I metabolic stability.[3]

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the benzenesulfonamide derivative in an appropriate organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (from human or other species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound at a final concentration typically in the low micromolar range.

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH, a crucial cofactor for CYP enzyme activity. A negative control without NADPH should be included to assess non-enzymatic degradation.

  • Time-Course Sampling:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

The disappearance of the parent compound over time is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

  • In-vitro Half-life (t½): Determined from the slope of the natural logarithm of the percentage of compound remaining versus time plot.

    • t½ = 0.693 / k, where k is the elimination rate constant.

  • Intrinsic Clearance (CLint): Represents the theoretical maximum clearance of a drug from a given amount of liver tissue.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical moieties. For benzenesulfonamide derivatives, this assay can help identify susceptibility to hydrolysis.

  • Incubation Setup:

    • Prepare a stock solution of the benzenesulfonamide derivative.

    • In a microplate, add plasma (from human or other species) and the test compound.

  • Incubation and Sampling:

    • Incubate the plate at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a cold organic solvent with an internal standard.

    • Process the samples (centrifugation) and analyze the supernatant by LC-MS/MS to quantify the parent compound.

The percentage of the parent compound remaining at each time point is calculated relative to the initial concentration at time zero. This data is used to determine the compound's stability in plasma.

Visualizing In-Vitro Workflows

InVitro_Workflow cluster_Microsomal Microsomal Stability Assay cluster_Plasma Plasma Stability Assay M_Start Prepare Incubation Mix (Microsomes, Buffer, Compound) M_Preinc Pre-incubate at 37°C M_Start->M_Preinc M_Init Initiate with NADPH M_Preinc->M_Init M_Sample Time-course Sampling M_Init->M_Sample M_Quench Quench with Solvent + Internal Standard M_Sample->M_Quench M_Process Centrifuge & Collect Supernatant M_Quench->M_Process M_Analyze LC-MS/MS Analysis M_Process->M_Analyze M_Data Calculate t½ & CLint M_Analyze->M_Data P_Start Prepare Incubation Mix (Plasma, Compound) P_Incubate Incubate at 37°C P_Start->P_Incubate P_Sample Time-course Sampling P_Incubate->P_Sample P_Quench Quench with Solvent + Internal Standard P_Sample->P_Quench P_Process Centrifuge & Collect Supernatant P_Quench->P_Process P_Analyze LC-MS/MS Analysis P_Process->P_Analyze P_Data Calculate % Remaining P_Analyze->P_Data

Caption: Workflow for in-vitro microsomal and plasma stability assays.

In-Vivo Stability Assessment: The Whole Picture

In-vivo studies in animal models are crucial to understand the complete pharmacokinetic profile of a benzenesulfonamide derivative. These studies provide data on clearance, volume of distribution, half-life, and bioavailability.

Experimental Protocol: In-Vivo Pharmacokinetic Study
  • Animal Model Selection:

    • Choose an appropriate animal model (e.g., mouse, rat) based on the research question and metabolic similarity to humans, if known.

  • Compound Administration:

    • Administer the benzenesulfonamide derivative via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling:

    • Collect blood samples at multiple time points after dosing. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the parent drug (and potentially major metabolites) in the plasma samples using a validated bioanalytical method like LC-MS/MS.[15]

Pharmacokinetic parameters are calculated from the plasma concentration-time data:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Area Under the Curve (AUC): The integral of the drug concentration in plasma over time, reflecting the total drug exposure.

  • Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Visualizing the In-Vivo Process

InVivo_Workflow cluster_invivo In-Vivo Pharmacokinetic Study IV_Admin Compound Administration (e.g., Oral, IV) IV_Sample Serial Blood Sampling IV_Admin->IV_Sample IV_Process Plasma Preparation IV_Sample->IV_Process IV_Analyze LC-MS/MS Analysis of Plasma IV_Process->IV_Analyze IV_PK Pharmacokinetic Analysis (CL, Vd, t½, AUC, F%) IV_Analyze->IV_PK

Caption: Generalized workflow for an in-vivo pharmacokinetic study.

Comparing In-Vitro and In-Vivo Stability Data: The IVIVC Challenge

A critical aspect of drug development is establishing an in-vitro in-vivo correlation (IVIVC), which aims to predict the in-vivo behavior of a drug from its in-vitro properties. However, for benzenesulfonamide derivatives, as with many classes of compounds, a direct one-to-one correlation is not always straightforward.[16] Several factors can contribute to discrepancies between in-vitro and in-vivo stability data:

FactorIn-Vitro ConsiderationIn-Vivo RealityImpact on Correlation
Plasma Protein Binding Typically not accounted for in microsomal assays.Benzenesulfonamide derivatives can exhibit high plasma protein binding (>99%).[6] Only the unbound fraction is available for metabolism and distribution.[17]High protein binding can lead to an overestimation of in-vivo clearance from in-vitro data if not corrected for.
Tissue Distribution Assays are performed in a simplified system.Compounds distribute into various tissues and organs, influencing their availability for metabolism.Extensive tissue distribution can lead to a longer in-vivo half-life than predicted from in-vitro metabolic rates.
Extrahepatic Metabolism Microsomal assays primarily reflect liver metabolism.Metabolism can also occur in other tissues like the intestine, lungs, and kidneys.In-vitro assays may underestimate the total body clearance if extrahepatic metabolism is significant.
Active Transport Not fully captured in subcellular fraction assays.Uptake and efflux transporters in the liver and other organs can influence intracellular drug concentrations and, consequently, metabolism.Differences in transporter activity between in-vitro systems and the in-vivo situation can lead to poor correlations.

A study on N-butylbenzenesulfonamide demonstrated that the compound was cleared more slowly in human hepatocytes compared to rodent hepatocytes in vitro.[18] This highlights the importance of using human-derived in-vitro systems for better prediction of human pharmacokinetics.

Case Study: Hypothetical Benzenesulfonamide Derivatives

To illustrate the comparison, consider two hypothetical benzenesulfonamide derivatives, Compound A and Compound B:

ParameterCompound ACompound B
In-Vitro Microsomal t½ (min) 1590
In-Vitro Intrinsic Clearance (µL/min/mg) 46.27.7
In-Vivo Plasma Clearance (mL/min/kg) 5010
In-Vivo Half-life (h) 28
Plasma Protein Binding (%) 8599.5

Analysis:

  • Compound A: Shows rapid in-vitro metabolism and high in-vivo clearance, resulting in a short half-life. The moderate plasma protein binding allows a significant fraction of the drug to be available for metabolism.

  • Compound B: Appears much more stable in vitro. However, its in-vivo clearance is still considerable, though lower than Compound A. The very high plasma protein binding significantly restricts the amount of free drug available for metabolism, contributing to its longer in-vivo half-life despite its intrinsic stability.

This example underscores the necessity of considering multiple parameters to build a comprehensive understanding of a compound's stability profile.

Conclusion: An Integrated Approach for Success

The stability assessment of benzenesulfonamide derivatives is a multi-faceted process that requires a strategic integration of both in-vitro and in-vivo methodologies. While in-vitro assays provide a valuable and efficient initial screen for metabolic liabilities, in-vivo studies are indispensable for understanding the complex interplay of factors that govern a drug's disposition in a living system. A thorough understanding of the metabolic pathways, coupled with careful experimental design and data interpretation, will empower researchers to make informed decisions and ultimately advance the most promising benzenesulfonamide derivatives towards clinical success.

References

A Comparative Guide to the Synthetic Efficiency of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for the production of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. We will dissect two distinct synthetic pathways, benchmarking them against critical performance indicators such as yield, atom economy, and environmental impact. The objective is to equip researchers, chemists, and process development professionals with the data and insights necessary to select the most appropriate synthetic strategy based on their specific priorities, whether they be laboratory-scale flexibility or industrial-scale sustainability.

Introduction: The Importance of Synthetic Route Selection

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] Consequently, the efficient and sustainable synthesis of substituted benzenesulfonamides is of paramount importance. This compound serves as a valuable, structurally complex building block. The selection of its synthetic route has profound implications not only for overall yield and purity but also for process safety, cost-effectiveness, and environmental footprint. This guide will compare a classical, robust method with a more contemporary approach that prioritizes greener chemical principles.

Method 1: The Conventional Pathway via Direct Chlorosulfonation

This long-established, two-step route is a workhorse in organic synthesis. It begins with the direct chlorosulfonation of an aromatic precursor, followed by amination with diethylamine. This pathway is known for its reliability and use of readily available, potent reagents.

The core logic is an electrophilic aromatic substitution on 2-bromotoluene, where the powerful electrophile, chlorosulfonic acid, installs the sulfonyl chloride group. The resulting intermediate is then subjected to nucleophilic substitution with diethylamine to yield the final product.[2]

Experimental Workflow: Conventional Pathway

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A 2-Bromotoluene C Reaction at 0-10°C A->C B Chlorosulfonic Acid (Excess) B->C D Ice Water Quench C->D E Extraction (e.g., DCM) D->E F 4-Bromo-3-methylbenzenesulfonyl chloride E->F I Reaction in DCM at 0°C to RT F->I G Diethylamine G->I H Triethylamine (Base) H->I J Aqueous Workup & Purification I->J K This compound J->K

Caption: Workflow for the conventional synthesis of the target sulfonamide.

Detailed Experimental Protocol: Conventional Pathway

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), add chlorosulfonic acid (4 equivalents).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 2-bromotoluene (1 equivalent) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.[3][4]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until HCl evolution ceases.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid sulfonyl chloride product will precipitate. Extract the aqueous mixture with dichloromethane (DCM).

  • Wash the combined organic layers with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which is often used directly in the next step.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (1 equivalent) in DCM.

  • Add triethylamine (1.2 equivalents) as an acid scavenger.

  • Cool the solution to 0°C in an ice bath.

  • Add diethylamine (1.1 equivalents) dropwise.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Causality and Trustworthiness: This protocol is self-validating through its reliance on well-established, high-yielding reactions. The use of excess chlorosulfonic acid drives the initial electrophilic substitution to completion.[2] The subsequent amination is a standard Schotten-Baumann type reaction, where a base like triethylamine is crucial to neutralize the HCl by-product, preventing the protonation of the diethylamine nucleophile and thus ensuring the reaction proceeds efficiently.[5][6]

Method 2: A Greener Pathway via Sulfonation and Subsequent Chlorination

In response to the increasing demand for sustainable chemical processes, this alternative route avoids the use of excess chlorosulfonic acid, a highly corrosive and hazardous reagent.[7] It separates the sulfonation and chlorination steps, allowing for milder conditions and potentially reducing hazardous waste streams.

This strategy first introduces a sulfonic acid group using sulfuric acid, a less aggressive sulfonating agent than chlorosulfonic acid.[8] The resulting sulfonic acid is then converted to the required sulfonyl chloride intermediate using a chlorinating agent like thionyl chloride before the final amination step.

Experimental Workflow: Greener Pathway

cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 2-Bromotoluene C Heat (e.g., 80-100°C) A->C B Conc. Sulfuric Acid B->C D Cooling & Precipitation C->D E 4-Bromo-3-methylbenzenesulfonic acid D->E H Reaction under Reflux E->H F Thionyl Chloride F->H G DMF (catalyst) G->H I Removal of Excess SOCl2 H->I J 4-Bromo-3-methylbenzenesulfonyl chloride I->J M Reaction in Biphasic System J->M K Diethylamine K->M L Aqueous NaOH L->M N Purification M->N O Final Product N->O

Caption: Workflow for the greener, multi-step synthesis pathway.

Detailed Experimental Protocol: Greener Pathway

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonic acid

  • In a flask, add 2-bromotoluene (1 equivalent) to concentrated sulfuric acid (3 equivalents).

  • Heat the mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by checking the solubility of an aliquot in water.

  • Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the sulfonic acid product.

  • Filter the solid, wash with cold water, and dry thoroughly.

Step 2: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

  • Place the dry 4-bromo-3-methylbenzenesulfonic acid (1 equivalent) in a flask.

  • Add thionyl chloride (2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture under reflux for 2-3 hours, using a condenser attached to a gas trap for SO2 and HCl.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude sulfonyl chloride is obtained as the residue.

Step 3: Synthesis of this compound

  • The crude sulfonyl chloride is dissolved in a suitable organic solvent (e.g., toluene).

  • In a separate vessel, prepare a solution of diethylamine (1.5 equivalents) in 1 M aqueous sodium hydroxide.

  • Add the sulfonyl chloride solution to the vigorously stirred amine solution at room temperature. The use of a biphasic system with aqueous base can lead to high yields and simplified workups.[1][9]

  • Stir for 2-3 hours. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by recrystallization or column chromatography.

Causality and Trustworthiness: This pathway's validity lies in its modularity. The initial sulfonation with sulfuric acid is a classic electrophilic aromatic substitution.[8] The subsequent conversion of the stable sulfonic acid to the more reactive sulfonyl chloride with thionyl chloride is a standard and reliable transformation. The final amination step, performed under basic aqueous conditions, is highly efficient for secondary amines and often results in cleaner reactions and easier purification compared to using organic bases in a single-phase system.[9]

Quantitative Benchmarking: A Head-to-Head Comparison

To provide an objective comparison, we evaluate both pathways against key synthetic efficiency metrics. The values presented below are representative estimates based on typical outcomes for these reaction classes.

MetricMethod 1: Conventional PathwayMethod 2: Greener PathwayJustification
Overall Yield ~70-80%~65-75%The conventional route is more direct with fewer intermediate isolation steps, often leading to a slightly higher overall yield.
Atom Economy LowerHigherThe greener pathway avoids the large excess of chlorosulfonic acid (SOCl3H), improving the overall atom economy by incorporating more reactant atoms into the final product.
E-Factor (Waste/Product) Higher (~15-25)Lower (~10-20)Method 1 generates significant waste from the excess chlorosulfonic acid and its quench products. Method 2 has a better E-factor due to more efficient reagent use.
Process Mass Intensity (PMI) Higher (~16-26)Lower (~11-21)PMI, which includes all mass inputs (reagents, solvents, water), is significantly higher for the conventional route due to the large volume of acid and quench water required.
Safety & Handling PoorModerateChlorosulfonic acid is extremely corrosive and reacts violently with water. Thionyl chloride (Method 2) is also hazardous but is typically used in smaller quantities and is less reactive than chlorosulfonic acid.
Number of Steps 23The greener pathway involves an additional step to isolate the sulfonic acid intermediate.

Comparative Analysis and Recommendation

Method 1 (Conventional Pathway) remains a viable option for rapid, small-scale synthesis where access to reagents is not an issue and the primary goal is to obtain the product quickly. Its high reactivity and fewer steps make it attractive for discovery chemistry. However, its poor atom economy, high E-factor, and significant safety hazards associated with chlorosulfonic acid make it ill-suited for scale-up and environmentally conscious manufacturing.

Method 2 (Greener Pathway) is the recommended approach for larger-scale production and for organizations prioritizing sustainable practices . While it involves an additional step, the benefits are substantial:

  • Enhanced Safety: It avoids the use of bulk chlorosulfonic acid.

  • Reduced Environmental Impact: It generates less hazardous waste, as reflected by its lower E-Factor and PMI.

  • Process Control: Separating the sulfonation and chlorination steps allows for better control and optimization of each transformation.

The slightly lower overall yield can often be offset by the reduced costs associated with waste disposal and the safer operational conditions.

Conclusion

The choice between these two synthetic routes for this compound highlights a classic dilemma in chemical synthesis: the trade-off between reaction expediency and process sustainability. While the conventional chlorosulfonation route offers a direct path, the greener, multi-step alternative provides a safer, more environmentally responsible, and ultimately more scalable solution. For modern drug development and chemical manufacturing, where green chemistry principles are increasingly integral, the improved safety and environmental profile of Method 2 makes it the superior long-term strategy.

References

A Comparative Guide to the Structural Landscape of N-(methoxyphenyl)-nitrobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth structural comparison of N-(methoxyphenyl)-nitrobenzenesulfonamide derivatives, a class of compounds recognized for their therapeutic potential and synthetic accessibility.[1] Designed for researchers and drug development professionals, this document elucidates the subtle yet critical structural variations that arise from isomeric changes and their influence on molecular conformation and intermolecular interactions. We will explore the causality behind experimental design, present validated protocols, and connect structural data to potential functional outcomes.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide moiety (–SO₂NH–) is a cornerstone pharmacophore in medicinal chemistry, featured in drugs ranging from antibacterials to anticancer agents.[1][2] Its prevalence is due to favorable characteristics like biocompatibility, ease of synthesis, and its ability to act as a bioisostere for carboxylic acids by forming similar hydrogen bonding patterns.[2] The N-(methoxyphenyl)-nitrobenzenesulfonamide scaffold combines this versatile group with two aromatic rings, allowing for fine-tuning of steric and electronic properties through substitution. Understanding how the placement of the nitro (–NO₂) and methoxy (–OCH₃) groups impacts the three-dimensional structure is paramount for rational drug design.

This guide focuses on a direct comparison of three isomers where the methoxy group is fixed at the para-position of the N-phenyl ring, while the nitro group is varied across the ortho-, meta-, and para-positions of the benzenesulfonyl ring.

  • N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A / para-isomer)

  • N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (Compound B / meta-isomer)

  • N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (Compound C / ortho-isomer)

Synthesis and Structural Elucidation Workflow

The synthesis of these derivatives is straightforward, classically achieved by the reaction of a substituted aniline with a sulfonyl chloride.[3][4] This established methodology provides a reliable and efficient route to the target compounds, making them readily accessible for further study.

G cluster_synthesis Synthesis cluster_validation Characterization & Analysis Reactants p-Anisidine + Nitrobenzenesulfonyl Chloride Reaction Base-mediated Coupling (e.g., Na₂CO₃ aq.) Reactants->Reaction Filtration Suction Filtration & Washing Reaction->Filtration Product Crude Sulfonamide Product Filtration->Product Crystallization Recrystallization (Solvent Diffusion) Product->Crystallization Spectroscopy NMR & IR Spectroscopy Product->Spectroscopy cluster_validation cluster_validation Product->cluster_validation XRay Single-Crystal X-ray Diffraction (SC-XRD) Crystallization->XRay Analysis Structural & Conformational Analysis XRay->Analysis Spectroscopy->Analysis

Caption: Experimental workflow for synthesis and structural validation.

The causality for this workflow is rooted in ensuring purity and definitive structural assignment. The initial synthesis yields a crude product that must be purified. Recrystallization is not just a purification step; it is essential for obtaining high-quality single crystals, which are a prerequisite for X-ray diffraction.[5] SC-XRD provides unambiguous proof of structure, including precise bond lengths, angles, and the crucial torsional angles that define the molecule's conformation.[6]

Comparative Structural Analysis

While the bond lengths and angles within the three isomers are largely similar, the spatial orientation of the two aromatic rings differs significantly.[1][7] This divergence is primarily dictated by the C–S–N–C torsion angle, which is directly influenced by the position of the electron-withdrawing nitro group.

The torsion angle between the benzenesulfonyl ring (C1–C6) and the N-phenyl ring (C7–C12) is the most telling structural parameter. It governs the overall molecular shape, moving it from a more extended to a more compact conformation.

ParameterCompound A (para)Compound B (meta)Compound C (ortho)
C1–S1–N1–C7 Torsion Angle -58.6°+66.6°+41.8°
S1–N1–C7 Bond Angle 116.9°119.0°115.5°
O1–S1–O2 Bond Angle 120.5°120.7°119.0°
Data synthesized from a crystallographic study by Jasinski et al.[1][7]

Key Insights:

  • Conformational Twist: All three molecules adopt a twisted, non-planar conformation, but the degree and direction of the twist vary. The ortho-isomer (Compound C) exhibits the smallest torsion angle, suggesting a more compact arrangement, likely due to steric hindrance or potential intramolecular interactions involving the nearby nitro group.[1]

  • Bond Angle Variation: The S1–N1–C7 angle in the ortho-isomer is the most acute, deviating significantly from the others.[1][7] This compression can be attributed to the steric pressure exerted by the ortho-nitro group, forcing a change in the geometry around the nitrogen atom.

G Torsion Angle Comparison cluster_A Compound A (para) cluster_B Compound B (meta) cluster_C Compound C (ortho) A Torsion Angle -58.6° B Torsion Angle +66.6° C Torsion Angle +41.8°

Caption: Comparison of key C-S-N-C torsion angles.

The conformational differences driven by the nitro group's position directly influence how the molecules pack in the crystalline state, leading to distinct hydrogen-bonding networks.

  • Compounds A (para) and B (meta): In these isomers, the primary intermolecular interaction is a classic N–H···O hydrogen bond where the acceptor is an oxygen atom from the sulfonamide group of a neighboring molecule.[1] This interaction typically leads to the formation of well-defined chains or sheets.

  • Compound C (ortho): This isomer presents a unique case. The N–H group forms an intramolecular hydrogen bond with the methoxy oxygen. The primary intermolecular hydrogen bond acceptor then becomes the methoxy oxygen atom.[1] This shift in hydrogen bonding dramatically alters the crystal packing and demonstrates how a simple positional change can redirect non-covalent interactions.

Structure-Activity Relationship (SAR) Implications

While specific biological data for these exact three isomers as a comparative set is not detailed in the searched literature, the observed structural variations have profound implications for their potential as enzyme inhibitors, a common role for sulfonamides.[8][9][10]

Hypothetical SAR Postulates:

  • Enzyme Active Site Binding: The different torsion angles create distinct three-dimensional shapes. An enzyme's active site is a precisely shaped pocket. The more compact conformation of the ortho-isomer (Compound C) might fit into a sterically constrained active site more effectively than the more extended meta-isomer (Compound B).[10]

  • Access to Key Residues: The orientation of the nitro and methoxy groups can determine their ability to form hydrogen bonds or other interactions with amino acid residues in an active site. The unique intramolecular bonding in Compound C, for instance, means its sulfonamide oxygens are more available for intermolecular interactions with a target protein compared to A and B, where they are already engaged in crystal packing.[1]

  • Solubility and Physicochemical Properties: The different packing efficiencies and hydrogen bond networks affect crystal lattice energy, which in turn influences properties like melting point and solubility.[8] These properties are critical for drug development, affecting absorption and bioavailability.

SAR subst Substituent Position (ortho, meta, para) conf Molecular Conformation (Torsion Angles) subst->conf pack Crystal Packing & Intermolecular H-Bonds conf->pack activity Biological Activity (e.g., Enzyme Inhibition) conf->activity props Physicochemical Properties (Solubility, M.P.) pack->props props->activity

Caption: Relationship between structure, properties, and activity.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific data comes from robust and verifiable methodologies. Below is a representative protocol for the synthesis and characterization of these compounds, designed as a self-validating system where each step's success is confirmed before proceeding.

  • Reactant Preparation: Accurately weigh 4-nitrobenzenesulfonyl chloride (10.00 mmol) and p-anisidine (10.00 mmol).

  • Reaction Setup: Combine the reactants in a 250 mL Erlenmeyer flask containing 50 mL of deionized water and 10 mL of 1 M sodium carbonate (Na₂CO₃) solution.[1] The Na₂CO₃ acts as a base to neutralize the HCl byproduct of the reaction, driving it to completion.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 4 days.

    • Self-Validation Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). A successful reaction will show the consumption of starting materials and the appearance of a new, single spot for the product.

  • Product Isolation: Collect the resulting precipitate by suction filtration. Wash the solid sequentially with deionized water and isopropanol to remove unreacted starting materials and inorganic salts.[1]

  • Drying: Dry the purified product in a low-heat oven (e.g., 60 °C) to a constant weight.

  • Characterization:

    • Determine the melting point. A sharp melting point is indicative of high purity.

    • Acquire ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the chemical structure. The spectra should be clean and match the expected shifts and vibrational modes for the target molecule.[11]

  • Solvent Selection: Choose a solvent system where the compound is moderately soluble. A common technique is solvent diffusion, for example, by dissolving the compound in a small amount of a good solvent (e.g., acetone) and placing this solution in a larger vessel containing a poor solvent (e.g., hexane or heptane) in which the compound is insoluble.[1][12]

  • Crystal Growth: Seal the vessel and leave it undisturbed in a vibration-free location.[12] The slow diffusion of the poor solvent into the good solvent will gradually decrease the compound's solubility, promoting the slow formation of large, well-ordered crystals.

  • Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the solution.[5][13]

    • Self-Validation Check: Visually inspect the crystals under a microscope. They should be transparent, have well-defined faces, and be free of cracks or defects.

Conclusion

The structural analysis of N-(methoxyphenyl)-nitrobenzenesulfonamide isomers reveals that minor changes in substituent position can lead to significant conformational and supramolecular diversity. The position of the nitro group, particularly at the ortho position, imposes steric constraints that fundamentally alter bond angles, torsion angles, and hydrogen bonding motifs.[1] These structural nuances are critical predictors of a compound's physicochemical properties and its potential interactions with biological targets. The insights and protocols provided in this guide offer a framework for the rational design and rigorous characterization of novel sulfonamide-based therapeutic agents.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide applies the precautionary principle, treating the compound with the caution afforded to its chemical class.[3] The procedures outlined below are synthesized from best practices for handling halogenated organic compounds and general laboratory chemical waste, ensuring the safety of personnel and compliance with environmental regulations.

Core Safety & Handling Protocols

Before beginning any work that will generate waste, it is imperative to establish a safe handling environment. The causality here is simple: preventing exposure and contamination is the most effective risk mitigation strategy.

Personal Protective Equipment (PPE): A non-negotiable baseline for handling this compound includes:

  • Eye Protection: ANSI Z87.1-compliant safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat.

Engineering Controls: All handling of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide, whether in solid or solution form, must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[4]

Waste Characterization and Segregation: A Logic-Based Approach

Proper disposal begins with correct identification. Based on its structure, this compound falls into a specific waste category that dictates its disposal pathway.

Chemical Class: this compound is a halogenated organic compound . The presence of bromine is the key identifier.[5] Halogenated wastes are regulated due to the potential for forming acid gases (e.g., hydrogen bromide) and other hazardous byproducts like nitrogen and sulfur oxides upon improper treatment or incineration.[4][6]

Segregation is Paramount:

  • Primary Waste Stream: Designate this waste as "Halogenated Organic Waste."

  • Incompatibilities: Do not mix this waste with other streams. It should be kept separate from strong oxidizing agents, strong acids, and strong bases to prevent unforeseen hazardous reactions.[4][6]

  • Physical State: Collect solid waste (pure compound, contaminated weigh boats, wipes) and liquid waste (solutions, rinsates) in separate, appropriately designated halogenated waste containers.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} caption { label="Figure 1. Waste Segregation Decision Flowchart."; font-size: 12; font-family: "Roboto"; } enddot Caption: Figure 1. Waste Segregation Decision Flowchart.

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Containerization

  • Use only approved, chemically compatible hazardous waste containers that are in good condition with a secure, leak-proof lid.[3]

  • For liquid waste, do not fill containers beyond 90% capacity to allow for vapor expansion.

Step 2: Labeling

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other constituents and their approximate percentages.

    • The date accumulation started.

Step 3: Accumulation and Storage

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be at or near the point of generation and under the control of laboratory personnel.

  • The storage area should be cool, dry, well-ventilated, and away from sources of ignition or heat.[6]

Step 4: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Never attempt to dispose of this chemical down the sanitary sewer or in the regular trash.[6]

  • The standard and required method for treating halogenated organic waste is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[7] This process ensures the complete destruction of the organic molecule and employs scrubbers to neutralize the resulting acid gases.[7][8]

Step 5: Decontamination

  • Thoroughly decontaminate all non-disposable labware (e.g., glassware, spatulas) that has come into contact with the chemical.

  • Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as liquid halogenated hazardous waste.

  • Dispose of contaminated disposable items (e.g., gloves, absorbent pads, weigh paper) in the solid halogenated hazardous waste container.

dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Roboto", fontsize=12]; edge [color="#5F6368", fontname="Roboto", fontsize=10];

} caption { label="Figure 2. Disposal Workflow for this compound."; font-size: 12; font-family: "Roboto"; } enddot Caption: Figure 2. Disposal Workflow.

Spill and Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • Wearing appropriate PPE, carefully sweep up solid material, avoiding dust generation.[6] For solutions, cover with an inert absorbent material.

  • Collect all contaminated materials into a sealed, labeled hazardous waste container for disposal.

  • Wash the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]

  • Inhalation: Move the individual to fresh air.[2]

  • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a similar compound if a specific one is unavailable.

Data Summary

PropertyValue / ClassificationSource
Chemical Name This compound-
CAS Number 1178100-39-4[1]
Chemical Class Halogenated Aromatic Sulfonamide-
Waste Category Halogenated Organic Waste[5]
Known Incompatibilities Strong oxidizing agents, Strong acids, Strong bases[4][6]
Primary Disposal Method High-Temperature Incineration[7]
Hazardous Decomp. Products Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides (SOx), Hydrogen bromide (HBr)[4][6]

References

Comprehensive Safety and Handling Guide for 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach novel or less-documented compounds with a structured and cautious methodology. The following guide for handling 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide has been developed by synthesizing data from structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule. This approach, grounded in chemical first principles, allows us to anticipate potential hazards and establish robust safety protocols. The guidance provided herein is designed to empower researchers to work safely and effectively, transforming potential uncertainty into a well-managed operational plan.

Hazard Analysis Based on Structural Analogs

The toxicological and safety profile of this compound can be inferred by examining its core functional groups and comparing it to similar, well-documented molecules.

  • Benzenesulfonamide Core : The foundational structure, benzenesulfonamide, and its derivatives are known to be irritants.

  • Aromatic Bromine : The presence of a bromine atom on the aromatic ring can enhance skin and respiratory irritation.

  • N,N-diethyl Substitution : The diethylamino group can influence the compound's absorption properties, potentially increasing its ability to penetrate the skin.

Based on the SDS for analogous compounds like N,N-Dimethyl-4-bromobenzenesulfonamide and 4-Methyl-N,N-diethylbenzenesulfonamide, we can anticipate the following primary hazards.

Hazard ClassificationAnticipated EffectGHS Hazard Statement
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye irritation.H319
Specific Target Organ ToxicityMay cause respiratory irritation.H335

This data underscores the necessity for stringent control measures to prevent dermal, ocular, and respiratory exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a comprehensive system designed to provide a barrier against all potential routes of exposure. The following details the required PPE and the rationale behind each selection.

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary engineering control to mitigate inhalation risks from dust or vapors.

The following table outlines the minimum required PPE for handling this compound.

Body AreaRequired PPEStandard/SpecificationRationale
Hands Nitrile GlovesASTM F1671 / EN 374Provides protection against incidental splashes. For prolonged contact, double-gloving is required.
Eyes Safety GogglesANSI Z87.1Offers superior protection against splashes compared to safety glasses. Must form a seal around the eyes.
Body Laboratory Coat---Protects against minor spills and contamination of personal clothing.
Respiratory N95 Respirator (or higher)NIOSH ApprovedRecommended when handling the solid powder outside of a fume hood, or if aerosolization is possible.

Operational Workflow for Safe Handling

The following diagram and procedural steps outline the standard workflow for safely handling this compound from initial setup to final waste disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Don Full PPE (Goggles, Coat, Gloves) prep1->prep2 prep3 Gather All Equipment (Spatula, Weigh Paper, Glassware) prep2->prep3 handle1 Carefully Weigh Solid Compound prep3->handle1 Begin Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent and Initiate Reaction handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 Reaction Complete clean2 Segregate Waste: Solid vs. Liquid Halogenated clean1->clean2 clean3 Decontaminate Glassware clean2->clean3 clean4 Wipe Down Fume Hood Surface clean3->clean4 clean5 Doff PPE in Correct Order clean4->clean5 exit exit clean5->exit Exit Lab

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation :

    • Verify that the chemical fume hood has been certified within the last year.

    • Don all required PPE: laboratory coat, safety goggles, and nitrile gloves.

    • Assemble all necessary equipment (spatula, weigh paper, glassware, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Weighing and Transfer :

    • When handling the solid, use a spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid any actions that could generate dust.

    • Slowly add the solid to the reaction vessel. If dissolving in a solvent, add the solvent to the solid in the flask to prevent splashing.

  • Post-Reaction Workup :

    • Ensure any quenching or workup procedures are also performed within the fume hood.

    • Prepare for waste disposal by having designated, clearly labeled waste containers ready.

Spill and Emergency Plan

A proactive emergency plan is a hallmark of a safe laboratory environment.

  • Minor Spill (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a chemical absorbent pad or vermiculite.

    • Carefully sweep the absorbed material into a designated waste container.

    • Wipe the area with a damp cloth (using a solvent like ethanol or isopropanol if appropriate), and dispose of the cloth as hazardous waste.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing while continuing to flush.

    • Seek immediate medical attention.

  • Eye Contact :

    • Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.

    • Seek immediate medical attention.

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Segregation : All waste contaminated with this compound must be treated as hazardous.

    • Solid Waste : Contaminated items such as gloves, weigh paper, and absorbent materials should be placed in a sealed, labeled container for solid hazardous waste.

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed container for "Halogenated Organic Waste."

  • Disposal Workflow :

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start End of Experiment waste_gen Waste Generated (Solid & Liquid) start->waste_gen solid_waste Contaminated Gloves, Papers, Absorbents waste_gen->solid_waste liquid_waste Reaction Mixtures, Solvent Rinses waste_gen->liquid_waste solid_container Seal in Labeled Solid Waste Bag/Drum solid_waste->solid_container disposal_pickup Arrange for Pickup by Environmental Health & Safety solid_container->disposal_pickup liquid_container Collect in Labeled 'Halogenated Waste' Bottle liquid_waste->liquid_container liquid_container->disposal_pickup

Caption: Waste disposal workflow for halogenated organic compounds.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

×

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